molecular formula C11H19NO4 B1276281 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid CAS No. 855863-93-3

3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid

Cat. No.: B1276281
CAS No.: 855863-93-3
M. Wt: 229.27 g/mol
InChI Key: RNJQBGXOSAQQDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid is a useful research compound. Its molecular formula is C11H19NO4 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
The exact mass of the compound 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNJQBGXOSAQQDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30411342
Record name 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30411342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855863-93-3, 410090-37-8
Record name 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30411342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name cis-3-(Boc-amino)cyclopentane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Characterization, and Experimental Protocols for cis- and trans-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid.

This technical guide provides a comprehensive overview of the synthesis of the cis- and trans-isomers of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid, valuable building blocks in medicinal chemistry and drug development. This document details the prevalent synthetic strategies, provides step-by-step experimental protocols, and presents key analytical and characterization data in a clear, comparative format.

Introduction

3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid, often referred to as Boc-3-aminocyclopentanecarboxylic acid, is a protected amino acid derivative. The cyclopentane scaffold provides conformational rigidity, making it a desirable component in the design of peptidomimetics and other biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be readily removed under acidic conditions, facilitating its use in multi-step syntheses. The stereochemistry of the amino and carboxylic acid groups on the cyclopentane ring (cis or trans) significantly influences the three-dimensional structure and, consequently, the biological activity of the final compounds. This guide will focus on the synthesis of the (1S,3R) trans-isomer and the corresponding cis-isomer.

Synthetic Pathway Overview

The most direct and common method for the synthesis of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid involves the protection of the amino group of the corresponding 3-aminocyclopentanecarboxylic acid isomer with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in a biphasic system or a mixed solvent system under basic conditions to facilitate the nucleophilic attack of the amine on the Boc anhydride.

The general transformation is depicted below:

Synthetic Pathway General Synthetic Pathway Start 3-Aminocyclopentanecarboxylic acid (cis or trans isomer) Product 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid (cis or trans isomer) Start->Product Boc Protection Reagents Di-tert-butyl dicarbonate (Boc₂O) Base (e.g., NaOH, NaHCO₃, or Et₃N) Solvent (e.g., Dioxane/Water, THF) Reagents->Product Synthesis_Workflow Synthesis and Workup Workflow cluster_synthesis Reaction cluster_workup Workup and Purification A Dissolve Amino Acid in Solvent + Base B Add Boc₂O A->B C Stir at Room Temperature B->C D Remove Organic Solvent C->D Reaction Completion E Aqueous Wash D->E F Acidify Aqueous Layer E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purification (optional) H->I Separation_Logic Liquid-Liquid Extraction Logic Start Reaction Mixture Acidification Acidify to pH 2-3 Start->Acidification Extraction Extract with Ethyl Acetate Acidification->Extraction Aqueous_Phase Aqueous Phase (Salts) Extraction->Aqueous_Phase Organic_Phase Organic Phase (Product) Extraction->Organic_Phase Drying Dry over Na₂SO₄ Organic_Phase->Drying Final_Product Isolated Product Drying->Final_Product

A Technical Guide to 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the core properties, synthesis, and applications of the cis and trans isomers of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid. This compound, often referred to as Boc-3-aminocyclopentanecarboxylic acid, is a non-natural, conformationally constrained amino acid analogue. Its rigid cyclopentane scaffold makes it a valuable building block in medicinal chemistry for the synthesis of peptidomimetics and other complex molecular architectures.

Core Physicochemical Properties

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide chemistry. It shields the nucleophilic amino group from unwanted side reactions and is characterized by its stability in basic conditions and its facile removal under moderately acidic conditions, typically with trifluoroacetic acid (TFA).

Quantitative data for the cis and trans isomers of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid are summarized below. It is important to note that while data for the cis-isomer is more readily available, comprehensive experimental data for the trans-isomer is limited in publicly accessible literature.

Table 1: Physicochemical Properties of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid Isomers

Propertycis-Isomertrans-Isomer
Stereochemistry (1R,3S) / (1S,3R)(1R,3R) / (1S,3S)
Synonyms cis-3-(Boc-amino)cyclopentanecarboxylic Acidtrans-3-(Boc-amino)cyclopentanecarboxylic Acid
CAS Number 161660-94-2 ((1R,3S)-isomer)[1]489446-85-7 ((1R,3R)-isomer)[2]
261165-05-3 ((1S,3R)-isomer)[3]
Molecular Formula C₁₁H₁₉NO₄[1][3]C₁₁H₁₉NO₄[2]
Molecular Weight 229.27 g/mol [1][4]229.276 g/mol [2]
Appearance White to off-white powder/solidNot specified
Melting Point (°C) 110-114 (for (1S,3R)-isomer)[3]Not available
Solubility Slightly soluble in water (Predicted)Not available
pKa (Predicted) 4.77 ± 0.13Not available

Spectroscopic Data

Detailed, experimentally verified spectra for both pure isomers are not widely published. However, characteristic spectroscopic features can be predicted based on the functional groups present.

  • Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorptions for the O-H stretch of the carboxylic acid (a very broad band from 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1710-1760 cm⁻¹), and the C=O stretch of the Boc-carbamate (around 1680-1700 cm⁻¹).[5] An N-H stretch from the carbamate is also expected around 3300-3500 cm⁻¹. The NIST database provides an IR spectrum for the unprotected cis-3-aminocyclopentanecarboxylic acid, which can serve as a reference for the cyclopentane backbone vibrations.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton spectrum will feature a characteristic singlet for the nine protons of the tert-butyl group of the Boc protector around 1.4 ppm. The protons on the cyclopentane ring will appear as complex multiplets between 1.5 and 4.5 ppm. The proton attached to the nitrogen (N-H) will likely appear as a broad singlet. The carboxylic acid proton (O-H) will be a broad singlet at the downfield end of the spectrum (>10 ppm).

    • ¹³C NMR : The carbon spectrum will show a signal for the quaternary carbon of the Boc group around 80 ppm and the methyl carbons around 28 ppm. The carbonyl carbon of the carboxylic acid will appear around 175-180 ppm, while the carbamate carbonyl will be near 155 ppm. The carbons of the cyclopentane ring will resonate in the 20-60 ppm range.

  • Mass Spectrometry (MS) : The exact mass is 229.13140809 Da.[1] Electron ionization mass spectrometry would likely show fragmentation patterns corresponding to the loss of the tert-butyl group, carbon dioxide, and other fragments from the cyclopentane ring.

Experimental Protocols

Workflow 1: Synthesis of Precursor Amino Acids The synthesis of cis- and trans-3-aminocyclopentanecarboxylic acid often starts from a suitable cyclopentane precursor, followed by stereoselective reactions to introduce the amino and carboxylic acid functionalities. Methods can include resolution of racemic mixtures or asymmetric synthesis from chiral starting materials.

G cluster_0 Synthesis of Precursor Amino Acids start Cyclopentane Precursor (e.g., 2-oxocyclopentanecarboxylate) reductive_amination Reductive Amination or Other Amination Strategy start->reductive_amination hydrolysis Ester Hydrolysis reductive_amination->hydrolysis separation Isomer Separation (cis vs. trans) hydrolysis->separation cis_product cis-3-Aminocyclopentanecarboxylic Acid separation->cis_product Chromatography or Crystallization trans_product trans-3-Aminocyclopentanecarboxylic Acid separation->trans_product Chromatography or Crystallization

Caption: General workflow for the synthesis and separation of cis and trans-3-aminocyclopentanecarboxylic acid.

Protocol 1: General Procedure for Boc Protection of an Amino Acid

This protocol describes a standard method for the N-protection of an amino acid using di-tert-butyl dicarbonate (Boc₂O).

  • Dissolution : Dissolve the amino acid (cis- or trans-3-aminocyclopentanecarboxylic acid, 1.0 eq) in a suitable solvent system, such as a 1:1 mixture of dioxane and water.

  • Basification : Add a base, such as sodium hydroxide (NaOH, 1.5 eq), to the solution and stir until the amino acid is completely dissolved.

  • Cooling : Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Boc Anhydride : Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the reaction mixture portion-wise while maintaining vigorous stirring.

  • Reaction : Allow the reaction to warm to room temperature and stir for several hours or overnight, until completion is confirmed by Thin Layer Chromatography (TLC).

  • Workup : a. Concentrate the mixture under reduced pressure to remove the organic solvent. b. Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of 2-3 with a dilute acid (e.g., 1M HCl). c. Extract the product into an organic solvent such as ethyl acetate (3x). d. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation : Filter the drying agent and concentrate the organic layer under reduced pressure to yield the final N-Boc protected product.

G cluster_1 Boc Protection Workflow amino_acid Amino Acid (in Dioxane/Water) add_base Add Base (NaOH) Cool to 0°C amino_acid->add_base add_boc Add (Boc)₂O add_base->add_boc react Stir at RT (Monitor by TLC) add_boc->react concentrate Concentrate (Remove Dioxane) react->concentrate acidify Acidify (pH 2-3) concentrate->acidify extract Extract with Ethyl Acetate acidify->extract dry_concentrate Wash, Dry, and Concentrate extract->dry_concentrate product N-Boc Protected Amino Acid dry_concentrate->product

Caption: Step-by-step workflow for the Boc protection of an amino acid.

Applications in Research and Drug Development

Constrained amino acids like the cis and trans isomers of Boc-3-aminocyclopentanecarboxylic acid are critical tools in drug discovery. By restricting the conformational flexibility of a peptide backbone, these building blocks can lead to compounds with enhanced properties.

  • Peptide and Peptidomimetic Synthesis : These isomers are incorporated into peptides to induce specific secondary structures (e.g., turns or helices). This can increase metabolic stability, improve binding affinity to biological targets, and enhance cell permeability.

  • Scaffolds for Small Molecules : The cyclopentane ring serves as a rigid scaffold upon which other functional groups can be appended in a well-defined spatial orientation, facilitating the design of potent and selective inhibitors or agonists for various receptors and enzymes.

  • Janus Kinase (JAK) Inhibitors : While direct incorporation of the cyclopentane derivative is not widely cited, the closely related trans-4-(tert-butoxycarbonyl)amino-1-cyclohexanecarboxylic acid is a known intermediate in the synthesis of Janus kinase inhibitors.[7][8] JAK inhibitors are a class of drugs used to treat inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.[7][9] This suggests that the cyclopentane analogues are of significant interest for exploring the structure-activity relationships in this class of therapeutics.

G cluster_2 Application Logic compound Boc-3-aminocyclopentane- carboxylic acid (cis/trans) application Incorporation into Target Molecule compound->application Medicinal Chemistry Synthesis outcome Enhanced Properties Increased Metabolic Stability Improved Binding Affinity Enhanced Selectivity Favorable Pharmacokinetics application->outcome Results in

Caption: Logical relationship of using the title compound to achieve enhanced molecular properties.

References

A Technical Guide to 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid is a conformationally constrained amino acid analogue that has garnered significant interest in medicinal chemistry and drug discovery. Its rigid cyclopentane scaffold offers a unique tool for designing peptidomimetics and other small molecules with improved pharmacological properties. The incorporation of this building block can lead to enhanced metabolic stability, increased receptor affinity and selectivity, and better control over molecular conformation. This technical guide provides an in-depth overview of the synthesis, applications, and experimental considerations for utilizing 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid in a research setting.

Synthesis of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid

The synthesis of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid is crucial for its application in research. A general and high-yielding method involves the hydrogenation of a corresponding unsaturated precursor.

General Synthetic Protocol

A common method for the preparation of (1S,3R)-3-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid involves the catalytic hydrogenation of (1R,4S)-4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid.

Experimental Protocol:

  • (1R,4S)-4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid (1.0 mol) is dissolved in methanol (500 mL).

  • 10% Palladium on carbon (Pd/C) catalyst (5.0 g) is added to the solution.

  • The mixture is hydrogenated on a Parr shaker under a hydrogen pressure of 50 psi for 1 hour.

  • Upon completion of the reaction, the catalyst is removed by filtration.

  • The filtrate is evaporated to remove the solvent.

  • The resulting residue is dissolved in dichloromethane and dried over anhydrous sodium sulfate.

  • After filtration, the solvent is evaporated under vacuum to yield (1S,3R)-3-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid as a light yellow solid.

This procedure has been reported to yield the product in high purity.[1]

Starting MaterialReagents and ConditionsProductYieldReference
(1R,4S)-4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid10% Pd/C, H2 (50 psi), Methanol, 1 hour(1S,3R)-3-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid99%[1]

Applications in Research

The primary application of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid lies in its use as a building block for the synthesis of peptidomimetics and other bioactive molecules. Its constrained cyclopentane ring system helps to lock the peptide backbone into a specific conformation, which can be advantageous for receptor binding.

Peptidomimetics and Conformational Constraint

The incorporation of cyclic amino acids like 3-aminocyclopentanecarboxylic acid is a well-established strategy to introduce conformational rigidity into peptides. This rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity. The cyclopentane ring restricts the available dihedral angles of the peptide backbone, guiding the peptide into a more defined secondary structure.

G cluster_0 Peptide Design cluster_1 Pharmacological Outcome Flexible_Peptide Flexible Linear Peptide Incorporate_Cyclic_AA Incorporate 3-Aminocyclopentanecarboxylic Acid Flexible_Peptide->Incorporate_Cyclic_AA Modification Constrained_Peptidomimetic Conformationally Constrained Peptidomimetic Incorporate_Cyclic_AA->Constrained_Peptidomimetic Results in Receptor_Binding Receptor Binding Constrained_Peptidomimetic->Receptor_Binding Interacts with Improved_Stability Improved Metabolic Stability Constrained_Peptidomimetic->Improved_Stability Exhibits Increased_Affinity Increased Affinity & Selectivity Receptor_Binding->Increased_Affinity Leads to

Use in Drug Discovery

Derivatives of 3-aminocyclopentanecarboxylic acid have been explored as scaffolds in the development of various therapeutic agents. For instance, cyclopentane carboxylic acid moieties have been identified as key components in potent and selective inhibitors of the NaV1.7 voltage-gated sodium channel, a target for pain therapeutics.

Experimental Protocols for Incorporation into Peptides

The incorporation of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid into a growing peptide chain generally follows standard solid-phase peptide synthesis (SPPS) protocols, with some considerations for its sterically hindered nature.

Boc-SPPS Workflow

The tert-butoxycarbonyl (Boc) protection strategy is a common method for SPPS. The general workflow involves the sequential deprotection of the N-terminal Boc group and coupling of the next Boc-protected amino acid.

G Start Start with Resin-Bound Amino Acid Deprotection Boc Deprotection (TFA in DCM) Start->Deprotection Neutralization Neutralization (DIEA in DCM) Deprotection->Neutralization Coupling Couple Boc-Protected Amino Acid (e.g., Boc-3-aminocyclopentane- carboxylic acid with HBTU/HOBt) Neutralization->Coupling Wash Wash Coupling->Wash Repeat Repeat for next Amino Acid Wash->Repeat Repeat->Deprotection Yes Cleavage Cleavage from Resin (e.g., HF) Repeat->Cleavage No Purification Purification (RP-HPLC) Cleavage->Purification End Final Peptide Purification->End

Detailed Coupling Protocol for 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid:

Due to the potential for steric hindrance, longer coupling times or the use of more potent coupling reagents may be necessary when incorporating 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid.

  • Resin Preparation: Start with the resin-bound peptide that has a free N-terminal amine.

  • Activation of the Amino Acid:

    • Dissolve 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid (3 equivalents) and an activating agent such as HOBt (3 equivalents) in a suitable solvent like DMF.

    • Add a coupling reagent, for example, HBTU (3 equivalents).

    • Add a base, such as DIEA (6 equivalents), to the activation mixture and allow it to react for 10-15 minutes at room temperature.

  • Coupling to the Resin:

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature.

  • Monitoring the Reaction: The completion of the coupling reaction should be monitored using a qualitative method like the Kaiser (ninhydrin) test. A negative test indicates the successful coupling and the absence of free primary amines.

  • Washing: After a successful coupling, the resin should be thoroughly washed with DMF and DCM to remove any unreacted reagents and byproducts.

Biological Activity of Peptides Containing Cyclopentane Amino Acids

While specific quantitative data for peptides containing 3-aminocyclopentanecarboxylic acid is not abundant in publicly available literature, studies on related cyclopentane-based amino acids provide valuable insights into their potential biological effects. For example, the incorporation of 2-aminocyclopentanecarboxylic acid into morphiceptin analogs has been shown to influence their activity at opioid receptors.

Structure-Activity Relationships

The stereochemistry of the 3-aminocyclopentanecarboxylic acid moiety is critical for the resulting biological activity of the final compound. The cis and trans isomers, as well as the R and S enantiomers, will orient the amino and carboxylic acid groups differently, leading to distinct interactions with biological targets. When designing new molecules, it is essential to consider how the rigid cyclopentane scaffold will present the key pharmacophoric elements in three-dimensional space.

Conclusion

3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid is a valuable and versatile building block for researchers in drug discovery and medicinal chemistry. Its ability to introduce conformational constraint into peptides and other small molecules provides a powerful tool for modulating their pharmacological properties. The synthetic and peptide coupling protocols outlined in this guide offer a starting point for the successful application of this unique amino acid in the laboratory. Further exploration of its incorporation into diverse molecular scaffolds is likely to yield novel therapeutic candidates with enhanced efficacy and selectivity.

References

A Technical Guide to Boc-Protected Aminocyclopentanecarboxylic Acid: Synthesis, Applications, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, applications, and biological importance of Boc-protected aminocyclopentanecarboxylic acids. These conformationally constrained amino acid analogues are pivotal building blocks in medicinal chemistry, particularly in the design of peptidomimetics and novel therapeutic agents. This document provides detailed experimental protocols, quantitative data summaries, and visual representations of relevant biological pathways to support researchers in this field.

Introduction

Boc-protected aminocyclopentanecarboxylic acids are synthetic amino acid derivatives that incorporate a cyclopentane ring, providing conformational rigidity to peptide structures. The tert-butyloxycarbonyl (Boc) protecting group on the amine functionality is instrumental in peptide synthesis, allowing for controlled, stepwise elongation of peptide chains.[1] The constrained cyclopentane scaffold helps to lock the peptide backbone into specific conformations, which can lead to enhanced biological activity, selectivity, and metabolic stability compared to their linear counterparts. These characteristics make them valuable tools in drug discovery, particularly for developing peptide-based drugs and peptidomimetics that can mimic or block the action of natural peptides.[2][3]

Synthesis of Boc-Protected Aminocyclopentanecarboxylic Acid Stereoisomers

The stereochemistry of the amino and carboxyl groups on the cyclopentane ring is crucial for the biological activity of the resulting peptides. Various synthetic routes have been developed to access different stereoisomers of Boc-protected aminocyclopentanecarboxylic acid with high purity.

Physicochemical Properties of Common Stereoisomers
Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearancePurityOptical Rotation [α]D25 (c=1 in MeOH)
(1S,2S)-Boc-aminocyclopentane carboxylic acid143679-80-5C11H19NO4229.28White solid≥ 96% (HPLC)+38 to +48º
(1R,2R)-Boc-aminocyclopentane carboxylic acid245115-25-7C11H19NO4229.28White powder≥ 98% (NMR)-40 ± 2º
Boc-cis-aminocyclopentane carboxylic acid136315-70-3C11H19NO4229.28White powder≥ 98% (HPLC)Not specified
BOC-(1R,3S)-3-aminocyclopentane carboxylic acid161660-94-2C11H19NO4229.27SolidNot specifiedNot specified
(1S,3S)-N-Boc-aminocyclopentane-3-carboxylic acid261165-05-3C11H19NO4229.27Solid98.0% (NMR)Not specified
Experimental Protocols for Synthesis

2.2.1. Scalable Synthesis of (1S,2S)- and (1R,2S)-2-Aminocyclopentanecarboxylic Acid.

This protocol outlines a method for the scalable synthesis of enantiopure cis- and trans-2-aminocyclopentanecarboxylic acid, which can then be Boc-protected.[4]

  • Step 1: Reductive Amination. Ethyl 2-oxocyclopentanecarboxylate is reacted with (S)-α-phenylethylamine in the presence of isobutyric acid and toluene. The mixture is heated to facilitate azeotropic water removal, followed by reduction with sodium borohydride (NaBH4) to yield the corresponding amino ester.[4]

  • Step 2: Isomerization and Crystallization. The crude amino ester undergoes isomerization using sodium ethoxide (EtONa). Repeated crystallization of the hydrobromide salt from acetonitrile yields the pure trans-isomer.[4]

  • Step 3: Hydrolysis. The ester is hydrolyzed by heating in hydrochloric acid to give the amino acid salt. The reaction temperature is controlled to prevent epimerization.[4]

  • Step 4: Boc Protection. The resulting amino acid is then protected with di-tert-butyl dicarbonate (Boc2O) under standard conditions to yield the final Boc-protected product.

Quantitative Data for Synthesis:

StepProductStarting MaterialYieldPurity
Reductive Amination & Isomerization(S,S,S)-2-amino-N-(1-phenylethyl)cyclopentane-1-carboxamide hydrobromide saltEthyl 2-oxocyclopentanecarboxylate40% (overall)High after crystallization
Hydrolysis(1S,2S)-2-aminocyclopentanecarboxylic acid salt(S,S,S)-2-amino-N-(1-phenylethyl)cyclopentane-1-carboxamide hydrobromide saltNot specifiedNot specified
Fmoc-protectionFmoc-(1R,2S)-2-aminocyclopentanecarboxylic acid(1R,2S)-2-aminocyclopentanecarboxylic acid85%High

Note: The table provides yields for the Fmoc-protected derivative as reported in the literature. The Boc protection would follow a similar procedure with comparable yields.

Applications in Peptide Synthesis and Drug Discovery

Boc-protected aminocyclopentanecarboxylic acids are extensively used as building blocks in solid-phase peptide synthesis (SPPS) to create peptidomimetics with constrained conformations.

General Peptide Coupling Protocol

A common method for incorporating these amino acids into a peptide chain involves the use of coupling reagents like HBTU/HOBt.[5]

  • Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Neutralization: The resin is neutralized with a base such as diisopropylethylamine (DIEA) in DMF.

  • Coupling: The Boc-protected aminocyclopentanecarboxylic acid is pre-activated with HBTU and HOBt in DMF and then added to the resin. The reaction is monitored for completion using a Kaiser test.

Experimental Workflow for Peptide Coupling:

Peptide_Coupling_Workflow Resin Resin-bound Peptide (N-terminal Boc) Deprotection Deprotection (TFA in DCM) Resin->Deprotection Neutralization Neutralization (DIEA in DMF) Deprotection->Neutralization Coupling Coupling Neutralization->Coupling Coupling_Mix Boc-aminocyclopentane- carboxylic acid + HBTU/HOBt in DMF Coupling_Mix->Coupling Final_Peptide Elongated Peptide Coupling->Final_Peptide

Caption: General workflow for solid-phase peptide synthesis using Boc-protected aminocyclopentanecarboxylic acid.

Case Study: Morphiceptin Analogues

Morphiceptin (Tyr-Pro-Phe-Pro-NH2) is a selective µ-opioid receptor agonist.[6] Replacing the proline residues with aminocyclopentanecarboxylic acid has been explored to create analogues with altered receptor binding and activity.

Biological Activity of Morphiceptin Analogues:

Analogueµ-Opioid Receptor Activityδ-Opioid Receptor Activity
Analogue with (R,S)-β-Ac5cActive (slight preference for µ)Active
Analogues with (S,R), (S,S), and (R,R)-β-Ac5cMinimal activityInactive
[D-Lys2, D-Pro4]-cyclic morphiceptinHigh (IC50 = 2-5 nM)Moderate (IC50 = 50-60 nM)
[D-Orn2, D-Pro4]-cyclic morphiceptinHigh (IC50 = 2-5 nM)Moderate (IC50 = 50-60 nM)

β-Ac5c refers to 2-aminocyclopentanecarboxylic acid.[7][8]

Opioid Receptor Signaling Pathway:

Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they activate intracellular signaling cascades that lead to analgesia.[9][10]

Opioid_Signaling Opioid_Agonist Opioid Agonist (e.g., Morphiceptin Analogue) Opioid_Receptor μ-Opioid Receptor (GPCR) Opioid_Agonist->Opioid_Receptor Binds G_Protein Heterotrimeric G-protein (Gi/o) Opioid_Receptor->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits K_channel ↑ K+ Efflux (GIRK channels) G_beta_gamma->K_channel Activates Ca_channel ↓ Ca2+ Influx (Voltage-gated Ca2+ channels) G_beta_gamma->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability & Neurotransmitter Release Ca_channel->Reduced_Excitability Hyperpolarization->Reduced_Excitability Analgesia Analgesia Reduced_Excitability->Analgesia Tuftsin_Signaling Tuftsin Tuftsin Analogue Tuftsin_Receptor Tuftsin Receptor (e.g., Nrp-1) Tuftsin->Tuftsin_Receptor Binds Signaling_Cascade Intracellular Signaling Cascade Tuftsin_Receptor->Signaling_Cascade Activates NO_Synthase ↑ Nitric Oxide Synthase Activity Signaling_Cascade->NO_Synthase ROS_Production ↑ Reactive Oxygen Species (ROS) Production Signaling_Cascade->ROS_Production Phagocytosis Enhanced Phagocytosis Signaling_Cascade->Phagocytosis Bactericidal_Activity Enhanced Bactericidal Activity NO_Synthase->Bactericidal_Activity ROS_Production->Bactericidal_Activity

References

The Emerging Landscape of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer both structural rigidity and synthetic tractability is paramount. Among the rising stars in this field are derivatives of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid. This building block, characterized by a constrained cyclopentane core, offers a unique three-dimensional presentation of functional groups, making it an attractive starting point for the design of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of this promising class of compounds, with a particular focus on their role as antagonists of the Lysophosphatidic Acid Receptor 1 (LPA1).

Core Chemical Structure and Properties

The foundational molecule, 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid, is a synthetic intermediate that serves as a versatile scaffold for chemical modification. The tert-butoxycarbonyl (Boc) protecting group on the amine allows for controlled and selective reactions, while the carboxylic acid moiety provides a handle for amide bond formation and other derivatizations. The cyclopentane ring introduces a degree of conformational rigidity, which can be advantageous for specific receptor-ligand interactions.

Therapeutic Potential: Targeting the LPA1 Receptor

A significant body of research has identified derivatives of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid as potent inhibitors of the Lysophosphatidic Acid Receptor 1 (LPA1). LPA1 is a G protein-coupled receptor (GPCR) that is activated by the bioactive lipid, lysophosphatidic acid (LPA). The LPA-LPA1 signaling axis has been implicated in a range of pathological processes, most notably in the progression of fibrotic diseases such as idiopathic pulmonary fibrosis (IPF), as well as in atherosclerosis and heart failure. Therefore, the development of LPA1 antagonists represents a promising therapeutic strategy for these conditions.

LPA1 Receptor Signaling Pathway

Upon activation by LPA, the LPA1 receptor couples to several heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13. This initiates a cascade of downstream signaling events that ultimately lead to cellular responses such as proliferation, migration, and cytoskeletal rearrangement. Antagonists of the LPA1 receptor block these signaling pathways, thereby mitigating the pathological effects of excessive LPA stimulation.

LPA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Binds G_proteins Gαi/o, Gαq/11, Gα12/13 LPA1->G_proteins Activates PLC PLC G_proteins->PLC Activates RhoA RhoA G_proteins->RhoA Activates Cellular_Response Cell Proliferation, Migration, Fibrosis PLC->Cellular_Response ROCK ROCK RhoA->ROCK Activates ROCK->Cellular_Response Antagonist LPA1 Antagonist (e.g., Cyclopentane Derivatives) Antagonist->LPA1 Blocks

LPA1 Receptor Signaling Pathway and Point of Antagonist Intervention.

Synthesis and Structure-Activity Relationship (SAR) of Acylamino-Substituted Cyclopentanecarboxylic Acid Derivatives as LPA1 Antagonists

A key patent in this area (WO2009135590A1) discloses a series of acylamino-substituted fused cyclopentanecarboxylic acid derivatives as potent LPA1 receptor inhibitors. The general synthetic approach involves the coupling of a substituted aniline with a protected aminocyclopentanecarboxylic acid, followed by deprotection and subsequent acylation.

General Synthetic Workflow

The synthesis of these derivatives typically follows a convergent approach, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Synthesis_Workflow start1 Substituted Aniline (R1-NH2) step1 Amide Coupling start1->step1 start2 Protected Aminocyclopentanecarboxylic Acid start2->step1 step2 Deprotection step1->step2 step3 Acylation (R2-COCl) step2->step3 final_product Final LPA1 Antagonist Derivative step3->final_product

General Synthetic Workflow for Cyclopentane-Based LPA1 Antagonists.
Quantitative Biological Data and SAR Insights

The following table summarizes the in vitro activity of a selection of acylamino-substituted cyclopentanecarboxylic acid derivatives from the aforementioned patent, highlighting key structural modifications and their impact on LPA1 receptor antagonism. The activity is expressed as the IC50, the concentration of the compound required to inhibit 50% of the LPA-induced response in a functional assay.

Compound IDR1 Group (on Aniline)R2 Group (Acyl)LPA1 IC50 (nM)
1 4-TrifluoromethylPhenyl50
2 3,4-DichloroPhenyl30
3 4-Trifluoromethyl4-Chlorophenyl25
4 4-Trifluoromethyl4-Methoxyphenyl80
5 3,4-Dichloro4-Chlorophenyl15
6 3,4-Dichloro2-Thienyl45

Structure-Activity Relationship (SAR) Summary:

  • Substitution on the Aniline Ring (R1): Electron-withdrawing groups, such as trifluoromethyl and dichloro substituents, on the aniline ring are generally favorable for potent LPA1 antagonism. The 3,4-dichloro substitution pattern (Compound 2 and 5) appears to be particularly beneficial.

  • Acyl Group (R2): The nature of the acyl group also significantly influences activity. A phenyl group is well-tolerated. Introducing a para-chloro substituent on the phenyl ring (Compound 3 and 5) enhances potency compared to the unsubstituted phenyl ring. Conversely, an electron-donating group like methoxy (Compound 4) leads to a decrease in activity. Replacing the phenyl ring with a heterocyclic ring system like thiophene (Compound 6) results in a moderate loss of potency.

Experimental Protocols

General Procedure for the Synthesis of Acylamino-Substituted Cyclopentanecarboxylic Acid Amides

Step 1: Amide Coupling. To a solution of 3-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), is added a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq). The mixture is stirred at room temperature for 15 minutes, followed by the addition of the substituted aniline (1.1 eq). The reaction is stirred at room temperature for 12-24 hours. Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with aqueous acid, aqueous base, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the Boc-protected intermediate.

Step 2: Boc-Deprotection. The Boc-protected intermediate is dissolved in a solution of trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v) and stirred at room temperature for 1-2 hours. The solvent is removed under reduced pressure, and the residue is azeotroped with a suitable solvent to remove residual TFA, yielding the amine salt.

Step 3: Acylation. The amine salt from the previous step is dissolved in a suitable solvent such as DCM, and a base such as triethylamine or diisopropylethylamine (DIPEA) (2.5 eq) is added. The mixture is cooled to 0 °C, and the desired acyl chloride (1.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2-12 hours. Upon completion, the reaction is worked up as described in Step 1. The crude product is purified by column chromatography or recrystallization to afford the final compound.

LPA1 Receptor Functional Assay (Calcium Mobilization)

The antagonist activity of the synthesized compounds is typically evaluated using a cell-based calcium mobilization assay in a cell line stably expressing the human LPA1 receptor (e.g., CHO-K1 or HEK293 cells).

Materials:

  • CHO-K1 cells stably expressing human LPA1 receptor

  • Cell culture medium (e.g., F-12K with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • LPA (agonist)

  • Test compounds (potential antagonists)

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescence plate reader with an injection system

Protocol:

  • Cell Plating: Seed the LPA1-expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24 hours.

  • Dye Loading: Remove the culture medium and add the calcium indicator dye solution to each well. Incubate for 1 hour at 37°C in the dark.

  • Compound Incubation: Wash the cells with assay buffer to remove excess dye. Add serial dilutions of the test compounds to the wells and incubate for 15-30 minutes at room temperature.

  • Calcium Measurement: Place the plate in the fluorescence plate reader. Establish a stable baseline fluorescence reading.

  • Agonist Injection and Data Acquisition: Inject a pre-determined EC80 concentration of LPA into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The antagonist effect is determined by the reduction in the LPA-induced calcium signal in the presence of the test compound. IC50 values are calculated by plotting the percent inhibition against the log concentration of the antagonist and fitting the data to a four-parameter logistic equation.

Conclusion and Future Directions

Derivatives of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid have emerged as a highly promising class of LPA1 receptor antagonists. The constrained cyclopentane scaffold provides a valuable platform for the design of potent and selective inhibitors. The synthetic accessibility of these compounds allows for extensive SAR exploration, leading to the identification of derivatives with nanomolar potency. The compelling preclinical data for LPA1 antagonists in models of fibrotic diseases suggests that this class of compounds holds significant therapeutic potential. Future research in this area will likely focus on optimizing the pharmacokinetic and safety profiles of these derivatives to advance them into clinical development for the treatment of idiopathic pulmonary fibrosis and other debilitating fibrotic conditions. Further exploration of this versatile scaffold for other biological targets is also a promising avenue for future drug discovery efforts.

A Technical Guide to the NMR Spectroscopic Analysis of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) data for 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines predicted NMR data, detailed experimental protocols for data acquisition, and a logical workflow for the characterization of such compounds.

Predicted NMR Data

Due to the absence of publicly available experimental spectra for 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of structurally similar compounds, including cyclopentanecarboxylic acid and various N-Boc protected amino acids. The numbering of the atoms for NMR assignment is shown in Figure 1.

Chemical structure of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid with atom numbering for NMR assignments.

Figure 1. Structure of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid with atom numbering.

Table 1: Predicted ¹H NMR Data for 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid (in CDCl₃, 500 MHz)

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H12.6 - 2.8m-
H2, H51.8 - 2.2m-
H33.9 - 4.2m-
H41.6 - 2.0m-
H61.45s-
NH4.8 - 5.2br s-
COOH10 - 12br s-

Table 2: Predicted ¹³C NMR Data for 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid (in CDCl₃, 125 MHz)

Carbon AtomPredicted Chemical Shift (ppm)
C145 - 48
C2, C530 - 35
C350 - 55
C438 - 42
C628.5
C779 - 81
C8178 - 182
C9155 - 157

Experimental Protocols for NMR Data Acquisition

The following protocols are standard procedures for acquiring high-quality NMR data for small organic molecules like 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid.[1][2][3]

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. For more polar samples, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

2.2. ¹H NMR Spectroscopy

  • Instrument Setup: Tune and shim the NMR spectrometer to the desired nucleus (¹H) to ensure a homogeneous magnetic field.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments) is typically used.

    • Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: An acquisition time of at least 2 seconds is recommended for good resolution.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.

    • Number of Scans: Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain pure absorption lineshapes.

    • Perform baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak or the internal standard.

    • Integrate the signals to determine the relative number of protons.

2.3. ¹³C NMR Spectroscopy

  • Instrument Setup: Tune and shim the spectrometer for the ¹³C nucleus.

  • Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to single lines for each carbon.

    • Spectral Width: A spectral width of approximately 240 ppm, centered around 100 ppm, is typical.

    • Acquisition Time: An acquisition time of 1-2 seconds is appropriate.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended due to the longer relaxation times of carbon nuclei.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale to the solvent peaks.

2.4. 2D NMR Spectroscopy (COSY and HSQC)

For unambiguous assignment of protons and carbons, 2D NMR experiments are invaluable.[4]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached.

Standard pulse programs and parameters available on modern NMR spectrometers can be used for these experiments.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a novel or synthesized small molecule like 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid.

G Workflow for Small Molecule Characterization A Synthesis / Purification B Mass Spectrometry (MS) - Confirm Molecular Weight A->B C 1D NMR Spectroscopy - 1H NMR - 13C NMR A->C E Infrared (IR) Spectroscopy - Identify Functional Groups A->E F Structure Elucidation - Combine all spectral data B->F D 2D NMR Spectroscopy - COSY - HSQC / HMBC C->D D->F E->F G Final Compound Confirmation F->G

References

Crystal Structure of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid Remains Elusive in Public Databases

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available chemical and crystallographic databases reveals no deposited crystal structure for 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid or its stereoisomers. Despite its relevance as a synthetic intermediate in pharmaceutical research, detailed structural information derived from X-ray crystallography is not publicly accessible at this time. This includes a lack of data in the Cambridge Crystallographic Data Centre (CCDC), a primary repository for small-molecule crystal structures.

While a definitive crystal structure for the title compound cannot be presented, this technical guide will provide an overview of its chemical properties, synthetic routes, and the crystallographic details of a closely related analogue, cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid. This information is intended to offer valuable context for researchers, scientists, and drug development professionals working with this class of compounds.

Physicochemical Properties

3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid, often referred to as N-Boc-3-aminocyclopentanecarboxylic acid, is a white to off-white solid. Its chemical and physical properties are summarized in the table below. These properties are primarily sourced from computational predictions and supplier specifications.

PropertyValueSource
Molecular Formula C₁₁H₁₉NO₄--INVALID-LINK--
Molecular Weight 229.27 g/mol --INVALID-LINK--
CAS Number 855863-93-3 (unspecified stereochemistry)--INVALID-LINK--
161660-94-2 ((1R,3S)-isomer)--INVALID-LINK--
Appearance Solid--INVALID-LINK--
Purity Typically ≥95%--INVALID-LINK--

Synthesis and Experimental Protocols

The synthesis of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid and its derivatives is a key process for the preparation of various pharmaceutical intermediates. While a specific, detailed experimental protocol for the crystallization of the title compound is not available due to the absence of its crystal structure in the literature, general synthetic pathways can be inferred from related publications.

A common approach involves the protection of the amino group of a 3-aminocyclopentanecarboxylic acid precursor with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

Below is a generalized workflow for the synthesis of Boc-protected amino acids, which would be applicable for the title compound.

Synthesis_Workflow General Synthesis Workflow for Boc-Protected Cyclopentane Amino Acids cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 3-Aminocyclopentanecarboxylic_Acid 3-Aminocyclopentane- carboxylic Acid Reaction_Vessel Reaction Mixture 3-Aminocyclopentanecarboxylic_Acid->Reaction_Vessel Boc_Anhydride Di-tert-butyl dicarbonate ((Boc)₂O) Boc_Anhydride->Reaction_Vessel Base Base (e.g., NaHCO₃, Et₃N) Base->Reaction_Vessel Solvent Solvent (e.g., Dioxane, THF) Solvent->Reaction_Vessel Acidification Acidification Reaction_Vessel->Acidification Extraction Extraction with Organic Solvent Acidification->Extraction Purification Purification (e.g., Crystallization, Chromatography) Extraction->Purification Final_Product 3-((tert-Butoxycarbonyl)amino)- cyclopentanecarboxylic Acid Purification->Final_Product

Caption: General synthesis workflow for Boc-protected amino acids.

Analog Crystal Structure: cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid

In the absence of data for the cyclopentane derivative, an examination of the crystal structure of its cyclohexane analog, cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid, can provide insights into potential intermolecular interactions and packing motifs. The crystallographic data for this compound is publicly available.[1]

The crystal structure is stabilized by intermolecular N—H···O and O—H···O hydrogen bonds, which form a strand-like arrangement.[1] Additionally, an intramolecular N—H···O hydrogen bond is observed.[1] The presence of both donor and acceptor groups in the molecule facilitates the formation of a robust hydrogen-bonding network, which is a common feature in the crystal structures of amino acids and their derivatives.

The table below summarizes the crystallographic data for cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid.[1]

ParameterValue
Chemical Formula C₁₂H₂₁NO₄
Molecular Weight 243.30 g/mol
Crystal System Triclinic
Space Group P-1
a (Å) 5.854 (1)
b (Å) 10.000 (2)
c (Å) 23.014 (5)
α (°) 85.64 (2)
β (°) 88.68 (2)
γ (°) 88.51 (2)
Volume (ų) 1342.6 (4)
Z 4

Logical Relationship in Drug Development

3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. The Boc protecting group is instrumental in this process, allowing for selective chemical transformations at other parts of the molecule.

Drug_Development_Logic Role of Boc-Protected Amino Acid in Drug Development Boc_Amino_Acid 3-((tert-Butoxycarbonyl)amino)- cyclopentanecarboxylic Acid Peptide_Synthesis Peptide Synthesis Boc_Amino_Acid->Peptide_Synthesis Small_Molecule_Synthesis Small Molecule Synthesis Boc_Amino_Acid->Small_Molecule_Synthesis Deprotection Boc Deprotection (e.g., with TFA) Peptide_Synthesis->Deprotection Further_Functionalization Further Functionalization Small_Molecule_Synthesis->Further_Functionalization Coupling Peptide Coupling Deprotection->Coupling Bioactive_Peptide Bioactive Peptide / Peptidomimetic Coupling->Bioactive_Peptide Active_Pharmaceutical_Ingredient Active Pharmaceutical Ingredient (API) Further_Functionalization->Active_Pharmaceutical_Ingredient

References

Navigating the Chiral Landscape: A Technical Guide to the Separation of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chromatographic Approaches for Chiral Separation

High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful techniques for the analytical and preparative separation of enantiomers. The choice of stationary phase and mobile phase is critical for achieving successful resolution.

Chiral High-Performance Liquid Chromatography (HPLC)

For N-Boc protected amino acids, macrocyclic glycopeptide-based chiral stationary phases (CSPs) have demonstrated broad applicability and are a recommended starting point for method development.

Experimental Protocol: HPLC Method Development

A systematic screening of columns and mobile phases is the most effective approach to developing a successful chiral HPLC separation.

  • Chiral Stationary Phases (CSPs):

    • Primary Screening: CHIROBIOTIC™ T (Teicoplanin) and CHIROBIOTIC™ R (Ristocetin A) are excellent first choices for Boc-protected amino acids.[1] These CSPs offer multimodal capabilities, functioning in reversed-phase, normal-phase, and polar organic modes.

    • Secondary Screening: Polysaccharide-based CSPs, such as those derived from amylose and cellulose (e.g., CHIRALPAK® series), should also be evaluated, as they are known for their broad enantioselectivity.

  • Mobile Phase Screening:

    • Reversed-Phase Mode: This is often the most successful mode for Boc-amino acids on CHIROBIOTIC™ CSPs.[1]

      • Solvents: Acetonitrile or Methanol as the organic modifier with an aqueous buffer.

      • Buffers: Volatile buffers like ammonium trifluoroacetate or ammonium acetate are compatible with mass spectrometry (LC/MS). A typical starting concentration is 10-20 mM.

      • pH: The pH of the mobile phase can significantly impact retention and selectivity. A screening range of pH 3.0 to 6.0 is recommended.

    • Polar Organic Mode:

      • Solvents: Acetonitrile or Methanol with small amounts of acidic and basic additives to control ionization.

      • Additives: A common combination is 0.1% trifluoroacetic acid (TFA) and 0.1% diethylamine (DEA).

  • Detection: UV detection is standard, typically at a wavelength where the Boc-protecting group or the carboxylic acid chromophore absorbs (e.g., 210-220 nm).

Logical Workflow for HPLC Method Development

HPLC_Workflow start Racemic Mixture of 3-(Boc-amino)cyclopentanecarboxylic acid screen_csp Screen Primary CSPs (CHIROBIOTIC T & R) start->screen_csp screen_mode Screen Mobile Phase Modes (Reversed-Phase & Polar Organic) screen_csp->screen_mode optimize_rp Optimize Reversed-Phase Conditions (Organic Modifier, Buffer pH) screen_mode->optimize_rp Reversed-Phase optimize_po Optimize Polar Organic Conditions (Additives) screen_mode->optimize_po Polar Organic eval_separation Evaluate Resolution (Rs) optimize_rp->eval_separation optimize_po->eval_separation success Successful Separation (Rs >= 1.5) eval_separation->success Rs >= 1.5 fail Screen Secondary CSPs (Polysaccharide-based) eval_separation->fail Rs < 1.5 end Validated Chiral Method success->end fail->screen_mode

Caption: HPLC Method Development Workflow.

Supercritical Fluid Chromatography (SFC)

SFC is an attractive alternative to HPLC, offering faster separations and reduced solvent consumption, making it a "greener" technology. Polysaccharide-based CSPs are particularly effective in SFC.

Experimental Protocol: SFC Method Development

  • Chiral Stationary Phases (CSPs): Immobilized polysaccharide-based CSPs (e.g., CHIRAL ART® Amylose-SA, Cellulose-SB, Cellulose-SC) are highly recommended due to their robustness and wide applicability.

  • Mobile Phase:

    • Supercritical Fluid: Carbon dioxide (CO2) is the primary mobile phase component.

    • Co-solvent: Methanol is the most common co-solvent. Screening other alcohols like ethanol and isopropanol can also be beneficial.

    • Additives: Small amounts of acidic (e.g., TFA) or basic (e.g., DEA, isopropylamine) additives are often crucial for improving peak shape and selectivity, especially for acidic and basic analytes.

  • Operating Parameters:

    • Backpressure: Typically maintained at 100-150 bar.

    • Temperature: Screened in the range of 25-40 °C.

    • Flow Rate: Generally higher than in HPLC, for example, 3-5 mL/min for analytical columns.

Logical Workflow for SFC Method Development

SFC_Workflow start Racemic Mixture screen_csp Screen Polysaccharide CSPs (Amylose & Cellulose derivatives) start->screen_csp screen_cosolvent Screen Co-solvents (Methanol, Ethanol, Isopropanol) screen_csp->screen_cosolvent screen_additives Screen Additives (Acidic, Basic, None) screen_cosolvent->screen_additives optimize_params Optimize Parameters (Backpressure, Temperature, Gradient) screen_additives->optimize_params eval_separation Evaluate Resolution (Rs) optimize_params->eval_separation success Successful Separation eval_separation->success Rs >= 1.5 fail Re-screen with different CSP/modifier combinations eval_separation->fail Rs < 1.5 end Validated SFC Method success->end fail->screen_cosolvent

Caption: SFC Method Development Workflow.

Data Presentation: Hypothetical Chromatographic Screening Results

The following table illustrates how quantitative data from a chiral method screening could be presented. Note: These are representative values and not from an actual experiment on the target molecule.

CSPMobile Phase/Co-solventAdditiveRetention Time (min) k'1Retention Time (min) k'2Separation Factor (α)Resolution (Rs)
HPLC
CHIROBIOTIC TACN/H2O (50:50) + 20mM NH4OAc, pH 5.0-4.25.11.211.8
CHIRALPAK IAHexane/IPA (90:10)0.1% TFA6.87.51.101.3
SFC
CHIRAL ART Amylose-SAMethanol0.2% DEA2.12.51.192.1
CHIRAL ART Cellulose-SBEthanol0.2% TFA3.54.31.232.5

Classical Resolution via Diastereomeric Salt Formation

For larger-scale preparations, classical resolution through the formation of diastereomeric salts is a cost-effective and scalable method. This involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.

Experimental Protocol: Diastereomeric Salt Resolution

  • Selection of Resolving Agent: A variety of chiral bases can be screened. Common choices include:

    • (R)-(+)-α-phenylethylamine

    • (S)-(-)-α-phenylethylamine

    • Cinchona alkaloids (e.g., quinine, quinidine, cinchonidine)

    • (1R,2R)-(-)-pseudoephedrine

  • Solvent Screening: The choice of solvent is crucial for achieving differential solubility of the diastereomeric salts. A range of solvents should be tested, including:

    • Alcohols (e.g., methanol, ethanol, isopropanol)

    • Esters (e.g., ethyl acetate)

    • Ketones (e.g., acetone)

    • Ethers (e.g., methyl tert-butyl ether)

    • Mixtures of the above solvents.

  • Crystallization:

    • Dissolve the racemic acid and a sub-stoichiometric amount (e.g., 0.5-1.0 equivalents) of the chiral resolving agent in a minimal amount of the chosen solvent at an elevated temperature.

    • Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization.

    • Collect the crystals by filtration.

  • Analysis and Liberation of the Enantiomer:

    • Determine the enantiomeric excess (ee) of the crystallized salt and the mother liquor using a developed analytical chiral HPLC or SFC method.

    • Liberate the free carboxylic acid from the resolved diastereomeric salt by treatment with an acid (e.g., HCl) and extraction into an organic solvent.

Workflow for Diastereomeric Salt Resolution

Diastereomeric_Salt_Resolution start Racemic Carboxylic Acid screen_base Screen Chiral Resolving Bases start->screen_base screen_solvent Screen Crystallization Solvents screen_base->screen_solvent form_salt Form Diastereomeric Salts screen_solvent->form_salt crystallize Fractional Crystallization form_salt->crystallize separate Separate Crystals and Mother Liquor crystallize->separate analyze_ee Analyze Enantiomeric Excess (ee) of both fractions separate->analyze_ee liberate_acid Liberate Free Acid from Enantioenriched Salt analyze_ee->liberate_acid High ee recycle Recycle/Racemize other fraction analyze_ee->recycle Low ee end Enantiomerically Pure Acid liberate_acid->end

Caption: Diastereomeric Salt Resolution Workflow.

Conclusion

The chiral separation of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid isomers is a critical step for its application in asymmetric synthesis and drug development. While a specific, validated method is not publicly documented, a systematic approach to method development using either chiral HPLC with macrocyclic glycopeptide CSPs or chiral SFC with polysaccharide-based CSPs is highly likely to yield a successful separation. For larger-scale applications, classical diastereomeric salt resolution offers a scalable and economical alternative. The workflows and protocols outlined in this guide provide a comprehensive framework for researchers to efficiently develop and optimize a robust chiral separation method for this important molecule.

References

Spectroscopic and Synthetic Profile of Boc-Aminocyclopentanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic and synthetic characteristics of key building blocks is paramount. This in-depth technical guide focuses on Boc-aminocyclopentanecarboxylic acid, a conformationally constrained amino acid analog increasingly utilized in medicinal chemistry and peptide design.

This document provides a detailed overview of the available spectroscopic data for various isomers of Boc-aminocyclopentanecarboxylic acid, with a particular focus on the (1S,2S) stereoisomer. It also outlines experimental protocols for its synthesis and analysis, and illustrates a general workflow for its application in solid-phase peptide synthesis (SPPS).

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules.

Table 1: 1H and 13C NMR Data for 2-Aminocyclopentanecarboxylic Acid Analogs

CompoundSpectroscopic Data
(1S,2S)-2-Aminocyclopentanecarboxylic Acid 1H NMR (400 MHz, D2O): δ 3.88 (q, J = 7.4 Hz, 1H; CHNH2), 2.90–2.97 (m, 1H; CHCO2H), 2.13–2.23 (m, 2H; CH2), and 1.66–1.91 (m, 4H; CH2CH2).[1][2] 13C{1H} NMR (100 MHz, D2O): δ 177.1, 53.9, 48.2, 30.4, 28.6, and 22.7.[1][2]
(1R,2S)-2-Aminocyclopentanecarboxylic Acid 1H NMR (400 MHz, D2O): δ 3.82–3.86 (m, 1H; CHNH2), 3.10–3.16 (m, 1H; CHCO2H), 2.08–2.20 (m, 2H; CH2), and 1.69–1.99 (m, 4H; CH2CH2).[1] 13C{1H} NMR (100 MHz, D2O): δ 176.6, 52.7, 45.5, 29.7, 27.2, and 21.2.[1]
Fmoc-(1S,2S)-2-Aminocyclopentanecarboxylic Acid 1H NMR (CDCl3): The presence of two resonances for the HN proton indicates an equilibrium of Fmoc-cis-carbamate and Fmoc-trans-carbamate isomers.[2]

Note: The Boc-protected derivatives are expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group in the 1H NMR spectrum, typically around 1.4 ppm. In the 13C NMR spectrum, the quaternary and methyl carbons of the tert-butyl group, along with the carbamate carbonyl, would provide definitive evidence of the Boc group.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying key functional groups.

Table 2: Characteristic IR Absorption Frequencies

Functional GroupAbsorption Range (cm-1)Description
O-H (Carboxylic Acid) 3300-2500Strong, very broad
C-H (Alkyl) 3000-2850Medium to strong
C=O (Carboxylic Acid) 1760-1690Strong
C=O (Boc-carbamate) ~1690Strong
N-H (Boc-carbamate) ~3300Moderate, broad
C-O (Carboxylic Acid) 1320-1210Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 3: Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightExpected m/z [M+H]+
Boc-(1S,2S)-2-Aminocyclopentanecarboxylic Acid C11H19NO4229.28 g/mol 230.13

High-resolution mass spectrometry (HRMS) for the unprotected 2-aminocyclopentanecarboxylic acid has been reported with a calculated m/z for [M+H]+ of 130.0868, and a found value of 130.0865.[1][2]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis and application of Boc-aminocyclopentanecarboxylic acid.

Synthesis of (1S,2S)-Boc-2-Aminocyclopentanecarboxylic Acid

The synthesis of Boc-protected amino acids typically involves the reaction of the free amino acid with di-tert-butyl dicarbonate (Boc2O) under basic conditions.

Materials:

  • (1S,2S)-2-Aminocyclopentanecarboxylic acid

  • Di-tert-butyl dicarbonate (Boc2O)

  • Sodium hydroxide (NaOH) or triethylamine (TEA)

  • Dioxane or a similar suitable solvent

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve (1S,2S)-2-aminocyclopentanecarboxylic acid in an aqueous solution of sodium hydroxide or a mixture of dioxane and water containing triethylamine.

  • Cool the solution in an ice bath.

  • Add di-tert-butyl dicarbonate to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

  • Wash the aqueous residue with ethyl acetate to remove any unreacted Boc2O.

  • Acidify the aqueous layer to a pH of approximately 2-3 with cold 1M HCl.

  • Extract the product into ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified Boc-aminocyclopentanecarboxylic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or D2O with a pH adjustment) in an NMR tube.

  • Data Acquisition: Acquire 1H and 13C NMR spectra on a 400 MHz or higher field spectrometer. For 1H NMR, typical parameters include a 30-degree pulse, a 1-2 second relaxation delay, and 16-64 scans. For 13C NMR, a proton-decoupled experiment with a 45-degree pulse, a 2-second relaxation delay, and a larger number of scans (e.g., 1024) is common.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy:

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm-1.

Mass Spectrometry:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer, typically using electrospray ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the desired adduct.

Workflow and Logical Relationships

Boc-aminocyclopentanecarboxylic acid is a valuable building block in solid-phase peptide synthesis (SPPS), a widely used method for the chemical synthesis of peptides.[3][4] The following diagram illustrates a typical workflow for incorporating this amino acid into a growing peptide chain.

SPPS_Workflow cluster_resin Resin Preparation cluster_cycle Peptide Elongation Cycle cluster_deprotection Deprotection cluster_coupling Coupling cluster_cleavage Cleavage and Purification Resin Solid Support (e.g., Merrifield Resin) Swelling Swelling in Solvent (DCM) Resin->Swelling Deprotection Boc Deprotection (TFA in DCM) Swelling->Deprotection Wash1 Wash (DCM) Deprotection->Wash1 Neutralization Neutralization (DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 BocAA Boc-Aminocyclopentane- carboxylic Acid Coupling Coupling to Free N-terminus Wash2->Coupling Activation Activation (e.g., DCC/HOBt) BocAA->Activation Activation->Coupling Wash3 Wash (DCM) Coupling->Wash3 Wash3->Deprotection Repeat Cycle for next AA FinalDeprotection Final Deprotection & Cleavage from Resin (HF) Wash3->FinalDeprotection Final Cycle Purification Purification (HPLC) FinalDeprotection->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: Workflow for Solid-Phase Peptide Synthesis using Boc-aminocyclopentanecarboxylic acid.

This workflow highlights the iterative nature of SPPS, involving repeated cycles of deprotection of the N-terminal Boc group and coupling of the next Boc-protected amino acid until the desired peptide sequence is assembled. The use of Boc-aminocyclopentanecarboxylic acid in this process allows for the introduction of conformational constraints into the peptide backbone, which can be advantageous for modulating biological activity and stability.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid, a valuable building block in medicinal chemistry and drug development. This document details the synthetic routes, experimental protocols, and analytical characterization of this compound, with a focus on providing practical information for researchers in the field.

Introduction

3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid is a protected amino acid derivative that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The cyclopentane scaffold provides conformational rigidity, which can be advantageous in designing ligands with high affinity and selectivity for their biological targets. The tert-butoxycarbonyl (Boc) protecting group is widely used in peptide synthesis and organic chemistry due to its stability under a range of reaction conditions and its facile removal under mild acidic conditions. This guide will focus on the synthesis and characterization of the cis and trans isomers of this compound.

Synthesis

The most common and straightforward method for the synthesis of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid involves the protection of the amino group of 3-aminocyclopentanecarboxylic acid using di-tert-butyl dicarbonate (Boc anhydride). This reaction is typically carried out under basic conditions. The stereochemistry of the starting material (cis or trans 3-aminocyclopentanecarboxylic acid) dictates the stereochemistry of the final product.

A general synthetic scheme is presented below:

Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 3-Aminocyclopentanecarboxylic_acid 3-Aminocyclopentanecarboxylic acid Reaction_Mixture Reaction_Mixture 3-Aminocyclopentanecarboxylic_acid->Reaction_Mixture Boc_Anhydride Di-tert-butyl dicarbonate (Boc Anhydride) Boc_Anhydride->Reaction_Mixture Base Base (e.g., NaOH, NaHCO3) Base->Reaction_Mixture Solvent Solvent (e.g., Dioxane/Water, THF/Water) Solvent->Reaction_Mixture Temperature Room Temperature Temperature->Reaction_Mixture Product 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid Reaction_Mixture->Product

Caption: General reaction scheme for the Boc-protection of 3-aminocyclopentanecarboxylic acid.

Experimental Protocol: Synthesis of cis-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid

This protocol is a representative procedure adapted from general methods for the Boc protection of amino acids.

Materials:

  • cis-3-Aminocyclopentanecarboxylic acid

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium hydroxide (NaOH)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve cis-3-aminocyclopentanecarboxylic acid in a mixture of 1,4-dioxane and a 1 M aqueous solution of sodium hydroxide. The mixture is stirred at room temperature until a clear solution is obtained.

  • Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate portion-wise.

  • Reaction: Allow the reaction mixture to stir at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc anhydride and other non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of 1 M HCl. The product should precipitate out as a white solid.

    • Extract the acidified aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford pure cis-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid as a white solid.

experimental_workflow start Start dissolve Dissolve cis-3-aminocyclopentanecarboxylic acid in Dioxane/aq. NaOH start->dissolve add_boc Add Di-tert-butyl dicarbonate dissolve->add_boc react Stir at Room Temperature Overnight add_boc->react concentrate Concentrate to Remove Dioxane react->concentrate wash1 Wash with Ethyl Acetate concentrate->wash1 acidify Acidify with 1M HCl to pH 2-3 wash1->acidify extract Extract with Ethyl Acetate acidify->extract wash2 Wash with Brine extract->wash2 dry Dry over MgSO4/Na2SO4 wash2->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Recrystallization evaporate->purify end End purify->end

Caption: Experimental workflow for the synthesis of cis-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid.

Characterization

The synthesized 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid should be characterized by various analytical techniques to confirm its identity and purity. The following tables summarize the expected characterization data for the cis isomer.

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₁₁H₁₉NO₄[1]
Molecular Weight 229.27 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 143-147 °C (for cyclohexyl analog)[3]
CAS Number (1R,3S)- 161660-94-2[4]
Spectroscopic Data

Table 2: Spectroscopic Data for cis-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid

TechniqueData
¹H NMR (CDCl₃)The proton NMR spectrum is expected to show a broad singlet for the carboxylic acid proton (δ ~10-12 ppm), a broad singlet for the NH proton (δ ~5-6 ppm), a multiplet for the CH-N proton (δ ~3.5-4.5 ppm), a multiplet for the CH-COOH proton (δ ~2.5-3.0 ppm), a singlet for the tert-butyl protons (δ ~1.45 ppm), and multiplets for the cyclopentane ring protons (δ ~1.5-2.5 ppm). For a cyclohexyl analog, peaks were observed at 9.20–10.4 (br, 1H), 5.72 (s, 1H), 4.82 (s, 1H), 3.67–3.74 (m, 1H), 1.43 (s, 9H), 1.05–2.40 (m, 8H).[5]
¹³C NMR (CDCl₃)The carbon NMR spectrum is expected to show a peak for the carboxylic acid carbonyl carbon (δ ~175-180 ppm), a peak for the carbamate carbonyl carbon (δ ~155 ppm), a peak for the quaternary carbon of the tert-butyl group (δ ~80 ppm), peaks for the cyclopentane ring carbons (δ ~30-50 ppm), and a peak for the methyl carbons of the tert-butyl group (δ ~28 ppm). For a related Boc-protected amino acid, characteristic peaks are observed for the carbamate carbonyl at ~155.4 ppm and the tert-butyl quaternary carbon at ~79.6 ppm.[6]
FTIR (KBr, cm⁻¹)The FTIR spectrum is expected to show a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹), a C=O stretch from the carbamate (~1680-1700 cm⁻¹), an N-H bend (~1510-1540 cm⁻¹), and C-H stretches (~2850-3000 cm⁻¹).[7]
Mass Spectrometry The mass spectrum (ESI+) is expected to show a peak for the protonated molecule [M+H]⁺ at m/z 230.1. A calculated value for [M+H]⁺ for C₁₁H₁₉NO₄ is 230.[8]

Applications in Drug Development

3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid and its derivatives are valuable scaffolds in drug discovery. The conformationally restricted cyclopentane ring can help in the design of potent and selective inhibitors or antagonists for various biological targets. For instance, these compounds have been utilized in the synthesis of potent antagonists for the NR2B subtype of NMDA receptors, which are implicated in neuropathic pain and Parkinson's disease.[8] The ability to introduce chirality and functional diversity makes this class of compounds highly attractive for the development of novel therapeutics.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid. The straightforward Boc-protection of 3-aminocyclopentanecarboxylic acid provides an efficient route to this valuable building block. The comprehensive characterization data provided herein will be a useful resource for researchers working with this compound. The versatility and desirable structural features of this molecule ensure its continued importance in the field of medicinal chemistry and drug development.

References

An In-depth Technical Guide to the Solubility of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid, a key synthetic intermediate in pharmaceutical development. Due to the limited availability of extensive quantitative data in public literature, this guide also furnishes detailed experimental protocols for determining solubility, enabling researchers to generate precise data tailored to their specific laboratory conditions and solvent systems.

Introduction

3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid is a Boc-protected amino acid derivative frequently utilized in the synthesis of complex organic molecules, including peptide mimics and active pharmaceutical ingredients. Its solubility in various organic solvents is a critical parameter for reaction setup, purification, and formulation development. The polarity of the molecule, influenced by both the carboxylic acid and the Boc-protecting group, results in a nuanced solubility profile across different solvent classes.

Factors Influencing Solubility

The solubility of Boc-protected amino acids such as this one is primarily governed by:

  • Polarity of the Solvent: Polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF) are generally effective at dissolving these compounds due to potential hydrogen bonding and dipole-dipole interactions.

  • Molecular Structure: The cyclopentane ring and the bulky tert-butoxycarbonyl group contribute to its solubility in less polar solvents compared to unprotected amino acids.

  • Temperature: Solubility is generally expected to increase with temperature, although this should be tested on a small scale to ensure the compound's stability.[1]

  • Presence of Water: For some carboxylic acids, solubility in organic solvents can be significantly influenced by the presence of small amounts of water.

Quantitative and Qualitative Solubility Data

While comprehensive quantitative data for 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid is not widely published, data for a stereoisomer provides a valuable reference point. It is crucial to note that solubility can differ between stereoisomers.

Table 1: Quantitative Solubility of a Stereoisomer

CompoundSolventSolubilityMethodNotes
BOC-(1R,3S)-3-aminocyclopentane carboxylic acidDMSO100 mg/mL (436.15 mM)Not specifiedRequires sonication for dissolution.[2]

Table 2: Qualitative Solubility Inferences from Synthetic Procedures

Based on solvents used in the synthesis and purification of analogous compounds, the following qualitative solubility can be inferred. These solvents are effective for dissolution, suggesting at least moderate solubility.

SolventQualitative SolubilityContext of Use in Synthesis/Purification
Dichloromethane (DCM)SolubleUsed as a reaction solvent and for extraction.
Ethyl Acetate (EtOAc)SolubleCommonly used for extraction and chromatography.
Methanol (MeOH)SolubleUsed as a solvent for hydrogenation and other reactions.[3]
Tetrahydrofuran (THF)SolubleUsed as a co-solvent in coupling reactions.[4]
tert-Butanol (tBuOH)SolubleUsed as a reaction solvent for derivatization.[5]
N,N-Dimethylformamide (DMF)SolubleOften used as a co-solvent in peptide coupling reactions.[4]

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocols are recommended.

4.1. Isothermal Shake-Flask Method

This is a widely recognized method for determining thermodynamic (equilibrium) solubility.[6][7]

Methodology:

  • Preparation: Add an excess amount of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid to a series of vials, each containing a known volume of a selected organic solvent (e.g., 2 mL). The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker or agitator within a temperature-controlled environment (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For solvents where sedimentation is slow, centrifugation may be required.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature precipitation. Filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining micro-particles.

  • Quantification: Analyze the concentration of the solute in the filtrate. Common methods include:

    • Gravimetric Analysis: Transfer a known volume of the filtrate to a pre-weighed vial, evaporate the solvent under a stream of nitrogen or in a vacuum oven, and weigh the remaining solid residue.[8]

    • High-Performance Liquid Chromatography (HPLC): Dilute a known volume of the filtrate with a suitable mobile phase and quantify the concentration against a standard curve of the compound. This is the preferred method for accuracy.

4.2. High-Throughput Kinetic Solubility Assay (Nephelometry)

For rapid screening, kinetic solubility can be assessed by nephelometry, which measures light scattering from precipitated particles.[9]

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in a strong solvent like DMSO (e.g., 100 mM).

  • Serial Dilution: In a microplate format (e.g., 96-well or 384-well), perform serial dilutions of the stock solution into the organic solvent of interest.

  • Precipitation and Measurement: Allow the plate to incubate for a short period (e.g., 1-2 hours). Measure the turbidity or light scattering of each well using a microplate nephelometer.

  • Data Analysis: Plot the light scattering units against the compound concentration. The concentration at which a sharp increase in scattering is observed is considered the kinetic solubility limit.

Visualizations

5.1. Workflow for Solubility Determination

The following diagram illustrates a logical workflow for a researcher to approach the determination of solubility for the target compound.

G Workflow for Solubility Determination cluster_0 Preparation cluster_1 Equilibration cluster_2 Analysis cluster_3 Data Reporting A Define Solvents for Testing (e.g., MeOH, EtOH, Acetone, EtOAc, DCM) B Weigh excess compound into vials A->B C Add known volume of solvent B->C D Seal vials and place in shaker at constant temperature (e.g., 25°C) C->D E Agitate for 24-48 hours D->E F Verify equilibrium by sampling at different time points E->F G Centrifuge to separate solid and liquid phases F->G H Filter supernatant (0.22 µm filter) G->H I Quantify concentration (Gravimetric or HPLC) H->I J Calculate solubility (e.g., mg/mL) I->J K Tabulate results for all solvents J->K

Caption: A standard workflow for determining the equilibrium solubility of a compound.

5.2. Logical Relationship of Solubility Factors

This diagram shows the interplay of key factors that determine the solubility of the compound.

G Factors Influencing Solubility cluster_compound Compound Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Compound Solubility Polarity Molecular Polarity (Carboxylic Acid + Boc Group) Polarity->Solubility MW Molecular Weight & Size MW->Solubility SolventPolarity Solvent Polarity (Protic/Aprotic) SolventPolarity->Solubility H_Bonding Hydrogen Bonding Capacity H_Bonding->Solubility Temp Temperature Temp->Solubility Pressure Pressure (minor effect) Pressure->Solubility

Caption: Interrelationship of factors governing the solubility of the target molecule.

References

3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid CAS number lookup

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid for Researchers and Drug Development Professionals

This technical guide provides comprehensive information on 3-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid, a key building block in modern medicinal chemistry and drug development. The guide covers its chemical identity, physicochemical properties, a detailed synthetic protocol, and its applications, with a focus on its utility for researchers in the pharmaceutical sciences.

Chemical Identity and CAS Number

3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid is a non-proteinogenic amino acid derivative. The cyclopentane ring imposes a conformational constraint, making it a valuable synthon for introducing specific structural motifs into peptides and small molecule drugs. The stereochemistry of the substituents on the cyclopentane ring is critical, leading to different isomers, each with a unique CAS number. It is imperative for researchers to specify the desired stereoisomer for their applications.

StereoisomerCAS Number
(1S,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid161601-29-2[1][2]
(1S,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid261165-05-3[3]
(1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid161660-94-2[4]

Physicochemical Properties

The following table summarizes the key physicochemical properties for a representative isomer, (1R,3S)-3-(((tert-butoxy)carbonyl)amino)cyclopentane-1-carboxylic acid.

PropertyValueSource
Molecular Formula C₁₁H₁₉NO₄[2]
Molecular Weight 229.27 g/mol [2][4]
Purity Specification dependent on supplier[2]
Storage Conditions Sealed in a dry environment at 2-8°C[2]
MDL Number MFCD02259726[2]

Synthesis and Experimental Protocols

The synthesis of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid typically involves the protection of the amino group of a corresponding aminocyclopentanecarboxylic acid with a tert-butoxycarbonyl (Boc) group. The Boc group is a widely used protecting group in peptide synthesis due to its stability under various conditions and its facile removal under acidic conditions.[5]

General Experimental Protocol for Boc Protection

This protocol is a representative procedure for the N-Boc protection of an amino acid, adapted for 3-aminocyclopentanecarboxylic acid.

Materials:

  • 3-Aminocyclopentanecarboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dioxane

  • 1N Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • 1N Hydrochloric acid (HCl)

Procedure:

  • Dissolution: Dissolve 3-aminocyclopentanecarboxylic acid in a 1:1 mixture of dioxane and water.

  • Basification: Cool the solution in an ice bath and add 1N NaOH solution dropwise until the pH is between 9 and 10.

  • Boc Protection: Add di-tert-butyl dicarbonate (1.1 equivalents) to the stirred solution. Allow the mixture to warm to room temperature and stir overnight.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.

    • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3 with 1N HCl.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3 times).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 3-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid can be purified by recrystallization or flash column chromatography.

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification dissolution 1. Dissolution of Amino Acid basification 2. Basification (pH 9-10) dissolution->basification boc_protection 3. Addition of Boc₂O basification->boc_protection reaction 4. Reaction Overnight at RT boc_protection->reaction concentration 5. Removal of Dioxane reaction->concentration Proceed to Work-up acidification 6. Acidification (pH 3) concentration->acidification extraction 7. Extraction with EtOAc acidification->extraction purification 8. Purification extraction->purification final_product Final Product purification->final_product Yields Pure Compound

Synthesis and Purification Workflow

Applications in Research and Drug Development

3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid and its isomers are valuable building blocks in medicinal chemistry for several reasons:

  • Conformational Constraint: The cyclopentane scaffold reduces the conformational flexibility of molecules into which it is incorporated. This can lead to higher binding affinity and selectivity for biological targets.

  • Peptide Mimetics: These compounds are used as mimics of natural amino acids in the synthesis of peptidomimetics. This can enhance the metabolic stability and bioavailability of peptide-based drugs.

  • Novel Scaffolds: The unique three-dimensional structure of the cyclopentane ring allows for the exploration of novel chemical space in drug design, potentially leading to the discovery of drugs with new mechanisms of action.[6]

  • Bioisosteric Replacement: The carboxylic acid group is a key pharmacophore in many drugs, enabling interactions with biological targets.[7][8] This compound provides a scaffold where the carboxylic acid and a protected amine are presented in a constrained geometry, which can be exploited in the design of bioisosteres for known pharmacophores.

The role of this building block in the drug development pipeline is illustrated in the following diagram.

G cluster_discovery Drug Discovery Phase cluster_optimization Lead Optimization building_block 3-((Boc)amino) cyclopentanecarboxylic acid synthesis Synthesis of Novel Compounds building_block->synthesis screening High-Throughput Screening synthesis->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) hit_id->sar Advance to Optimization adme ADME/Tox Profiling sar->adme lead_candidate Lead Candidate Selection adme->lead_candidate preclinical Preclinical Studies lead_candidate->preclinical Preclinical Development

Role in Drug Development Pipeline

References

Conformational Landscape of Boc-Aminocyclopentanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butoxycarbonyl (Boc)-protected amino acids are fundamental building blocks in peptide synthesis and drug discovery. Among these, cyclic amino acids such as Boc-aminocyclopentanecarboxylic acid (Boc-ACPC) offer valuable conformational constraints that are instrumental in designing peptides and peptidomimetics with well-defined three-dimensional structures.[1][2] The cyclopentane ring's inherent flexibility, existing as a dynamic equilibrium of non-planar conformations, directly influences the spatial orientation of the amino and carboxylic acid functional groups, thereby dictating the molecule's biological activity and pharmacokinetic properties. This technical guide provides an in-depth analysis of the conformational preferences of Boc-aminocyclopentanecarboxylic acid, detailing the experimental and computational methodologies used for its characterization.

Core Concepts in Cyclopentane Conformation

The cyclopentane ring is not planar. It adopts puckered conformations to relieve torsional strain. The two most common conformations are the envelope (C_s) and the twist (C_2) forms. These conformations can interconvert through a low-energy process called pseudorotation. The substituents on the ring, in this case, the Boc-amino and carboxylic acid groups, significantly influence the energy landscape of these conformations, favoring certain puckering modes and substituent orientations (axial vs. equatorial).

A fundamental aspect of the conformational analysis of substituted cyclopentanes is determining the puckering of the ring and the relative orientation of the substituents. This is crucial for understanding how these molecules interact with biological targets.

Experimental Methodologies

The conformational analysis of Boc-aminocyclopentanecarboxylic acid relies on a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. Proton (¹H) NMR, in particular, provides valuable information through the analysis of coupling constants (J-values) and Nuclear Overhauser Effects (NOEs).

Detailed Experimental Protocol for ¹H NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the Boc-aminocyclopentanecarboxylic acid stereoisomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) to a concentration of 10-20 mM. The choice of solvent can influence the conformational equilibrium.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum to observe the chemical shifts of all protons.

    • Perform two-dimensional correlation spectroscopy (COSY) to establish proton-proton connectivity within the cyclopentane ring.

    • Acquire two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) data to identify protons that are close in space (typically < 5 Å). The mixing time for the NOESY/ROESY experiment should be optimized (e.g., 300-800 ms) to observe key correlations.

  • Data Analysis:

    • Measure the vicinal coupling constants (³J_HH) between adjacent protons on the cyclopentane ring from the high-resolution 1D ¹H NMR spectrum or a J-resolved spectrum.

    • Use the Karplus equation to correlate the measured ³J_HH values with the dihedral angles between the coupled protons. This provides quantitative information about the ring's pucker and the orientation of the substituents.

    • Analyze the NOESY/ROESY spectrum to identify through-space correlations. For example, strong NOEs between protons on the same face of the ring can confirm a specific stereochemistry and provide insights into the predominant conformation.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive information about the solid-state conformation of a molecule.[3] It reveals precise bond lengths, bond angles, and torsion angles, offering a static picture of the molecule's preferred conformation in the crystalline state.

Detailed Experimental Protocol for Single-Crystal X-ray Diffraction:

  • Crystallization:

    • Grow single crystals of Boc-aminocyclopentanecarboxylic acid suitable for X-ray diffraction. Common methods include slow evaporation of a solvent, vapor diffusion, or liquid-liquid diffusion.[3]

    • A typical starting point is to dissolve the compound in a good solvent (e.g., ethyl acetate, methanol) and slowly introduce a poor solvent (e.g., hexane, diethyl ether) in a sealed container.[3]

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.[3]

    • Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion.[3]

  • Structure Solution and Refinement:

    • Process the collected diffraction data (integration and scaling).

    • Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.

    • Refine the structural model against the experimental data to obtain the final, high-resolution crystal structure.

Computational Modeling

In conjunction with experimental data, computational methods are invaluable for exploring the conformational energy landscape of Boc-aminocyclopentanecarboxylic acid.[4][5]

Typical Computational Workflow:

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers. This can be done using molecular mechanics force fields (e.g., MMFF, OPLS).

  • Geometry Optimization and Energy Calculation: Optimize the geometry of each identified conformer using higher-level quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). Calculate the relative energies of the conformers.

  • Property Calculation: For the low-energy conformers, calculate properties that can be compared with experimental data, such as NMR coupling constants and chemical shifts.

Data Presentation

The following tables summarize representative quantitative data that would be obtained from a thorough conformational analysis of a specific stereoisomer of Boc-aminocyclopentanecarboxylic acid. Note: The values presented here are hypothetical and serve as illustrative examples based on typical findings for similar cyclic amino acids.

Table 1: Representative ¹H-¹H Coupling Constants and Calculated Dihedral Angles

Coupled Protons³J_HH (Hz)Calculated Dihedral Angle (°)
H1-H28.5~160
H2-H3a3.0~60
H2-H3b9.0~170
H3a-H4a12.0~180
H3b-H4b11.5~175

Table 2: Relative Energies of Conformers from DFT Calculations

ConformerPuckeringRelative Energy (kcal/mol)Population (%)
1Envelope (C_s)0.0075
2Twist (C_2)0.8525
3Envelope (C_s)2.10<1

Visualization of Key Processes

The following diagrams, generated using the DOT language, illustrate key conceptual and experimental workflows in the conformational analysis of Boc-aminocyclopentanecarboxylic acid.

conformational_equilibrium cluster_envelope Envelope Conformation (Cs) cluster_twist Twist Conformation (C2) Envelope Envelope Twist Twist Envelope->Twist Pseudorotation experimental_workflow cluster_synthesis Sample cluster_analysis Analysis cluster_data Data cluster_conclusion Conclusion start Boc-ACPC Synthesis nmr NMR Spectroscopy (Solution Phase) start->nmr xray X-ray Crystallography (Solid State) start->xray comp Computational Modeling (Gas/Solvent Phase) start->comp j_values Coupling Constants (J) nmr->j_values noe NOE Correlations nmr->noe crystal_structure Crystal Structure xray->crystal_structure energies Conformer Energies comp->energies model 3D Conformational Model j_values->model noe->model crystal_structure->model energies->model

References

Navigating the Acidic Lability of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and drug development, prized for its stability under a range of conditions and its susceptibility to cleavage under acidic conditions.[1][2][3] This guide provides a focused examination of the stability of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid under acidic conditions, offering insights into the mechanism of deprotection, representative experimental protocols, and key considerations for its selective removal.

Core Principles of Boc Deprotection

The acid-catalyzed removal of the Boc group from an amine proceeds through a well-understood mechanism. The initial step involves protonation of the carbonyl oxygen of the carbamate, followed by cleavage of the tert-butyl-oxygen bond. This generates a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to release the free amine.[1] The formation of the stable tert-butyl cation is a primary driving force for this reaction.[2]

The rate of Boc cleavage is significantly influenced by several factors:

  • Acid Strength and Concentration: Stronger acids and higher concentrations generally lead to faster deprotection.[4][5] The kinetics of the reaction can be complex, with some studies reporting a second-order dependence on the acid concentration.[4][5][6]

  • Solvent: The choice of solvent can affect the rate and selectivity of the deprotection. Dichloromethane (DCM) and 1,4-dioxane are commonly used solvents.[1][7]

  • Temperature: While many deprotections are carried out at room temperature or 0 °C to minimize side reactions, temperature can be adjusted to modulate the reaction rate.[3][7]

  • Scavengers: The liberated tert-butyl cation is an electrophile that can react with nucleophilic residues in the substrate or other molecules in the reaction mixture. Scavengers such as anisole, thioanisole, or triethylsilane are often added to trap the tert-butyl cation and prevent unwanted side reactions.

Representative Acidic Conditions for Boc Deprotection

ReagentConcentrationSolventTypical TemperatureTypical Reaction TimeNotes
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0 °C to Room Temp.30 min - 2 hA very common and generally effective method.[1]
Hydrochloric Acid (HCl)4 M1,4-DioxaneRoom Temp.30 min - 4 hAnother widely used and effective reagent.[1]
Formic AcidNeat or in DCMDichloromethane (DCM)Room Temp.1 - 16 hA milder alternative to TFA and HCl.[1]
p-Toluenesulfonic Acid (pTSA)Catalytic to StoichiometricDichloromethane (DCM) or AcetonitrileRoom Temp.10 min - 2 hCan be a useful alternative for certain substrates.[1]

Experimental Protocol: Acid-Catalyzed Deprotection of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid

This protocol provides a representative procedure for the removal of the Boc group using trifluoroacetic acid in dichloromethane.

Materials:

  • 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic Acid (TFA)

  • Nitrogen or Argon gas supply

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Diethyl ether, cold

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Filtration apparatus

  • Thin Layer Chromatography (TLC) plates and appropriate developing solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid)

  • Ninhydrin stain

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid in anhydrous dichloromethane (e.g., 0.1-0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of TFA: Slowly add trifluoroacetic acid to the stirred solution to achieve the desired final concentration (typically 20-50% v/v).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture, neutralize the acid with a drop of saturated sodium bicarbonate solution, and spot on a TLC plate. The disappearance of the starting material and the appearance of a new, more polar spot (which should stain with ninhydrin) indicates the progress of the reaction.

  • Workup: Once the reaction is complete (typically within 30 minutes to 2 hours), remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Precipitation and Isolation: To the resulting residue, add cold diethyl ether to precipitate the product as the trifluoroacetate salt.

  • Purification: Isolate the solid product by filtration and wash with cold diethyl ether. If the free amine is desired, dissolve the crude salt in water and neutralize with a mild base (e.g., saturated sodium bicarbonate solution) until the pH is neutral or slightly basic. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected 3-aminocyclopentanecarboxylic acid.

  • Characterization: Confirm the identity and purity of the product using appropriate analytical techniques such as NMR spectroscopy and mass spectrometry.

Deprotection Mechanism

The following diagram illustrates the acid-catalyzed deprotection of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid.

Caption: Acid-catalyzed deprotection workflow.

References

A Technical Guide to 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid, a key building block in pharmaceutical and chemical research. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on commercial suppliers, available isomers, and relevant synthetic methodologies.

Introduction

3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid and its isomers are versatile synthetic intermediates widely used in medicinal chemistry and organic synthesis.[1][2][3] The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino moiety allows for controlled and selective reactions, making it a valuable component in the synthesis of complex bioactive molecules and peptide analogs.[3] Its cyclopentane scaffold provides a rigid and defined three-dimensional structure, which is often sought after in the design of novel therapeutics.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer different isomers of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid. The following table summarizes the available products based on publicly accessible data. Researchers are advised to visit the suppliers' websites for the most current information on availability and pricing.

SupplierProduct Name/IsomerCAS NumberPurityMolecular FormulaMolecular Weight
MedchemExpress BOC-(1R,3S)-3-aminocyclopentane carboxylic acid161660-94-2Not specifiedC₁₁H₁₉NO₄229.27
Cayman Chemical BOC-(1R,3S)-3-Aminocyclopentane carboxylic acid161660-94-2≥95%C₁₁H₁₉NO₄229.3
Chem-Impex (-)-(1R,3S)-N-Boc-3-aminocyclopentane carboxylic acid161660-94-2≥95% (HPLC)C₁₁H₁₉NO₄229.28
BLDpharm (1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid161660-94-2Not specifiedC₁₁H₁₉NO₄229.27
Sapphire North America BOC-(1S,3R)-3-Aminocyclopentanecarboxylic acidNot specifiedNot specifiedNot specifiedNot specified
TCI Chemicals 1-(tert-Butoxycarbonylamino)cyclopentanecarboxylic Acid35264-09-6>98.0% (GC)C₁₁H₁₉NO₄229.28
Various Suppliers (1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid489446-85-7min 97%C₁₁H₁₉NO₄229.276
AiFChem cis-3-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid*222530-33-8Not specifiedNot specifiedNot specified

*Note: The cis-3-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid from AiFChem is a related compound with a cyclohexane ring instead of a cyclopentane ring and is included for informational purposes.

Stereoisomers and Their Significance

The stereochemistry of the aminocyclopentanecarboxylic acid backbone is crucial in drug design as it dictates the spatial arrangement of substituents and their interaction with biological targets. The most commonly available isomers are the cis-(1R,3S) and (1S,3R) enantiomers, and the trans-(1R,3R) isomer. The specific stereoisomer required will depend on the desired geometry of the final molecule.

G cluster_isomers Isomers of Boc-3-aminocyclopentanecarboxylic acid 1R3S (1R,3S)-isomer Intermediate Synthetic Intermediate 1R3S->Intermediate 1S3R (1S,3R)-isomer 1S3R->Intermediate 1R3R (1R,3R)-isomer 1R3R->Intermediate Pharma Pharmaceutical Synthesis Intermediate->Pharma G start Starting Material (e.g., ethyl-cyclopent-3-ene-carboxylate) step1 Introduction of Hydroxyl and Boc-protected Amino Groups start->step1 [1] step2 Oxidation of Hydroxyl to Carbonyl Group step1->step2 [2] step3 Further Transformations (e.g., Ketal Protection) step2->step3 [3] step4 Modification and Introduction of Functionality step3->step4 [4] step5 Deprotection and Hydrolysis step4->step5 [5] final Final Aminocyclopentane Carboxylic Acid Derivative step5->final [6]

References

Methodological & Application

Application Notes and Protocols for the Use of Boc-Aminocyclopentanecarboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in drug discovery and development for enhancing therapeutic properties. Cyclic amino acids, such as aminocyclopentanecarboxylic acid (Ac5c), are of particular interest as they introduce conformational constraints into the peptide backbone. This rigidity can lead to increased receptor affinity and selectivity, improved metabolic stability, and enhanced bioavailability. The tert-butyloxycarbonyl (Boc) protecting group remains a robust and widely used tool in solid-phase peptide synthesis (SPPS), especially for the synthesis of complex or hydrophobic peptides.[1]

These application notes provide a comprehensive guide to the use of Boc-aminocyclopentanecarboxylic acid (Boc-Ac5c-OH) in peptide synthesis, including a comparison of common coupling reagents, detailed experimental protocols, and visualizations of the synthesis workflow.

Data Presentation: Comparison of Coupling Reagents

The successful incorporation of sterically hindered amino acids like Boc-Ac5c-OH is highly dependent on the choice of coupling reagent. The following table summarizes the expected performance of common coupling reagents for the incorporation of Boc-Ac5c-OH based on data from analogous challenging couplings. Uronium/aminium salt-based reagents like HATU and HBTU are generally recommended for their high efficiency and rapid reaction times.[2][3]

Coupling ReagentClassRelative SpeedCrude Peptide Purity (%)*Racemization RiskKey Considerations
HATU Uronium/Aminium SaltVery Fast> 90LowHighly efficient for sterically hindered couplings; forms a more reactive OAt-ester.[3][4]
HBTU Uronium/Aminium SaltFast85-90Low (with HOBt)A reliable and widely used coupling reagent, though slightly less reactive than HATU.[5]
DIC/HOBt CarbodiimideModerate80-85ModerateCost-effective; the addition of HOBt is crucial to suppress racemization.[6][7]

Note: Crude peptide purity is an estimation based on the synthesis of peptides containing other sterically hindered amino acids and may vary depending on the specific peptide sequence and synthesis conditions.

Experimental Protocols

The following are detailed protocols for the manual incorporation of Boc-aminocyclopentanecarboxylic acid into a growing peptide chain on a solid support using the Boc-SPPS strategy.

General Boc-SPPS Cycle

The synthesis follows a cyclical process of deprotection, neutralization, and coupling.[8]

  • Resin Swelling: Swell the resin (e.g., Merrifield for peptide acids or MBHA for peptide amides) in dichloromethane (DCM) for 30-60 minutes.

  • Boc Deprotection: Remove the N-terminal Boc group with a solution of 50% trifluoroacetic acid (TFA) in DCM. A short pre-wash of 1-2 minutes is followed by a 20-30 minute deprotection step.[8]

  • Washing: Wash the resin thoroughly with DCM, followed by isopropanol (IPA), and then DCM to remove residual TFA.

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or N,N-dimethylformamide (DMF) for 2 x 2 minutes.

  • Washing: Wash the resin with DCM and/or DMF to remove excess base.

  • Coupling: Couple the Boc-Ac5c-OH using one of the protocols detailed below.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a recoupling step may be necessary.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for achieving high coupling efficiency and minimizing reaction times, especially for sterically hindered residues like Boc-Ac5c-OH.[3]

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-Ac5c-OH (3 equivalents relative to resin loading)

  • HATU (2.9 equivalents)

  • DIEA (6 equivalents)

  • Anhydrous DMF

Procedure:

  • In a separate vessel, dissolve Boc-Ac5c-OH and HATU in DMF.

  • Add DIEA to the solution to pre-activate the amino acid for 1-2 minutes.

  • Add the pre-activated solution to the swollen and neutralized peptide-resin.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Monitor the reaction for completion using the Kaiser test.

Protocol 2: Standard Coupling using HBTU

HBTU is a reliable and effective coupling reagent suitable for the incorporation of Boc-Ac5c-OH.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-Ac5c-OH (2 equivalents)

  • HBTU (2 equivalents)

  • DIEA (4 equivalents)

  • Anhydrous DMF

Procedure:

  • In a separate vessel, dissolve Boc-Ac5c-OH and HBTU in DMF.

  • Add DIEA to the amino acid solution and immediately add the activated solution to the resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor the reaction progress using the Kaiser test.

Protocol 3: Cost-Effective Coupling using DIC/HOBt

This protocol offers a more economical option, with the inclusion of HOBt being critical to suppress racemization.[9]

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-Ac5c-OH (3 equivalents)

  • HOBt (3 equivalents)

  • DIC (3 equivalents)

  • Anhydrous DMF

Procedure:

  • In a separate vessel, dissolve Boc-Ac5c-OH and HOBt in DMF.

  • Add the solution to the swollen and neutralized peptide-resin.

  • Add DIC to the reaction mixture.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Monitor the coupling reaction for completion using the Kaiser test.

Final Cleavage and Deprotection

Upon completion of the peptide synthesis, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. This is typically achieved using a strong acid cocktail, such as hydrogen fluoride (HF) with scavengers like anisole.[8]

Procedure:

  • Dry the peptide-resin thoroughly.

  • Place the resin in a specialized HF cleavage apparatus.

  • Add scavengers (e.g., anisole, p-cresol) to the vessel.

  • Cool the vessel to -5 to 0°C and condense HF into it.

  • Stir the mixture at 0°C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Boc-SPPS Workflow for Incorporating Boc-Ac5c-OH

Boc_SPPS_Workflow Resin Peptide-Resin Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (DIEA in DCM/DMF) Wash1->Neutralization Wash2 Wash (DCM/DMF) Neutralization->Wash2 Coupling Coupling (Boc-Ac5c-OH + Coupling Reagent) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 KaiserTest Kaiser Test Wash3->KaiserTest Repeat Repeat Cycle KaiserTest->Repeat Positive KaiserTest->Repeat Negative Repeat->Deprotection Cleavage Final Cleavage (HF/Scavengers) Repeat->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for a single coupling cycle of Boc-Ac5c-OH in Boc-SPPS.

Logical Relationship of Coupling Reagent Selection

Coupling_Reagent_Selection Requirement Synthesis Requirement HighEfficiency High Efficiency & Speed Requirement->HighEfficiency CostEffective Cost-Effectiveness Requirement->CostEffective LowRacemization Minimal Racemization Requirement->LowRacemization HATU HATU HighEfficiency->HATU HBTU HBTU HighEfficiency->HBTU DIC_HOBt DIC/HOBt CostEffective->DIC_HOBt LowRacemization->HATU LowRacemization->HBTU LowRacemization->DIC_HOBt with HOBt

Caption: Decision tree for selecting a coupling reagent for Boc-Ac5c-OH incorporation.

References

Application Notes and Protocols: Deprotection of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide synthesis and the development of pharmaceutical intermediates.[1][2][3][4] Its popularity stems from its stability under a variety of reaction conditions and its facile removal under acidic conditions.[5][6] This document provides detailed application notes and protocols for the deprotection of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid, a key building block in medicinal chemistry. The selection of an appropriate deprotection method is crucial to ensure high yield and purity of the resulting 3-aminocyclopentanecarboxylic acid.

The deprotection of the Boc group is an acid-catalyzed process. The mechanism involves the protonation of the carbamate's carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate readily decarboxylates to yield the free amine and carbon dioxide.[2][7]

Deprotection Methodologies: A Comparative Overview

The most common methods for Boc deprotection employ strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[8][9][10] The choice of reagent and solvent system depends on the substrate's sensitivity to acidic conditions and the desired final salt form of the product. Milder reagents can be employed for substrates with acid-labile functional groups.[8][11]

Data Summary of Common Deprotection Methods
Deprotecting AgentSolvent(s)Typical TemperatureTypical Reaction TimeTypical Yield (%)Notes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 °C to Room Temp.30 min - 4 hours>90A common and highly effective method.[6][9][12] The product is obtained as a TFA salt. Scavengers like anisole can be added to trap the tert-butyl cation.[9][10]
Hydrogen Chloride (HCl)1,4-Dioxane, Methanol, or Ethyl AcetateRoom Temperature30 min - 4 hoursHighYields the hydrochloride salt of the amine, which often precipitates from the reaction mixture and can be easily isolated by filtration.[5][6][9][13] 4M HCl in dioxane is a common reagent.[5][13]
Aqueous Phosphoric AcidTetrahydrofuran (THF)Room TemperatureVariableHighA milder, environmentally benign alternative.[14] Tolerates other acid-sensitive groups like benzyl esters.[11]
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room Temperature12 - 24 hoursGoodA mild Lewis acid condition suitable for acid-sensitive substrates.[1][8]
Trimethylsilyl iodide (TMSI)Dichloromethane (DCM) or AcetonitrileRoom TemperatureVariableGoodAn alternative for substrates where other methods are too harsh.[8][10]
Oxalyl Chloride / MethanolMethanolRoom Temperature1 - 4 hoursup to 90A mild method reported to be effective for a diverse set of substrates, including those with acid-labile groups.[3][15]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a standard and highly efficient method for Boc deprotection.

Materials:

  • 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) (10-20 mL per gram of substrate) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (5-10 eq) to the stirred solution.[6]

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.[6]

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.[6]

  • Add cold diethyl ether to the residue to precipitate the product as the TFA salt.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 3-aminocyclopentanecarboxylic acid trifluoroacetate.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane

This protocol is advantageous when the hydrochloride salt of the amine is the desired product, as it often precipitates from the reaction mixture, simplifying purification.[6]

Materials:

  • 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid

  • 4 M HCl in 1,4-Dioxane

  • 1,4-Dioxane, anhydrous

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Buchner funnel)

Procedure:

  • Dissolve 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid (1.0 eq) in anhydrous 1,4-dioxane in a round-bottom flask.

  • To the stirred solution, add a solution of 4 M HCl in 1,4-dioxane (5-10 eq) at room temperature.[6]

  • Stir the reaction mixture at room temperature for 1-4 hours. The hydrochloride salt of the product may precipitate out of the solution.[6]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, if a precipitate has formed, collect it by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.[6]

  • Wash the resulting solid with diethyl ether to remove any non-polar impurities.[6]

  • Dry the solid under vacuum to obtain 3-aminocyclopentanecarboxylic acid hydrochloride.

Visualizations

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Experimental_Workflow cluster_1 General Experimental Workflow for Boc Deprotection Start Dissolve Boc-protected substrate in solvent AddReagent Add deprotecting acid (e.g., TFA or HCl) Start->AddReagent React Stir at appropriate temperature AddReagent->React Monitor Monitor reaction (TLC, LC-MS) React->Monitor Workup Work-up: - Evaporate solvent/acid - Precipitate with anti-solvent Monitor->Workup Reaction Complete Isolate Isolate product (Filtration) Workup->Isolate Dry Dry product under vacuum Isolate->Dry End Characterize final product Dry->End

Caption: General experimental workflow for Boc deprotection.

References

Application of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid Scaffolds in Antiviral Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The cyclopentane ring is a crucial structural motif in a variety of potent antiviral agents. Its incorporation, particularly as a carbocyclic nucleoside analogue where it replaces the furanose sugar moiety, leads to increased metabolic stability and a favorable toxicity profile.[1] This document explores the application of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid and related functionalized cyclopentane derivatives as key building blocks in the design and synthesis of novel antiviral therapeutics. We provide an overview of their role in targeting various viruses, summarize antiviral activity data, and present detailed experimental protocols for the synthesis and evaluation of these compounds.

Introduction

Carbocyclic nucleosides, where a cyclopentane or cyclopentene ring serves as a surrogate for the ribose or deoxyribose sugar of natural nucleosides, are a cornerstone of antiviral therapy.[1][2] This structural modification prevents cleavage by phosphorylases, thereby enhancing the biological half-life of the drug.[1] Prominent examples of FDA-approved antiviral drugs based on this scaffold include Abacavir (Ziagen™) for HIV and Entecavir (Baraclude®) for Hepatitis B. The versatility of the cyclopentane core allows for diverse stereochemical arrangements and functional group introductions, making it a privileged scaffold in medicinal chemistry. 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid represents a valuable chiral building block for introducing an amino group and a carboxylic acid functionality, which can be crucial for mimicking natural nucleoside interactions with viral enzymes or for serving as handles for further chemical elaboration.

Application in Antiviral Drug Development

Functionalized cyclopentane rings are integral to the development of a wide range of antiviral agents targeting different viruses and mechanisms of action.

Carbocyclic Nucleoside Analogues

The primary application of cyclopentane derivatives in antiviral research is in the synthesis of carbocyclic nucleosides. These compounds often act as chain terminators of viral DNA or RNA synthesis after being phosphorylated to the active triphosphate form by host or viral kinases.

  • Anti-HIV and Anti-Hepatitis B Activity: The success of Abacavir and Entecavir has spurred significant research into novel carbocyclic nucleosides with activity against HIV and HBV.

  • Broad-Spectrum Antiviral Activity: Research has demonstrated that carbocyclic nucleosides can exhibit broad-spectrum antiviral activity. For instance, certain cyclopentenyl nucleosides have shown potent activity against HIV and West Nile virus.[3] Additionally, novel carbocyclic nucleoside analogues have been synthesized and evaluated as potential agents against HIV and HCV.[4]

Neuraminidase Inhibitors

Beyond nucleoside analogues, the cyclopentane scaffold has been employed in the design of influenza neuraminidase inhibitors. These compounds prevent the release of new virions from infected cells. A notable example is peramivir, a cyclopentane-based neuraminidase inhibitor. Studies have shown that novel series of cyclopentane derivatives can exhibit potent and selective inhibitory effects on influenza virus neuraminidase, with potencies comparable to or slightly greater than zanamivir and oseltamivir carboxylate.[5][6][7]

Other Viral Targets

The versatility of the cyclopentane scaffold allows for its application against a variety of other viral targets. For example, cyclopentenyl nucleosides have been synthesized as potential antiviral agents against orthopoxviruses (such as vaccinia virus) and SARS-CoV.[8] Furthermore, highly functionalized cyclopentane derivatives have shown potent activity against hepatitis C and dengue viruses.[9]

Quantitative Antiviral Activity Data

The following tables summarize the in vitro antiviral activity of various cyclopentane-based compounds from published studies.

Table 1: Antiviral Activity of Cyclopentenyl Nucleoside Analogues against HIV-1 and West Nile Virus [3]

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
D-(-)-Adenine analogue (Neplanocin A)HIV-1PBM0.1>100>1000
D-(-)-Cytosine analogue (CPE-C)HIV-1PBM0.0610167
D-(-)-5-Fluorocytosine analogueHIV-1PBM5.34>100>18.7
D-(-)-Cytosine analogue (CPE-C)West Nile VirusVero0.2 - 3.0>100>33 - >500
D-(-)-5-Fluorocytosine analogueWest Nile VirusVero15 - 20>100>5 - >6.7
L-(+)-Cytosine analogueHIV-1PBM58.9>100>1.7

Table 2: Antiviral Activity of Cyclopentenyl Carbocyclic Nucleosides against Orthopoxviruses and SARS-CoV [8]

CompoundVirusEC50 (µM)
1,2,3-Triazole analogue (17c)Vaccinia Virus0.4
1,2,3-Triazole analogue (17c)Cowpox Virus39
1,2,3-Triazole analogue (17c)SARS-CoV47
1,2,4-Triazole analogue (17a)SARS-CoV21

Table 3: Anti-Influenza Virus Activity of Cyclopentane Neuraminidase Inhibitors [5][7]

CompoundVirus StrainEC50 (µM)
RWJ-270201H1N1 (A/Bayern/07/95)≤1.5
RWJ-270201H3N2 (12 strains)<0.3
RWJ-270201H5N1 (2 strains)<0.3
RWJ-270201Influenza B (B/Beijing/184/93)<0.2
BCX-1827H1N1 (A/Bayern/07/95)≤1.5
BCX-1898H3N2 (12 strains)<0.3
BCX-1923Influenza B (B/Beijing/184/93)<0.2

Experimental Protocols

This section provides representative protocols for the synthesis of a carbocyclic nucleoside analogue and a standard in vitro antiviral assay.

Protocol 1: Synthesis of a Carbocyclic Nucleoside Analogue

This protocol outlines a general, convergent synthetic approach for a carbocyclic nucleoside analogue, where a functionalized cyclopentane intermediate could be derived from a starting material like 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid.

G cluster_synthesis Convergent Synthesis of a Carbocyclic Nucleoside Analogue start 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid step1 Functional Group Interconversion start->step1 step2 Introduction of a Leaving Group step1->step2 intermediate Chiral Cyclopentane Intermediate step2->intermediate coupling Coupling Reaction (e.g., Mitsunobu or S N 2) intermediate->coupling nucleobase Protected Nucleobase nucleobase->coupling coupled_product Protected Carbocyclic Nucleoside coupling->coupled_product deprotection Deprotection coupled_product->deprotection final_product Final Carbocyclic Nucleoside Analogue deprotection->final_product

Caption: Convergent synthesis workflow for a carbocyclic nucleoside analogue.

Methodology:

  • Functional Group Interconversion: The carboxylic acid of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid is reduced to a primary alcohol. The Boc-protected amine can be maintained or modified as required for the target molecule.

  • Introduction of a Leaving Group: The newly formed hydroxyl group is converted to a good leaving group (e.g., tosylate, mesylate, or activated for a Mitsunobu reaction) to facilitate nucleophilic substitution.

  • Coupling with Nucleobase: The activated cyclopentane intermediate is coupled with a protected nucleobase (e.g., adenine, guanine, cytosine, thymine, or uracil) via an SN2 or Mitsunobu reaction.[1]

  • Deprotection: All protecting groups (e.g., Boc, benzyl, silyl ethers) are removed under appropriate conditions to yield the final carbocyclic nucleoside analogue.

Protocol 2: In Vitro Antiviral Cytopathic Effect (CPE) Reduction Assay

This is a common method to evaluate the efficacy of a potential antiviral compound.[10]

G cluster_assay Cytopathic Effect (CPE) Reduction Assay Workflow cell_seeding Seed Host Cells in 96-well Plates add_compound Add Compound to Cells cell_seeding->add_compound compound_prep Prepare Serial Dilutions of Test Compound compound_prep->add_compound virus_infection Infect Cells with Virus add_compound->virus_infection incubation Incubate for 2-7 Days virus_infection->incubation cpe_observation Observe for Cytopathic Effect incubation->cpe_observation viability_assay Quantify Cell Viability (e.g., Neutral Red Uptake) cpe_observation->viability_assay data_analysis Calculate EC50 and CC50 viability_assay->data_analysis

Caption: Workflow for a standard CPE reduction antiviral assay.

Methodology:

  • Cell Preparation: Plate a suitable host cell line (e.g., Vero, MDCK, CEM) in 96-well microtiter plates and incubate overnight to form a confluent monolayer.[10]

  • Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.

  • Treatment and Infection: Remove the growth medium from the cells and add the compound dilutions. Subsequently, infect the cells with a predetermined titer of the virus. Include untreated infected (virus control) and untreated uninfected (cell control) wells.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator until the cytopathic effect is maximal in the virus control wells.

  • Quantification of Cell Viability: Assess cell viability using a suitable method, such as staining with neutral red or MTS.

  • Data Analysis: Determine the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) by regression analysis of the dose-response curves. The selectivity index (SI) is calculated as the ratio of CC50 to EC50.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for carbocyclic nucleoside analogues is the inhibition of viral polymerases.

Caption: Activation and mechanism of action of carbocyclic nucleoside analogues.

Description of the Pathway:

  • Cellular Uptake: The carbocyclic nucleoside analogue enters the host cell.

  • Phosphorylation: The analogue is sequentially phosphorylated by cellular or viral kinases to its active triphosphate form.

  • Inhibition of Viral Polymerase: The triphosphate analogue acts as a competitive inhibitor of the natural deoxynucleotide triphosphate for the viral DNA or RNA polymerase.

  • Chain Termination: Upon incorporation into the growing viral nucleic acid chain, the absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, leading to chain termination and halting viral replication.

Conclusion

3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid and related cyclopentane derivatives are highly valuable scaffolds in the design of novel antiviral agents. Their incorporation into carbocyclic nucleosides and other antiviral pharmacophores has led to the development of clinically successful drugs and a plethora of promising drug candidates. The synthetic versatility and favorable pharmacological properties of the cyclopentane ring ensure its continued importance in the ongoing search for effective treatments for viral diseases. The protocols and data presented herein provide a foundational resource for researchers in the field of antiviral drug discovery.

References

Application Notes and Protocols: Boc-Aminocyclopentanecarboxylic Acid in Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Boc-aminocyclopentanecarboxylic acid as a constrained amino acid in the design and synthesis of peptidomimetics. This document outlines the rationale for employing constrained amino acids, detailed protocols for solid-phase peptide synthesis (SPPS), and methods for the analysis of the resulting peptidomimetics.

Introduction to Constrained Amino Acids in Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of natural peptides but offer improved pharmacological properties, such as enhanced stability against enzymatic degradation, increased receptor affinity and selectivity, and better bioavailability.[1] One effective strategy in peptidomimetic design is the incorporation of constrained amino acids, which restrict the conformational flexibility of the peptide backbone.[2][3]

Boc-aminocyclopentanecarboxylic acid is a valuable building block in this context. The cyclopentane ring introduces a rigid scaffold, pre-organizing the peptide into a more defined three-dimensional structure. This can lead to a lower entropic penalty upon binding to a biological target, resulting in higher binding affinity.[3] Furthermore, the unnatural structure of aminocyclopentanecarboxylic acid can sterically hinder the approach of proteases, thereby increasing the metabolic stability of the peptide.[4]

Advantages of Incorporating Boc-Aminocyclopentanecarboxylic Acid:

  • Increased Conformational Rigidity: The cyclopentane ring restricts the rotational freedom of the peptide backbone, leading to a more defined and stable conformation.[5]

  • Enhanced Receptor Affinity and Selectivity: By locking the peptide into a bioactive conformation, binding to the target receptor can be enhanced, and selectivity for specific receptor subtypes may be improved.[2][6]

  • Improved Metabolic Stability: The non-natural amino acid structure provides resistance to enzymatic degradation by proteases, prolonging the half-life of the peptidomimetic in biological systems.[4]

  • Proline Mimicry: Certain isomers of aminocyclopentanecarboxylic acid can serve as effective mimics for proline, a key amino acid in many biologically active peptides that often induces turns in the peptide backbone.[7][8]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and analysis of peptidomimetics containing Boc-aminocyclopentanecarboxylic acid.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptidomimetic Containing Boc-Aminocyclopentanecarboxylic Acid

This protocol describes the manual synthesis of a linear peptide on a 0.1 mmol scale using Boc/Bzl chemistry.

Materials:

  • Merrifield resin (or other suitable resin for Boc chemistry)

  • Boc-protected amino acids (including Boc-aminocyclopentanecarboxylic acid)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[1][8]

  • Cleavage cocktail: e.g., HF/anisole or a low-odor trifluoromethanesulfonic acid (TFMSA)-based cocktail

  • Diethyl ether (cold)

  • SPPS reaction vessel

  • Shaker

Procedure:

  • Resin Swelling and Preparation:

    • Place the resin (0.1 mmol) in the SPPS reaction vessel.

    • Swell the resin in DCM for 30 minutes, followed by washing with DMF (3 x 10 mL).

  • First Amino Acid Coupling (Anchoring to Resin):

    • If starting with a pre-loaded resin, proceed to step 3.

    • To couple the first Boc-amino acid to the resin, dissolve the Boc-amino acid (0.4 mmol) and cesium iodide (0.4 mmol) in DMF.

    • Add the solution to the resin and heat at 50°C for 12-24 hours.

    • Wash the resin with DMF (3 x 10 mL), DMF/water (1:1) (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

    • Dry the resin under vacuum.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM (10 mL) for 2 minutes and drain.

    • Treat again with 50% TFA in DCM (10 mL) for 20-30 minutes.[8]

    • Wash the resin with DCM (3 x 10 mL), isopropanol (2 x 10 mL), and DCM (3 x 10 mL).

  • Neutralization:

    • Treat the resin with 10% DIPEA in DCM (10 mL) for 2 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DCM (5 x 10 mL).

  • Amino Acid Coupling (including Boc-aminocyclopentanecarboxylic acid):

    • In a separate vial, pre-activate the Boc-amino acid (0.4 mmol) with HBTU or HATU (0.38 mmol) and DIPEA (0.8 mmol) in DMF for 2-5 minutes.[1][8]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. For the sterically hindered Boc-aminocyclopentanecarboxylic acid, a longer coupling time (up to 4 hours or overnight) and the use of a more potent coupling reagent like HATU may be necessary to ensure high efficiency.[8]

    • Monitor the coupling completion using a ninhydrin (Kaiser) test. A negative test (beads remain colorless) indicates complete coupling.

    • Wash the resin with DMF (5 x 10 mL).

  • Repeat Synthesis Cycle:

    • Repeat steps 3-5 for each subsequent amino acid in the sequence.

  • Final Boc Deprotection:

    • After coupling the last amino acid, perform a final Boc deprotection (step 3).

  • Cleavage and Global Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail (e.g., HF/anisole 9:1) to the resin and agitate for 1-2 hours at 0°C.

    • Evaporate the cleavage cocktail under a stream of nitrogen.

    • Precipitate the crude peptide with cold diethyl ether.

    • Wash the peptide pellet with cold diethyl ether and dry.

Protocol 2: Purification of the Peptidomimetic by RP-HPLC

Materials:

  • Crude peptidomimetic

  • Reverse-phase HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).

  • HPLC Purification:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the sample onto the column.

    • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes).

    • Monitor the elution profile at 220 nm and 280 nm.

    • Collect fractions corresponding to the desired peptide peak.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm the purity and identity of the peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptidomimetic as a white powder.

Protocol 3: Conformational Analysis by NMR Spectroscopy

Materials:

  • Purified peptidomimetic

  • Deuterated solvents (e.g., DMSO-d6, CDCl3)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve the purified peptidomimetic in the appropriate deuterated solvent to a concentration of 1-5 mM.

  • NMR Data Acquisition:

    • Acquire one-dimensional (1D) ¹H NMR spectra to observe the chemical shifts of the protons.

    • Acquire two-dimensional (2D) NMR spectra, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy), to assign proton resonances and determine spatial proximities between protons.[7][8]

  • Data Analysis:

    • Analyze the NOE/ROE cross-peaks to identify short-range and long-range proton-proton interactions. These interactions provide information about the secondary structure and overall conformation of the peptidomimetic in solution.[9]

    • Use the observed NOE constraints in molecular modeling and dynamics simulations to generate a three-dimensional structure of the peptidomimetic.

Quantitative Data Presentation

The incorporation of aminocyclopentanecarboxylic acid has been shown to significantly impact the biological activity of peptides. Below is a summary of the binding affinities of morphiceptin analogs where proline at position 2 is replaced by different stereoisomers of 2-aminocyclopentane carboxylic acid (Ac5c).[2][7]

AnalogSequenceµ-Opioid Receptor Affinity (Ki, nM)δ-Opioid Receptor Affinity (Ki, nM)
MorphiceptinTyr-Pro-Phe-Pro-NH₂1.5 ± 0.3> 10,000
[(cis)-(1S,2R)-Ac5c²]MorphiceptinTyr-(cis)-(1S,2R)-Ac5c-Phe-Pro-NH₂25 ± 5> 10,000
[(cis)-(1R,2S)-Ac5c²]MorphiceptinTyr-(cis)-(1R,2S)-Ac5c-Phe-Pro-NH₂> 10,000> 10,000
[(trans)-(1R,2R)-Ac5c²]MorphiceptinTyr-(trans)-(1R,2R)-Ac5c-Phe-Pro-NH₂> 10,000> 10,000
[(trans)-(1S,2S)-Ac5c²]MorphiceptinTyr-(trans)-(1S,2S)-Ac5c-Phe-Pro-NH₂> 10,000> 10,000

Data is presented as the mean ± SEM. A lower Ki value indicates higher binding affinity.

Visualizations

Signaling Pathway

The morphiceptin analogs discussed exert their effects through the µ-opioid receptor, a G-protein coupled receptor (GPCR). The diagram below illustrates the canonical signaling pathway activated upon agonist binding.

mu_opioid_receptor_signaling Ligand Opioid Agonist (e.g., Morphiceptin Analog) MOR µ-Opioid Receptor (GPCR) Ligand->MOR Binds G_protein Gi/o Protein (α, β, γ subunits) MOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_channel Voltage-gated Ca2+ Channels G_alpha->Ca_channel Inhibits K_channel GIRK Channels (K+ channels) G_beta_gamma->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Hyperpolarization Hyperpolarization K_channel->Hyperpolarization K+ efflux leads to Neurotransmitter_release Reduced Neurotransmitter Release Ca_channel->Neurotransmitter_release Reduced Ca2+ influx leads to Analgesia Analgesia Hyperpolarization->Analgesia Neurotransmitter_release->Analgesia

Caption: µ-Opioid Receptor Signaling Pathway.

Experimental Workflow

The development of peptidomimetics containing Boc-aminocyclopentanecarboxylic acid follows a systematic workflow from design to biological evaluation.

peptidomimetic_workflow Design Peptidomimetic Design (Incorporate Boc-Ac5c) Synthesis Solid-Phase Peptide Synthesis (Boc Chemistry) Design->Synthesis Cleavage Cleavage from Resin & Deprotection Synthesis->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Characterization Purification->Analysis Bioassays Biological Evaluation Purification->Bioassays MassSpec Mass Spectrometry (Identity & Purity) Analysis->MassSpec NMR NMR Spectroscopy (Conformational Analysis) Analysis->NMR BindingAssay Receptor Binding Assays (e.g., Ki determination) Bioassays->BindingAssay FunctionalAssay Functional Assays (e.g., cAMP inhibition) Bioassays->FunctionalAssay StabilityAssay Stability Assays (e.g., in serum) Bioassays->StabilityAssay

Caption: Experimental Workflow for Peptidomimetic Development.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis using 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry and drug discovery. The use of non-proteinogenic amino acids, such as 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid, allows for the creation of peptidomimetics with unique structural and functional properties. The cyclopentyl constraint can impart conformational rigidity to the peptide backbone, potentially leading to increased metabolic stability, enhanced receptor affinity, and improved pharmacokinetic profiles.

These application notes provide a comprehensive guide for the incorporation of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid into peptide sequences using the tert-butyloxycarbonyl (Boc) protection strategy. The protocols outlined below detail the necessary steps from resin preparation to final peptide cleavage and purification.

Principle of Incorporation

The incorporation of Boc-3-aminocyclopentanecarboxylic acid into a growing peptide chain on a solid support follows the well-established principles of Boc-SPPS. The workflow is a cyclical process involving the deprotection of the N-terminal Boc group, neutralization of the resulting ammonium salt, and subsequent coupling of the next Nα-Boc protected amino acid. The Boc protecting group on the cyclopentyl amino acid is removed using a moderately strong acid, typically trifluoroacetic acid (TFA), while side-chain protecting groups and the linkage to the resin are cleaved at the end of the synthesis with a stronger acid, such as hydrogen fluoride (HF).

Data Presentation

The following tables summarize typical quantitative data and reagents used in a Boc-SPPS workflow for the incorporation of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid.

Table 1: Typical Reaction Parameters for Boc-SPPS

ParameterTypical Value/RangeNotes
Resin Loading0.3 - 0.8 mmol/gLower loading is often preferred for longer or more complex peptides.
Amino Acid Excess2 - 4 equivalentsRelative to the resin loading capacity.
Coupling Reagent Excess2 - 4 equivalentsRelative to the resin loading capacity.
Boc Deprotection Time20 - 30 minutesTypically performed with 50% TFA in DCM.[1][2]
Coupling Time1 - 4 hoursReaction completion should be monitored (e.g., Kaiser test).[1]
Neutralization Time2 x 2 minutesPerformed with 5-10% DIEA in DCM.[1]

Table 2: Common Reagents and Solvents

Reagent/SolventPurposeTypical Concentration/Mixture
Dichloromethane (DCM)Resin swelling, washing-
N,N-Dimethylformamide (DMF)Solvent for coupling-
Trifluoroacetic acid (TFA)Boc deprotection50% in DCM[2][3]
Diisopropylethylamine (DIEA)Neutralization5-10% in DCM[1][3]
HBTU/HOBtCoupling activators2-4 equivalents
Hydrogen Fluoride (HF)Cleavage from resinHF/anisole (9:1, v/v)[1]
Diethyl etherPeptide precipitationCold

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid into a peptide synthesized on a solid support using the Boc strategy.

Protocol 1: Resin Preparation and Swelling
  • Place the desired amount of a suitable Boc-compatible resin (e.g., Merrifield or PAM resin) in a reaction vessel.

  • Wash the resin with Dichloromethane (DCM) (3 x 10 mL/g of resin) to remove any impurities.

  • Swell the resin in DCM for at least 30-60 minutes with gentle agitation.

Protocol 2: Nα-Boc Deprotection
  • Drain the DCM from the swollen resin.

  • Add a solution of 50% Trifluoroacetic acid (TFA) in DCM to the resin.

  • Agitate the mixture for 1-2 minutes for a pre-wash.

  • Drain the TFA solution.

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[1]

  • Drain the TFA solution and wash the resin with DCM (3 x 10 mL/g), Isopropanol (IPA) (2 x 10 mL/g), and DCM (3 x 10 mL/g).

Protocol 3: Neutralization
  • To the deprotected resin, add a solution of 5-10% Diisopropylethylamine (DIEA) in DCM.

  • Agitate for 2 minutes.

  • Drain the neutralization solution.

  • Repeat the neutralization step once more.

  • Wash the resin with DCM (3 x 10 mL/g).

Protocol 4: Coupling of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid
  • In a separate vial, dissolve 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid (2-4 equivalents relative to resin loading) and a coupling activator such as HBTU (2-4 equivalents) in N,N-Dimethylformamide (DMF).

  • Add DIEA (4-8 equivalents) to the solution and vortex briefly to activate the amino acid.[1]

  • Immediately add the activated amino acid solution to the neutralized resin.

  • Agitate the reaction mixture for 1-4 hours at room temperature.[1]

  • Monitor the coupling reaction for completion using a qualitative method like the Kaiser test. A negative test (yellow beads) indicates a complete reaction.

  • Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3 x 10 mL/g) and DCM (3 x 10 mL/g).

Protocol 5: Repeat Synthesis Cycle

Repeat protocols 2 through 4 for each subsequent amino acid to be added to the peptide sequence.

Protocol 6: Final Cleavage and Deprotection
  • After the final coupling and deprotection steps, wash the peptide-resin thoroughly with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail. A common cocktail for Boc-SPPS is HF/anisole (9:1, v/v). The choice of scavengers depends on the amino acid composition of the peptide.[1]

  • Carefully add the cleavage cocktail to the peptide-resin in a specialized HF cleavage apparatus.

  • Stir the mixture at 0°C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Wash the peptide pellet with cold diethyl ether several times to remove scavengers and other small molecule impurities.

  • Dry the crude peptide under vacuum.

Mandatory Visualizations

SPPS_Workflow Resin Resin Swell Swell Resin (DCM) Resin->Swell Deprotection Boc Deprotection (50% TFA/DCM) Swell->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (DIEA/DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Couple Amino Acid (Boc-AA-OH, HBTU, DIEA) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Repeat Repeat Cycle Wash3->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage & Deprotection (HF/anisole) Repeat->Cleavage Final Amino Acid Peptide Crude Peptide Cleavage->Peptide

Caption: General workflow for Boc solid-phase peptide synthesis.

Boc_Deprotection_Mechanism Boc_Peptide Boc-NH-Peptide-Resin Protonation Protonated Boc Group Boc_Peptide->Protonation + H+ TFA TFA tert_Butyl tert-Butyl Cation Protonation->tert_Butyl Carbamic_Acid Carbamic Acid Intermediate Protonation->Carbamic_Acid Deprotonated_Peptide H3N+-Peptide-Resin Carbamic_Acid->Deprotonated_Peptide CO2 CO2 Carbamic_Acid->CO2

Caption: Mechanism of Boc deprotection using Trifluoroacetic Acid (TFA).

Coupling_Reaction Boc_AA Boc-Amino Acid Activated_Ester Activated Ester Boc_AA->Activated_Ester + Activator Activator HBTU/DIEA Coupled_Peptide Boc-AA-NH-Peptide-Resin Activated_Ester->Coupled_Peptide Deprotected_Peptide H2N-Peptide-Resin Deprotected_Peptide->Coupled_Peptide

Caption: Amino acid activation and coupling reaction in SPPS.

References

Application Notes and Protocols: Incorporation of Boc-Aminocyclopentanecarboxylic Acid into Peptide Backbones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural, conformationally constrained amino acids into peptide backbones is a powerful strategy in medicinal chemistry and drug development. These modifications can enhance metabolic stability, improve receptor affinity and selectivity, and control peptide secondary structure. Boc-aminocyclopentanecarboxylic acid (Boc-ACPC) is a valuable building block for this purpose. Its rigid cyclopentane ring structure introduces specific conformational constraints, making it a key component in the design of peptidomimetics and foldamers—oligomers with a strong propensity to adopt a specific secondary structure.[1][2] This document provides detailed application notes and protocols for the successful incorporation of Boc-ACPC into peptide sequences using Boc-based Solid Phase Peptide Synthesis (SPPS).

Principle of Incorporation via Boc-SPPS

The incorporation of Boc-ACPC into a growing peptide chain follows the standard principles of Boc-based Solid Phase Peptide Synthesis (SPPS).[3] The synthesis is performed on a solid support (resin) and involves a cyclical process of deprotection, coupling, and washing.

The core cycle consists of:

  • Attachment: The C-terminal amino acid of the desired peptide is anchored to a solid support resin.[3]

  • Deprotection: The acid-labile tert-butyloxycarbonyl (Boc) protecting group on the N-terminus of the resin-bound amino acid is removed using a moderately strong acid, typically trifluoroacetic acid (TFA).[3]

  • Neutralization: The resulting TFA salt of the N-terminal amine is neutralized to the free amine, typically with a hindered base like diisopropylethylamine (DIEA).[4][5]

  • Coupling: The next amino acid in the sequence (in this case, Boc-ACPC) is activated and coupled to the newly exposed N-terminal amine of the growing peptide chain.

  • Washing: Excess reagents and by-products are removed by washing the resin.

This cycle is repeated until the desired peptide sequence is fully assembled. The final step involves cleavage of the peptide from the resin and simultaneous removal of any side-chain protecting groups.[3]

Applications in Peptide Design

The unique structural properties of aminocyclopentanecarboxylic acid make it a desirable building block for several applications:

  • Inducing Stable Secondary Structures: The cyclopentane ring restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, promoting the formation of stable secondary structures such as helices and turns.[1] This is crucial for mimicking the bioactive conformation of natural peptides.

  • Enhancing Proteolytic Stability: The non-natural structure of ACPC can render the adjacent peptide bond resistant to cleavage by proteases, thereby increasing the in vivo half-life of the peptide therapeutic.

  • Pharmaceutical Development: Boc-ACPC serves as a key intermediate in the synthesis of peptide-based drugs, where its incorporation can enhance efficacy and stability.[6]

  • Foldamer Chemistry: ACPC is a preferred building block in the field of foldamers due to its high conformational stability and compatibility with standard SPPS conditions.[2]

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of Boc-aminocyclopentanecarboxylic acid using manual Boc-SPPS. These protocols can be adapted for automated peptide synthesizers.

Materials and Reagents
Reagent/MaterialRecommended GradeSupplier Examples
Boc-aminocyclopentanecarboxylic acidSynthesis GradeChem-Impex, BOC Sciences
Merrifield or PAM Resin100-200 mesh, 0.5-1.0 mmol/gAAPPTec, ChemPep
Dichloromethane (DCM)Anhydrous, Peptide Synthesis GradeStandard Chemical Suppliers
N,N-Dimethylformamide (DMF)Anhydrous, Peptide Synthesis GradeStandard Chemical Suppliers
Trifluoroacetic acid (TFA)Reagent GradeStandard Chemical Suppliers
Diisopropylethylamine (DIEA)Reagent GradeStandard Chemical Suppliers
HBTU, HATU, or HCTUCoupling ReagentStandard Chemical Suppliers
N-Hydroxybenzotriazole (HOBt)Reagent GradeStandard Chemical Suppliers
Dicyclohexylcarbodiimide (DCC)Reagent GradeStandard Chemical Suppliers
Methanol (MeOH)ACS GradeStandard Chemical Suppliers
Diethyl etherACS GradeStandard Chemical Suppliers
Protocol 1: Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., 0.1 mmol scale) into a reaction vessel.

  • Add DCM to the resin until it is fully submerged.

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

  • Drain the DCM from the reaction vessel.

  • Wash the resin three times with DMF to prepare for the first coupling or deprotection step.

Protocol 2: Boc-SPPS Cycle for Incorporating Boc-ACPC

This protocol describes a single cycle for adding one amino acid residue.

Step 1: Boc Deprotection

  • To the swelled and washed resin-bound peptide, add a solution of 50% TFA in DCM.[3]

  • Agitate the mixture for 2 minutes and drain.

  • Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes at room temperature.

  • Drain the TFA solution.

  • Wash the resin with DCM (3 times) to remove residual TFA.

  • Wash the resin with DMF (3 times).

Step 2: Neutralization

  • Add a solution of 5% DIEA in DCM to the resin.

  • Agitate for 2 minutes and drain. Repeat this step.

  • Wash the resin with DCM (3 times).[3]

  • Wash the resin with DMF (3 times) to prepare for the coupling step.

Step 3: Coupling of Boc-ACPC This step outlines the use of HBTU as the coupling agent. Due to the potential for steric hindrance with cyclic amino acids, using efficient coupling reagents like HBTU, HATU, or HCTU is recommended.

  • In a separate vial, dissolve Boc-aminocyclopentanecarboxylic acid (3 equivalents relative to resin loading) and HBTU (3 equivalents) in a minimal amount of DMF.

  • Add DIEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.

  • Add the activated Boc-ACPC solution to the neutralized resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • To monitor the completion of the coupling reaction, a qualitative ninhydrin test can be performed.[7] If the test is positive (indicating free amines), the coupling step should be repeated.

  • Once the coupling is complete, drain the reaction solution.

  • Wash the resin with DMF (3 times), followed by DCM (3 times), and finally MeOH (2 times).

  • Dry the resin under vacuum if it is the final residue, or proceed to the next deprotection cycle.

Protocol 3: Final Cleavage from Resin

This protocol is for peptides synthesized on Merrifield or PAM resins and assumes standard benzyl-based side-chain protection.

  • Dry the fully assembled peptide-resin under high vacuum for at least 1 hour.

  • Place the dried resin in a specialized cleavage reaction vessel.

  • In a fume hood, carefully prepare the cleavage cocktail. A common cocktail is HF/anisole (9:1). Caution: Hydrofluoric acid (HF) is extremely corrosive and toxic. Handle with appropriate personal protective equipment and safety precautions.

  • Cool the reaction vessel containing the resin to 0°C in an ice bath.

  • Slowly add the pre-chilled cleavage cocktail to the resin.

  • Stir the mixture at 0°C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

  • Wash the remaining resin and peptide mixture with cold diethyl ether to precipitate the crude peptide.

  • Centrifuge the mixture and decant the ether. Repeat the ether wash two more times.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide using reverse-phase HPLC.

Data Presentation

Table 1: Coupling Reagents for Boc-SPPS
Coupling ReagentAcronymActivation MechanismKey Advantages
Dicyclohexylcarbodiimide / N-HydroxybenzotriazoleDCC/HOBtCarbodiimide-mediatedCost-effective, historically significant
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphateHBTUBenzotriazole-based aminium saltFast reaction times, low racemization
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATUGuanidinium-based aminium saltHighly efficient, especially for hindered couplings
O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHCTUBenzotriazole-based aminium saltHigh efficiency, similar to HATU, often more cost-effective
Table 2: Typical Coupling Efficiencies in Boc-SPPS
Amino Acid Being CoupledGeneral Coupling DifficultyExpected Single Coupling EfficiencyNotes
Glycine, AlanineLow>99.5%Small side chains, rapid coupling.
Leucine, PhenylalanineLow-Medium>99%Larger but generally unproblematic.
Valine, IsoleucineHigh98-99%Steric hindrance from β-branched side chains can slow coupling.[7]
Boc-ACPC Medium-High ~98-99.5% Steric hindrance from the cyclopentyl ring. Requires robust activation (e.g., HATU) and potentially longer coupling times or double coupling.

Note: The efficiency for Boc-ACPC is an educated estimate based on its structure and typical performance of hindered amino acids. Actual efficiency should be monitored (e.g., via ninhydrin test).

Visualizations

Workflow for Incorporating Boc-ACPC into a Peptide

G cluster_0 Resin Preparation cluster_1 Boc-SPPS Cycle cluster_2 Completion & Cleavage Resin Start with Resin Swell Swell Resin in DCM Resin->Swell Wash_DMF Wash with DMF Swell->Wash_DMF Deprotection Boc Deprotection (50% TFA/DCM) Wash_DMF->Deprotection Start Cycle Neutralization Neutralization (DIEA) Deprotection->Neutralization Coupling Couple Boc-ACPC (HBTU/HATU) Neutralization->Coupling Wash_Final Wash Coupling->Wash_Final Wash_Final->Deprotection Next Cycle Final_Deprotection Final Deprotection Wash_Final->Final_Deprotection Final Cycle Complete Cleavage Cleave from Resin (e.g., HF) Final_Deprotection->Cleavage Purification Purify Peptide (HPLC) Cleavage->Purification

Caption: Workflow diagram illustrating the key stages of incorporating Boc-ACPC.

Chemical Pathway of Deprotection and Coupling

G Start Resin-Peptide-NH-Boc Deprotection Add 50% TFA in DCM Start->Deprotection Deprotected Resin-Peptide-NH3+TFA- Deprotection->Deprotected Neutralization Add DIEA Deprotected->Neutralization Neutralized Resin-Peptide-NH2 Neutralization->Neutralized Coupled Resin-Peptide-NH-CO-ACPC-Boc Neutralized->Coupled Activation Activate Boc-ACPC-COOH with HBTU/DIEA Activated_AA Boc-ACPC-OBT Activation->Activated_AA Activated_AA->Coupled Coupling Reaction

Caption: Chemical steps for one cycle of Boc deprotection and Boc-ACPC coupling.

References

Application Notes and Protocols for the Activation of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The activation of the carboxylic acid moiety in 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid is a critical step in the synthesis of a wide range of biologically active molecules, including peptide analogs and PROTAC linkers.[1][2] The tert-butoxycarbonyl (Boc) protecting group on the amino function allows for the selective activation of the carboxyl group for subsequent coupling reactions, most commonly amide bond formation.[3][4] This document provides detailed application notes on the principles of carboxylic acid activation and step-by-step protocols for common activation methods.

Principles of Carboxylic Acid Activation

Direct amide bond formation between a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[5] Therefore, the carboxylic acid must first be converted into a more electrophilic species, an "activated" intermediate, which can readily react with a nucleophile like a primary or secondary amine.[6] Common strategies for activating carboxylic acids include:

  • Formation of Active Esters: The carboxylic acid is converted into an ester with a good leaving group, which enhances the electrophilicity of the carbonyl carbon.[7] Reagents like N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) are frequently used in conjunction with a carbodiimide to form stable and reactive NHS-esters.[8][9]

  • Use of Coupling Reagents: A variety of reagents have been developed to facilitate amide bond formation by in situ activation of the carboxylic acid. These are broadly categorized as:

    • Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.[10][11] EDC is particularly popular due to the water-solubility of its urea byproduct, which simplifies purification.[10]

    • Phosphonium and Uronium/Aminium Salts: Reagents such as BOP, PyBOP, HBTU, and HATU are highly efficient coupling agents that form activated intermediates, leading to rapid amide bond formation with minimal side reactions and racemization.[10][11][12]

The choice of activation method depends on factors such as the stability of the substrates, desired reaction conditions (e.g., solution-phase vs. solid-phase synthesis), and the need to minimize side reactions like racemization.[10][11]

Chemical Activation Pathway

General Principle of Carboxylic Acid Activation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Carboxylic_Acid R-COOH (3-Boc-amino)cyclopentanecarboxylic acid Activated_Intermediate Activated Intermediate (e.g., O-acylisourea, Active Ester) Carboxylic_Acid->Activated_Intermediate + Activating Agent Activating_Agent Activating Agent (e.g., EDC, HBTU) Nucleophile R'-NH2 (Amine) Amide_Product Amide Product (R-CO-NHR') Activated_Intermediate->Amide_Product + Nucleophile Byproduct Byproduct (e.g., Urea, HOBt) Activated_Intermediate->Byproduct Experimental Workflow for Carboxylic Acid Activation and Coupling cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification Start Dissolve Carboxylic Acid (1.0 eq) in Anhydrous Solvent Add_Reagents Add Activating Agent (e.g., HBTU, 1.1 eq) and/or Additive (e.g., NHS, 1.1 eq) Start->Add_Reagents Add_Base Add Base (e.g., DIPEA, 2.0 eq) (if required) Add_Reagents->Add_Base Pre-activation Stir for 5-60 min at RT or 0 °C for pre-activation Add_Base->Pre-activation Add_Amine Add Amine (1.0-1.2 eq) Pre-activation->Add_Amine Reaction Stir for 1-24 h at RT Add_Amine->Reaction Quench Quench Reaction (Optional) Reaction->Quench Extraction Aqueous Work-up (Wash with acid, base, brine) Quench->Extraction Purification Dry, Concentrate, and Purify (Column Chromatography) Extraction->Purification End Pure Amide Product Purification->End

References

Application Notes and Protocols for the Synthesis of Enzyme Inhibitors using 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid is a chiral cyclic amino acid derivative that serves as a valuable building block in medicinal chemistry for the synthesis of various enzyme inhibitors. Its rigid cyclopentane scaffold allows for the precise spatial orientation of pharmacophoric groups, which can lead to high-potency and selective enzyme inhibition. The tert-butoxycarbonyl (Boc) protecting group on the amine functionality is crucial for controlled, stepwise synthesis of complex inhibitor molecules. This document provides detailed application notes and protocols for the use of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid in the synthesis of enzyme inhibitors, with a primary focus on prolylcarboxypeptidase (PrCP).

Application in Prolylcarboxypeptidase (PrCP) Inhibitor Synthesis

Prolylcarboxypeptidase (PrCP), a serine protease, is a therapeutic target for a range of conditions including metabolic disorders, inflammation, and cardiovascular diseases. Research has shown that incorporating an aminocyclopentane core into inhibitor structures can lead to potent and selective PrCP inhibition with improved pharmacokinetic profiles compared to earlier generations of inhibitors. Specifically, replacing a tert-butyl pyrrolidine moiety with an aminocyclopentane has been shown to reduce metabolic liabilities, resulting in inhibitors with sub-nanomolar efficacy.[1][2]

The general scheme for the synthesis of PrCP inhibitors using 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid involves the coupling of the carboxylic acid group with a suitable amine-containing pharmacophore, followed by the deprotection of the Boc group and subsequent reaction of the liberated amine with another molecular fragment.

Quantitative Data Summary

The following table summarizes the inhibitory activity of representative aminocyclopentane-based prolylcarboxypeptidase inhibitors. While the exact synthesis starting from 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid is not always explicitly detailed in the literature, these compounds share the aminocyclopentane core and demonstrate the potential of this scaffold.

Compound ClassTarget EnzymeIC50 (nM)Reference
Aminocyclopentane-based inhibitorsHuman PrCPSub-nanomolar[2]
Aminocyclopentane-based inhibitorsMouse PrCPSub-nanomolar[2]

Experimental Protocols

Protocol 1: General Synthesis of an Aminocyclopentane-based PrCP Inhibitor Core

This protocol describes a general procedure for the amide coupling of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid with a hypothetical amine-containing fragment (R-NH2), followed by Boc deprotection.

Materials:

  • 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid

  • Amine fragment (R-NH2)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HATU)

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Amide Coupling:

    • Dissolve 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.

    • Add the amine fragment (R-NH2) (1.1 eq) to the solution.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the Boc-protected intermediate.

  • Boc Deprotection:

    • Dissolve the Boc-protected intermediate (1.0 eq) in a solution of 25-50% TFA in DCM.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

    • The resulting amine salt can be used directly in the next step or neutralized with a suitable base.

Protocol 2: Prolylcarboxypeptidase (PrCP) Enzymatic Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of synthesized compounds against PrCP.

Materials:

  • Recombinant human PrCP

  • Fluorogenic PrCP substrate (e.g., Z-Pro-Phe-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Synthesized inhibitor compounds

  • Dimethyl sulfoxide (DMSO) for compound dilution

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the inhibitor compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in assay buffer to obtain a range of desired concentrations.

  • Enzyme Assay:

    • In a 96-well plate, add a solution of the inhibitor at various concentrations.

    • Add the PrCP enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37 °C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 380 nm, emission at 460 nm).

    • Include control wells with no inhibitor (100% enzyme activity) and no enzyme (background fluorescence).

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizations

Synthesis_Workflow Start 3-((tert-Butoxycarbonyl)amino) cyclopentanecarboxylic acid Coupling Amide Coupling (DCC, HOBt, R-NH2) Start->Coupling Intermediate Boc-Protected Intermediate Coupling->Intermediate Deprotection Boc Deprotection (TFA) Intermediate->Deprotection Core Aminocyclopentane Inhibitor Core Deprotection->Core Final_Coupling Further Functionalization Core->Final_Coupling Final_Product Final PrCP Inhibitor Final_Coupling->Final_Product

Caption: General workflow for the synthesis of PrCP inhibitors.

Enzyme_Inhibition_Pathway Enzyme Prolylcarboxypeptidase (PrCP) Product Cleaved Product Enzyme->Product Catalyzes Binding Binding to Active Site Substrate Substrate (e.g., Angiotensin II) Substrate->Enzyme Binds Inhibitor Aminocyclopentane Inhibitor Inhibitor->Enzyme Binds and Blocks

Caption: Mechanism of PrCP inhibition by aminocyclopentane derivatives.

References

Application of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid in Macrocycle Synthesis: A Hypothetical Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific examples of macrocycles synthesized using 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid. The following application notes and protocols are presented as a hypothetical case study, adapting established macrocyclization methodologies to illustrate the potential use of this building block. The quantitative data herein is illustrative and not experimentally derived.

Introduction

Macrocyclic compounds are of significant interest in drug discovery due to their unique structural and conformational properties, which can lead to high affinity and selectivity for biological targets. The incorporation of constrained amino acid analogues, such as 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid, into macrocyclic scaffolds can impart conformational rigidity and introduce novel three-dimensional arrangements. This can be advantageous for modulating protein-protein interactions or targeting enzyme active sites.

This document outlines a hypothetical application of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid in the synthesis of a macrocyclic peptide via solid-phase peptide synthesis (SPPS) followed by a solution-phase macrolactamization.

Application Notes

The constrained cyclopentane ring of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid can serve as a key structural element to induce specific turns or conformations within a macrocyclic peptide. The Boc-protecting group on the amine allows for its seamless integration into standard SPPS protocols. The carboxylic acid functionality can be used for peptide bond formation, while the protected amine can be deprotected at a later stage for cyclization or further functionalization.

Hypothetical Macrocycle Synthesis Overview

The proposed synthetic route involves the solid-phase synthesis of a linear peptide precursor containing 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid. Following cleavage from the resin, the linear peptide undergoes a head-to-tail macrolactamization in solution under high-dilution conditions to favor intramolecular cyclization.

Table 1: Hypothetical Linear Peptide Sequence

PositionAmino AcidRole
1Boc-AlaN-terminal residue
2PheAromatic side chain
33-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acidConformational constraint
4GlyFlexible linker
5Lys(Fmoc)Side chain for potential future modification

Table 2: Hypothetical Yields for Macrocyclization

Macrocycle Ring Size (atoms)Linear Precursor Concentration (mM)Cyclization Yield (%)
180.145
180.530
181.015
210.155
210.540
211.022

Experimental Protocols

Solid-Phase Synthesis of the Linear Peptide Precursor

This protocol describes the manual synthesis of the linear peptide precursor on a 0.1 mmol scale using a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g loading)

  • Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Phe-OH, 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid, Fmoc-Gly-OH, Fmoc-Lys(Fmoc)-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% (v/v) piperidine in dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (TFA/TIPS/H₂O, 95:2.5:2.5)

Procedure:

  • Resin Swelling: Swell 200 mg of Rink Amide resin in DMF in a peptide synthesis vessel for 1 hour.

  • Fmoc Deprotection: Drain the DMF and add 5 mL of 20% piperidine in DMF. Agitate for 5 minutes. Drain and repeat with a 15-minute agitation.

  • Washing: Wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

  • First Amino Acid Coupling (Fmoc-Lys(Fmoc)-OH):

    • Dissolve Fmoc-Lys(Fmoc)-OH (0.4 mmol), DIC (0.4 mmol), and OxymaPure® (0.4 mmol) in 5 mL of DMF.

    • Add the coupling solution to the resin and agitate for 2 hours.

    • Perform a Kaiser test to confirm complete coupling.

  • Washing: Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Iterative Couplings: Repeat steps 2, 4, and 5 for the remaining amino acids in the sequence (Fmoc-Gly-OH, 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid, Fmoc-Phe-OH, Boc-Ala-OH).

  • Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the resin with DMF (5 x 5 mL), DCM (5 x 5 mL), and methanol (3 x 5 mL). Dry the resin under vacuum.

  • Cleavage from Resin:

    • Treat the dried resin with 5 mL of the TFA cleavage cocktail for 2 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice with cold ether.

    • Dry the crude linear peptide under vacuum.

Solution-Phase Macrolactamization

Materials:

  • Crude linear peptide precursor

  • N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF

  • Acetonitrile (ACN)

  • Water (H₂O)

  • 0.1% TFA in H₂O/ACN for HPLC

Procedure:

  • Purification of Linear Precursor: Purify the crude linear peptide by preparative reverse-phase HPLC (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA. Lyophilize the fractions containing the pure product.

  • Boc Deprotection:

    • Dissolve the purified linear peptide in a solution of 4 M HCl in dioxane.

    • Stir for 1 hour at room temperature.

    • Remove the solvent under reduced pressure to yield the HCl salt of the deprotected linear peptide.

  • Cyclization Reaction:

    • Dissolve the deprotected linear peptide (0.05 mmol) in 500 mL of anhydrous DMF (final concentration 0.1 mM).

    • Add HBTU (0.06 mmol) and DIPEA (0.15 mmol) to the solution.

    • Stir the reaction mixture at room temperature for 24 hours.

  • Work-up:

    • Remove the DMF under high vacuum.

    • Dissolve the residue in a minimal amount of 50% ACN in water.

  • Purification of Macrocycle: Purify the crude macrocycle by preparative RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Characterize the final macrocycle by LC-MS and NMR spectroscopy.

Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_solution Solution-Phase Chemistry resin Rink Amide Resin deprotection1 Fmoc Deprotection resin->deprotection1 coupling1 Couple Fmoc-Lys(Fmoc)-OH deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 coupling2 Couple Fmoc-Gly-OH deprotection2->coupling2 deprotection3 Fmoc Deprotection coupling2->deprotection3 coupling3 Couple 3-Boc-aminocyclopentane -carboxylic acid deprotection3->coupling3 deprotection4 Fmoc Deprotection coupling3->deprotection4 coupling4 Couple Fmoc-Phe-OH deprotection4->coupling4 deprotection5 Fmoc Deprotection coupling4->deprotection5 coupling5 Couple Boc-Ala-OH deprotection5->coupling5 cleavage Cleavage from Resin coupling5->cleavage linear_peptide Crude Linear Peptide cleavage->linear_peptide hplc1 RP-HPLC Purification linear_peptide->hplc1 pure_linear Pure Linear Peptide hplc1->pure_linear boc_deprotection Boc Deprotection pure_linear->boc_deprotection deprotected_linear Deprotected Linear Peptide boc_deprotection->deprotected_linear cyclization Macrolactamization deprotected_linear->cyclization crude_macrocycle Crude Macrocycle cyclization->crude_macrocycle hplc2 RP-HPLC Purification crude_macrocycle->hplc2 final_product Final Macrocycle hplc2->final_product

Caption: Experimental workflow for the synthesis of a hypothetical macrocycle.

logical_relationship start Start with 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid incorporation Incorporate into Linear Peptide (Solid-Phase Synthesis) start->incorporation cleavage Cleave from Solid Support incorporation->cleavage deprotection Selective Deprotection (Boc Group Removal) cleavage->deprotection cyclization Intramolecular Cyclization (Macrolactamization) deprotection->cyclization purification Purification (RP-HPLC) cyclization->purification characterization Characterization (LC-MS, NMR) purification->characterization end Final Macrocycle characterization->end

Caption: Logical steps in macrocycle synthesis using the title compound.

Troubleshooting & Optimization

Technical Support Center: 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful incorporation of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid into peptide sequences. Due to its rigid, cyclic structure, this amino acid analog can present challenges such as steric hindrance and potential side reactions. This guide offers practical solutions and detailed protocols to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid in peptide synthesis?

A1: The primary challenge is steric hindrance originating from the bulky cyclopentane ring and the Boc protecting group.[1][2] This can lead to slower reaction rates, incomplete coupling reactions, and consequently, lower yields of the desired peptide.[1] Additionally, as with many β-amino acids, there is a potential for intramolecular cyclization or other side reactions if not managed properly. While specific data for this particular amino acid is limited, general principles for sterically hindered amino acids apply.[1][2]

Q2: Which coupling reagents are most effective for this type of amino acid?

A2: For sterically hindered amino acids, including cyclic β-amino acids, more potent coupling reagents are recommended.[3][4] Uronium/aminium salt-based reagents like HATU, HBTU, and HCTU, or phosphonium salt-based reagents like PyBOP and PyAOP are generally more effective than standard carbodiimide reagents like DCC or EDC.[1][2][5] Studies on other cyclic β-amino acids have shown PyBOP to be a particularly good choice for achieving successful coupling.[3][4]

Q3: Is racemization a significant concern with 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid?

A3: Racemization is a potential side reaction during any peptide coupling, occurring via the formation of an oxazolone intermediate or direct enolization.[6][7] The risk can be elevated with prolonged activation times or the use of strong bases. To suppress racemization, the use of additives like HOBt or HOAt is highly recommended.[6] Coupling reagents that incorporate these additives, such as HATU, are beneficial. For β-amino acids, the risk of epimerization might differ from α-amino acids, but it remains a critical parameter to monitor.

Q4: Can the cyclopentane ring promote any specific side reactions?

A4: While there is limited literature on side reactions specific to the 3-aminocyclopentanecarboxylic acid moiety in standard peptide synthesis, the rigid structure could influence the propensity for common side reactions. For instance, at the dipeptide stage, the specific geometry might affect the rate of diketopiperazine formation, a common side reaction that results in cleavage of the peptide from the resin.[6] This is particularly prevalent when proline is in the N-terminal or C-terminal position of the dipeptide, and similar considerations should be given to cyclic β-amino acids.[6]

Troubleshooting Guides

Issue 1: Low Coupling Yield

Question: I am experiencing a low yield when coupling 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid. My usual coupling protocol with DCC/HOBt is not effective. What should I do?

Answer: Low coupling efficiency is a common issue with sterically hindered amino acids.[8][9] The following steps can be taken to improve the yield:

  • Switch to a More Powerful Coupling Reagent: As mentioned in the FAQ, standard carbodiimide reagents may be insufficient.[1] It is advisable to use a uronium/aminium or phosphonium-based reagent.

    • Recommendation: Use HATU or PyBOP, which are known to be effective for difficult couplings.[3][4][5]

  • Optimize Reaction Conditions:

    • Increase Reaction Time: Sterically hindered couplings are often slower.[2] Monitor the reaction over a longer period (e.g., 4-24 hours).

    • Increase Temperature: Mild heating (e.g., 40-50 °C) can help overcome the activation energy barrier, but should be used cautiously as it can also increase the risk of racemization.[5]

    • Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of the activated amino acid.[2]

  • Solvent Choice: The choice of solvent can impact peptide aggregation and solvation of the reactants. If peptide aggregation is suspected, switching from DMF to NMP or a solvent mixture containing DMSO may be beneficial.[2]

Issue 2: Presence of Deletion Sequences in the Final Product

Question: My final peptide product shows a significant amount of a deletion sequence where 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid should have been incorporated. What is the cause and how can I prevent this?

Answer: The presence of deletion sequences indicates an incomplete coupling reaction at that specific step. The unreacted N-terminal amine of the growing peptide chain is then available to react in the subsequent coupling cycle.

  • Monitor Coupling Completion: It is crucial to monitor the completion of the coupling reaction before proceeding to the next step.

    • Recommendation: Perform a qualitative test, such as the Kaiser test (for primary amines) or the isatin test (for secondary amines, though less relevant here), on a small sample of resin beads. A negative test indicates that the coupling is complete. If the test is positive, a second coupling should be performed.

  • Capping: If a positive Kaiser test is still observed after a second coupling, it indicates that some N-terminal amines are still unreacted, likely due to severe steric hindrance or peptide aggregation. These unreacted sites should be "capped" to prevent them from reacting further.

    • Protocol: Treat the resin with a solution of acetic anhydride and a non-nucleophilic base like DIPEA in DMF. This will acetylate the unreacted amines, preventing them from participating in subsequent coupling steps.

Data Presentation

Coupling ReagentAdditiveBaseTypical Reaction TimeRelative Efficiency for Hindered CouplingsPotential Side Reactions
DCC/EDC HOBt/OxymaDIPEA/NMM2-12 hLow to ModerateRacemization, formation of N-acylurea byproduct
HBTU/TBTU -DIPEA/NMM1-4 hHighGuanidinylation of the N-terminal amine
HATU -DIPEA/Collidine0.5-2 hVery HighMinimal racemization, generally clean
PyBOP -DIPEA/NMM1-4 hHighCan be used in excess with low risk of side reactions
COMU -DIPEA/NMM0.5-2 hVery HighLess hazardous than HOBt/HOAt-based reagents

Experimental Protocols

Protocol 1: Recommended Coupling of Boc-3-aminocyclopentanecarboxylic Acid using HATU

This protocol provides a general guideline for the manual solid-phase synthesis coupling of a sterically hindered amino acid like 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc-Deprotection (if applicable): Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation:

    • In a separate vial, dissolve 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid (4 equivalents relative to resin loading) in DMF.

    • Add HATU (3.9 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine (8 equivalents) to the amino acid solution.

    • Vortex the solution for 1-2 minutes to pre-activate the carboxylic acid.

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 2-4 hours.

  • Washing: Drain the coupling solution from the reaction vessel. Wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads to confirm the absence of free primary amines, indicating reaction completion. If the test is positive, perform a second coupling (repeat steps 3-5).

Mandatory Visualization

G cluster_troubleshooting Troubleshooting Low Coupling Yield start Low Yield Observed check_reagents Are reagents fresh & anhydrous? start->check_reagents use_fresh Use fresh reagents and anhydrous solvents check_reagents->use_fresh No check_coupling Using standard coupling reagent (e.g., DCC)? check_reagents->check_coupling Yes use_fresh->start Retry switch_reagent Switch to potent reagent (HATU, PyBOP) check_coupling->switch_reagent Yes check_conditions Standard reaction time/temp? check_coupling->check_conditions No switch_reagent->check_conditions optimize_conditions Increase reaction time and/or temperature. Consider double coupling. check_conditions->optimize_conditions Yes end Problem Solved check_conditions->end No monitor Monitor completion (Kaiser test) optimize_conditions->monitor monitor->end

Caption: A decision-making flowchart for troubleshooting low coupling yields.

G cluster_workflow Workflow for Coupling Hindered Amino Acids ResinPrep 1. Resin Swelling & Deprotection Activation 2. Pre-activation of Amino Acid (e.g., with HATU/DIPEA) ResinPrep->Activation Coupling 3. Coupling to Resin-Bound Peptide Activation->Coupling Monitoring 4. Monitoring of Reaction (e.g., Kaiser Test) Coupling->Monitoring Washing 5. Thorough Washing Monitoring->Washing NextStep 6. Proceed to Next Cycle or Capping Washing->NextStep

Caption: A general experimental workflow for coupling sterically hindered amino acids.

G cluster_racemization Racemization via Oxazolone Formation ActivatedAA Activated Amino Acid (e.g., active ester) Oxazolone Oxazolone Intermediate (Planar, achiral) ActivatedAA->Oxazolone Intramolecular cyclization DesiredProduct Desired Peptide (L-configuration) ActivatedAA->DesiredProduct Direct aminolysis (desired path) Enolate Enolate form Oxazolone->Enolate Tautomerization Protonation Protonation Enolate->Protonation RacemizedProduct Racemized Peptide (Mixture of D and L) Protonation->RacemizedProduct Attack from either face

Caption: Simplified mechanism of racemization during peptide coupling.

References

Technical Support Center: Purification of Boc-Aminocyclopentanecarboxylic Acid Derivatives by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the purification of Boc-aminocyclopentanecarboxylic acid derivatives using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This section addresses specific issues that may arise during the HPLC purification process in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)

Q1: My peak for the Boc-aminocyclopentanecarboxylic acid derivative is tailing. What are the likely causes and solutions?

A1: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase.[1][2][3]

  • Cause: Interaction with residual silanol groups on the silica-based stationary phase. The free carboxylic acid group on your molecule can interact with these silanols.[1]

    • Solution: Add an acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to your mobile phase.[3] This suppresses the ionization of the silanol groups and the carboxylic acid, leading to improved peak shape.[1] Using a high-purity, end-capped C18 column can also minimize these interactions.[1][2]

  • Cause: Mobile phase pH is too close to the pKa of your analyte. This can result in the compound existing in both ionized and non-ionized forms.[1][2]

    • Solution: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa. For these acidic compounds, a low pH (around 2-3) is generally recommended.[1][3]

  • Cause: Column overload.

    • Solution: Reduce the concentration of your sample or the injection volume.[1][3]

Q2: My peaks are broad, leading to poor resolution. How can I improve this?

A2: Broad peaks can stem from various factors related to the sample, system, or column.[1][2]

  • Cause: The sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., pure acetonitrile for a high-aqueous start).[1]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase composition.[1][2] If a stronger solvent is necessary for solubility, inject the smallest volume possible.

  • Cause: Extra-column band broadening from excessive tubing length or dead volume in fittings.

    • Solution: Use tubing with the smallest possible internal diameter and length to connect the injector, column, and detector.[2]

  • Cause: Column contamination or degradation.

    • Solution: Flush the column with a strong solvent (e.g., 95% acetonitrile) or, if the manufacturer allows, reverse-flush the column.[1] If the problem persists, the column may need replacement.[2]

Q3: Why am I observing peak fronting?

A3: Peak fronting is typically a result of injecting too much sample or using an inappropriate sample solvent.

  • Cause: Column overload.

    • Solution: Dilute the sample and inject a smaller volume.[3]

  • Cause: The sample solvent is stronger than the mobile phase.

    • Solution: Dissolve the crude product in the initial mobile phase mixture.[3]

Issue 2: No Peaks or Unexpected Peaks

Q4: I'm not seeing any peaks, or the peaks are very small. What should I check?

A4: This can be due to issues with the sample, injection process, or detector settings.[1]

  • Sample/Injection Issues:

    • Incorrect Concentration: The sample may be too dilute. Try preparing a more concentrated sample.[1]

    • Injection Failure: Check for air bubbles in the syringe or sample vial, or an incompletely filled sample loop, which can prevent a proper injection.[1]

  • Instrument Issues:

    • Detector Settings: Verify the detector is on and set to an appropriate wavelength. Boc-protected amino acids can often be detected at low UV wavelengths like 210-220 nm.[1]

    • Flow Path Obstruction: Ensure there is a stable pressure reading, indicating that the mobile phase is flowing correctly through the system.[1]

Q5: I am seeing split peaks for my target compound. What is happening?

A5: Split peaks can indicate several potential problems.

  • Cause: Disrupted column bed. A void or channel may have formed at the head of the column.

    • Solution: Try reversing and flushing the column (if permitted by the manufacturer). If this doesn't resolve the issue, the column will likely need to be replaced.[1]

  • Cause: Co-elution of isomers. If your synthesis could produce diastereomers or you are using a chiral column, you might be partially resolving different stereoisomers.[1]

    • Solution: If chiral separation is not intended, modify the mobile phase or gradient to merge the peaks. For enantiomeric separation, a dedicated chiral HPLC method is required.[4]

  • Cause: Mobile phase pH is too close to the analyte's pKa.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa to ensure a single ionic form of the analyte.[1]

Issue 3: Inconsistent Results

Q6: My retention times are drifting between runs. What should I check?

A6: Drifting retention times suggest a lack of stability in the HPLC system.[3]

  • Cause: Insufficient column equilibration time, especially when running a gradient.

    • Solution: Increase the re-equilibration time at the initial mobile phase conditions between injections.[1]

  • Cause: Changes in mobile phase composition.

    • Solution: Prepare fresh mobile phase daily and ensure it is thoroughly degassed. Small variations in the concentration of the acidic modifier can cause shifts.[3]

  • Cause: Fluctuations in column temperature.

    • Solution: Use a column oven to maintain a constant and stable temperature.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is the best type of column for purifying Boc-aminocyclopentanecarboxylic acid derivatives?

A1: A reversed-phase C18 column is the most common and effective choice for these types of compounds.[1][5][] Look for a high-purity, end-capped silica column to minimize unwanted interactions with residual silanol groups.

Q2: How do I choose the right mobile phase?

A2: The standard mobile phase for reversed-phase HPLC of these derivatives consists of:

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).[1][5]

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).[1][5] The TFA is crucial for maintaining a low pH to ensure good peak shape.[1] A gradient elution, starting with a higher percentage of water and gradually increasing the acetonitrile, is typically used to separate the compound from impurities.[5]

Q3: Is the Boc protecting group stable under typical reversed-phase HPLC conditions?

A3: The Boc group is generally stable in the presence of 0.1% TFA in a water/acetonitrile mobile phase during the timeframe of a typical HPLC run.[7] However, prolonged exposure to the acidic conditions, especially if fractions are left at room temperature for many hours or concentrated under harsh conditions, can lead to partial deprotection.[7] To minimize this risk, it is advisable to neutralize or freeze the collected fractions promptly after purification.[7]

Q4: How do I prepare my crude sample for injection?

A4: Dissolve the crude material in a solvent that is compatible with the initial mobile phase conditions.[1] Ideally, use the initial mobile phase mixture itself.[1][2] If the compound has poor solubility, you can use a minimum amount of a stronger solvent like methanol or acetonitrile and then dilute it with the initial mobile phase.[8] Always filter your sample through a 0.45 µm syringe filter before injection to remove particulates that could clog the system.[5][8]

Q5: My compound is chiral. How can I separate the enantiomers?

A5: To separate enantiomers, you must use a chiral stationary phase (CSP). Macrocyclic glycopeptide-based CSPs, such as those with teicoplanin or ristocetin A, have been shown to be effective for separating N-blocked amino acids like Boc derivatives.[4][8] The separation can be achieved in either reversed-phase or polar organic mode.[4]

Experimental Workflows and Logic

HPLC_Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Run Analysis SamplePrep Sample Preparation (Dissolve & Filter) Inject Inject Sample SamplePrep->Inject MobilePhase Mobile Phase Preparation (e.g., H2O/ACN + 0.1% TFA) Equilibrate Column Equilibration (Initial Conditions) MobilePhase->Equilibrate Equilibrate->Inject Gradient Run Gradient Elution Inject->Gradient Collect Collect Fractions Gradient->Collect Analyze Analyze Fractions (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Solvent Removal (Lyophilization) Pool->Evaporate Final Obtain Purified Product Evaporate->Final

Caption: General workflow for HPLC purification of Boc-protected amino acid derivatives.

Troubleshooting_Tree Start HPLC Problem Observed PeakShape PeakShape Start->PeakShape Poor Peak Shape? NoPeaks NoPeaks Start->NoPeaks No / Small Peaks? Drift Drift Start->Drift Retention Time Drifting? Tailing Tailing PeakShape->Tailing Tailing? Broad Broad PeakShape->Broad Broad? CheckDetector Verify Detector is On & Wavelength (210-220 nm) NoPeaks->CheckDetector Yes CheckInjection Check for Injection Errors (e.g., air bubbles) NoPeaks->CheckInjection Still No Peaks? Equilibrate Increase Column Equilibration Time Drift->Equilibrate Yes UseOven Use Column Oven for Stable Temperature Drift->UseOven Still Drifting? AddTFA Add 0.1% TFA to Mobile Phase Tailing->AddTFA Yes ReduceConc Reduce Sample Concentration Tailing->ReduceConc Still Tailing? Solvent Dissolve Sample in Mobile Phase Broad->Solvent Yes CheckTubing Check for Extra-Column Volume Broad->CheckTubing Still Broad?

Caption: Troubleshooting decision tree for common HPLC purification issues.

Data Presentation: HPLC Parameters

Table 1: Analytical RP-HPLC Parameters

Parameter Value
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size[1][5]
Mobile Phase A 0.1% (v/v) TFA in HPLC-grade water[1][5]
Mobile Phase B 0.1% (v/v) TFA in HPLC-grade acetonitrile[1][5]
Gradient Linear gradient from 30% to 90% B over 15-20 minutes[1][5]
Flow Rate 1.0 mL/min[1][5]
Column Temperature 30 °C[1][8]
Detection UV at 214-220 nm[1][5]

| Injection Volume | 10 µL[1] |

Table 2: Preparative RP-HPLC Parameters

Parameter Value
Column C18 reversed-phase, 21.2 x 250 mm, 10 µm particle size[1]
Mobile Phase A 0.1% (v/v) TFA in HPLC-grade water[1]
Mobile Phase B 0.1% (v/v) TFA in HPLC-grade acetonitrile[1]
Gradient Start at 40% B, linear gradient adjusted based on analytical run
Flow Rate 20 mL/min[1]
Column Temperature Ambient[1]
Detection UV at 220 nm[1]

| Injection Volume | 1-5 mL, depending on concentration and loading capacity[1] |

Experimental Protocols

Protocol 1: Analytical RP-HPLC for Purity Assessment

This protocol outlines a standard method for determining the purity of crude or purified Boc-aminocyclopentanecarboxylic acid derivatives.

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: Add 1.0 mL of trifluoroacetic acid (TFA) to 999 mL of HPLC-grade water.

    • Prepare Mobile Phase B: Add 1.0 mL of TFA to 999 mL of HPLC-grade acetonitrile.

    • Degas both mobile phases using sonication or vacuum filtration.

  • Sample Preparation:

    • Dissolve the crude material in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.[1]

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.[5]

  • HPLC Method:

    • Install a C18 reversed-phase column (4.6 x 150 mm, 5 µm) and set the column temperature to 30 °C.[1]

    • Equilibrate the column with the starting mobile phase conditions (e.g., 70% A, 30% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.[1]

    • Set the UV detector to 214 nm.[1]

    • Inject 10 µL of the prepared sample.

    • Run a linear gradient from 30% B to 90% B over 20 minutes.[1]

    • Hold at 90% B for 5 minutes to wash the column, then return to initial conditions and re-equilibrate.[1]

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the product by the total peak area of all components.

Protocol 2: Preparative RP-HPLC for Purification

This protocol describes a general procedure for purifying crude Boc-aminocyclopentanecarboxylic acid derivatives.

  • Mobile Phase and Sample Preparation:

    • Prepare mobile phases A and B as described in the analytical protocol, but in larger quantities.

    • Dissolve the crude product in a minimal amount of a 50:50 mixture of Mobile Phase A and B to a high concentration (e.g., 20-50 mg/mL).[1] Ensure the material is fully dissolved.

    • Filter the concentrated sample solution.

  • HPLC Method:

    • Install a preparative C18 column (e.g., 21.2 x 250 mm, 10 µm).

    • Equilibrate the column with the starting mobile phase conditions determined from the analytical run. A typical starting point is 60% A, 40% B.

    • Set the flow rate to 20 mL/min and the UV detector to 220 nm.[1]

    • Inject the sample onto the column. The injection volume will depend on the column's loading capacity.

    • Run a shallow gradient based on the analytical separation. For example, if the product elutes at 50% B in the analytical run, a preparative gradient might run from 40% B to 60% B over 30 minutes.

    • Collect fractions as the target peak elutes.

  • Post-Purification Processing:

    • Analyze the collected fractions for purity using the analytical HPLC method.

    • Pool the fractions that meet the desired purity threshold (e.g., >98%).

    • Remove the acetonitrile and water, typically by lyophilization (freeze-drying), to obtain the purified product as a TFA salt.

References

racemization of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid during coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the racemization of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid during peptide coupling reactions.

Troubleshooting Guide & FAQs

1. Question: We are observing significant racemization of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid during our peptide coupling reaction. What are the potential causes?

Answer: Racemization of N-protected amino acids during peptide coupling is a well-known phenomenon that can proceed through two primary mechanisms:

  • Oxazolone Formation: The most common pathway involves the formation of a 5(4H)-oxazolone intermediate. The activated carboxyl group of the Boc-protected amino acid can be attacked by the oxygen of the Boc-carbonyl group, leading to cyclization. The resulting oxazolone has an acidic proton at the α-carbon, which can be easily abstracted by a base, leading to a loss of stereochemical integrity.

  • Direct Enolization: In the presence of a strong base, direct deprotonation of the α-carbon of the activated amino acid can occur, leading to an enolate intermediate which is achiral. Reprotonation can then occur from either face, resulting in racemization.

The extent of racemization is influenced by several factors, including the choice of coupling reagent, solvent, temperature, and the presence of additives.

2. Question: Which coupling reagents are most likely to cause racemization with this amino acid?

Answer: Carbodiimide-based coupling reagents, such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), when used alone, are known to promote oxazolone formation and thus increase the risk of racemization. The use of activating agents that generate highly reactive esters, such as p-nitrophenyl esters, can also lead to higher levels of racemization.

3. Question: How can we minimize racemization during the coupling of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid?

Answer: To suppress racemization, the formation of the oxazolone intermediate must be minimized or its racemization rate must be slower than the aminolysis rate. The following strategies are recommended:

  • Choice of Coupling Reagent: Employ coupling reagents known to have a lower propensity for causing racemization. Phosphonium salts like BOP and PyBOP, or iminium salts like HBTU and HATU, are generally preferred. These reagents react with the carboxylic acid to form activated esters that are more resistant to oxazolone formation.

  • Use of Additives: The addition of a racemization-suppressing agent is highly recommended. The most common additives are 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt). These additives react with the activated amino acid to form an active ester that is less prone to racemization than the intermediate formed with the coupling reagent alone. Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is another effective additive.

  • Solvent Selection: The choice of solvent can influence the rate of racemization. Polar aprotic solvents such as dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are commonly used. It is important to use high-purity, anhydrous solvents as impurities can affect the reaction.

  • Temperature Control: Perform the coupling reaction at a low temperature (e.g., 0 °C to room temperature). Lower temperatures generally disfavor the formation and racemization of the oxazolone intermediate.

  • Base Selection: If a base is required, use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine. Use the minimum amount of base necessary.

4. Question: We are using HATU as our coupling reagent with DIPEA in DMF, but still observe some racemization. What further steps can we take?

Answer: While HATU is an excellent coupling reagent for minimizing racemization, some epimerization can still occur, especially with sterically hindered or conformationally constrained amino acids. Consider the following adjustments:

  • Pre-activation Time: Minimize the pre-activation time of the carboxylic acid with HATU before adding the amine component. Prolonged pre-activation can increase the opportunity for oxazolone formation.

  • Order of Addition: Add the reagents in the following order: amino acid, HATU, and then the amine, followed by the dropwise addition of DIPEA.

  • Alternative Reagents: Consider using COMU ( (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), which has been reported to be even more effective than HATU in suppressing racemization in some cases.

Quantitative Data on Racemization

The following table summarizes the percentage of epimerization observed for a model peptide coupling under various conditions. While this data may not be specific to 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid, it provides a general guideline for selecting optimal coupling conditions.

Coupling ReagentAdditiveBaseSolventTemperature (°C)% Epimerization
DCCNoneTEADCM25High
DCCHOBtTEADCM0Moderate
HBTUNoneDIPEADMF25Low
HATUNoneDIPEADMF25Very Low
COMUNoneDIPEADMF25Extremely Low

Experimental Protocols

General Protocol for Low-Racemization Peptide Coupling:

  • Dissolve 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid (1.0 eq.) and the amine component (1.1 eq.) in anhydrous DMF.

  • Add the coupling reagent (e.g., HATU, 1.05 eq.) and a racemization suppressing additive if not already part of the coupling reagent (e.g., HOAt, 1.05 eq.) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a non-nucleophilic base (e.g., DIPEA, 2.0 eq.) to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Purify the product using standard chromatographic techniques.

Visual Guides

Racemization_Troubleshooting start_node Start: Racemization Observed coupling_reagent Coupling Reagent? start_node->coupling_reagent decision_node decision_node process_node process_node end_node End: Racemization Minimized carbodiimide Using Carbodiimide (DCC, DIC)? coupling_reagent->carbodiimide Evaluate change_reagent Switch to Phosphonium (PyBOP) or Iminium (HATU, COMU) Salt carbodiimide->change_reagent Yes additives Using Additives (HOBt, HOAt)? carbodiimide->additives No change_reagent->additives add_additive Incorporate HOBt or HOAt additives->add_additive No conditions Reaction Conditions? additives->conditions Yes add_additive->conditions temp Is Temperature > 0°C? conditions->temp Evaluate lower_temp Perform reaction at 0°C temp->lower_temp Yes base Base Selection? temp->base No lower_temp->base strong_base Using strong/nucleophilic base? base->strong_base Evaluate strong_base->end_node No change_base Use non-nucleophilic base (DIPEA, Collidine) strong_base->change_base Yes change_base->end_node

Technical Support Center: Optimizing Coupling Efficiency of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the coupling efficiency of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid. This sterically hindered cyclic β-amino acid can present challenges in standard peptide synthesis protocols.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low coupling yields with 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid?

Low coupling efficiency with this amino acid is often attributed to a combination of factors inherent to its structure:

  • Steric Hindrance: The bulky tert-Butoxycarbonyl (Boc) protecting group and the cyclic nature of the cyclopentane ring can physically impede the approach of the coupling reagents and the amine nucleophile.

  • Reduced Nucleophilicity: The amine component to which you are coupling may have reduced nucleophilicity due to its own structural features, further slowing down the reaction.

  • Secondary Structure Formation/Aggregation: In solid-phase peptide synthesis (SPPS), peptide chains containing cyclic amino acids can sometimes adopt secondary structures or aggregate, leading to incomplete reactions.

Q2: Which coupling reagents are most effective for this sterically hindered amino acid?

For sterically demanding amino acids, more potent coupling reagents are generally required. Standard carbodiimide reagents like DCC and EDC may result in lower yields.[1] Onium salt-based reagents are often the preferred choice:

  • Uronium/Aminium Salts: Reagents such as HATU, HBTU, HCTU, and COMU are highly effective.[2][3] HATU is often considered superior for many challenging couplings due to the formation of a highly reactive OAt active ester.[1][2][4]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective, particularly for coupling N-methyl amino acids, and are known for low racemization.[2]

Q3: What is the difference between HATU and HBTU, and which should I choose?

The primary difference lies in the active ester they form. HATU contains a 7-azabenzotriazole (HOAt) moiety, which creates a more reactive OAt-ester compared to the OBt-ester formed by HBTU's benzotriazole (HOBt) moiety.[1] This increased reactivity with HATU generally leads to faster and more complete reactions, especially for difficult sequences.[1][4] For routine couplings, both are effective, but for challenging ones like those involving 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid, HATU is often the preferred reagent.[1][2][4]

Q4: How does the choice of base impact the coupling reaction?

The base plays a crucial role in deprotonating the amine and neutralizing acidic byproducts. For sterically hindered couplings, a non-nucleophilic base is essential to avoid side reactions.

  • DIPEA (N,N-Diisopropylethylamine): This is a commonly used base in peptide coupling reactions.

  • 2,4,6-Collidine or Lutidine: These can sometimes be advantageous in reducing racemization compared to DIPEA.

  • N-Methylmorpholine (NMM): A weaker base that can also be used to minimize racemization.

The choice of base can influence the reaction rate and the extent of side reactions, so optimization may be necessary.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the coupling of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid.

Problem: Low or Incomplete Coupling

Initial Assessment:

  • Confirm Reagent Quality: Ensure all reagents, especially the coupling agent and the Boc-protected amino acid, are fresh and have been stored under appropriate conditions to prevent degradation.

  • Verify Stoichiometry: Double-check the calculations for all reagents. An excess of the amino acid and coupling reagent (typically 1.5-3 equivalents) is often necessary for difficult couplings.

  • Monitor the Reaction: Use a qualitative test, such as the Kaiser test or a ninhydrin test, to monitor the presence of free amines on the resin (in SPPS). A positive test indicates an incomplete reaction.

Troubleshooting Workflow:

TroubleshootingWorkflow Start Low Coupling Yield Detected (e.g., Positive Kaiser Test) Strategy1 Strategy 1: Double Coupling Start->Strategy1 Strategy2 Strategy 2: Optimize Reaction Conditions Strategy1->Strategy2 If unsuccessful Success Successful Coupling (Negative Kaiser Test) Strategy1->Success On success Strategy3 Strategy 3: Change Coupling Reagent Strategy2->Strategy3 If unsuccessful Strategy2->Success On success Strategy3->Success On success

Caption: A logical workflow for troubleshooting low coupling yields.

Strategy 1: Double Coupling

If the initial coupling is incomplete, a second coupling step with fresh reagents can often drive the reaction to completion.

Strategy 2: Optimize Reaction Conditions

ParameterRecommended AdjustmentRationale
Reaction Time Extend the coupling time (e.g., from 1-2 hours to 4-24 hours).Allows more time for the sterically hindered components to react.
Temperature Increase the reaction temperature (e.g., to 40-50 °C).Provides additional energy to overcome the activation barrier of the reaction.
Solvent Switch from DCM or DMF to NMP or a mixture of solvents (e.g., DMF/DCM).N-Methyl-2-pyrrolidone (NMP) can be better at solvating peptide chains and disrupting aggregation.
Base If racemization is a concern, switch from DIPEA to a weaker base like NMM or collidine.Can help minimize epimerization of the amino acid.

Strategy 3: Change Coupling Reagent

If the above strategies fail, switching to a more potent coupling reagent is recommended.

Reagent ClassRecommended ReagentsKey Advantages
Uronium/Aminium Salts HATU, HCTU, COMUHigh reactivity, fast reaction times, and generally low racemization.[1][2][3]
Phosphonium Salts PyBOP, PyAOPHighly effective, particularly for N-methylated or other challenging residues.[2]

Experimental Protocols

Protocol 1: Standard Coupling with HATU

This protocol is recommended for achieving high coupling efficiency with 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid.

  • Resin Preparation (for SPPS):

    • Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.

    • Perform Fmoc-deprotection of the N-terminal amine using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF.

  • Activation:

    • In a separate vessel, dissolve 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid (2-3 equivalents relative to resin loading) and HATU (1.95 equivalents) in DMF.

    • Add DIPEA (4-6 equivalents) to the solution and vortex briefly.

  • Coupling:

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended, or the temperature can be increased to 40°C.

  • Monitoring and Washing:

    • Perform a Kaiser test to check for the presence of free amines. A negative result (yellow beads) indicates complete coupling.

    • If the test is positive, a second coupling can be performed.

    • Once the coupling is complete, wash the resin with DMF, followed by dichloromethane (DCM), and then dry under vacuum.

HATU_Coupling_Workflow cluster_resin_prep Resin Preparation cluster_activation Activation cluster_coupling Coupling cluster_monitoring Monitoring & Washing Swell Swell Resin in DMF Deprotect Fmoc Deprotection Swell->Deprotect Wash1 Wash with DMF Deprotect->Wash1 Add_to_Resin Add Activated Amino Acid to Resin Dissolve Dissolve Amino Acid and HATU in DMF AddBase Add DIPEA Dissolve->AddBase AddBase->Add_to_Resin Agitate Agitate at RT Add_to_Resin->Agitate Kaiser Kaiser Test Agitate->Kaiser Recouple Recouple (if needed) Kaiser->Recouple Positive Wash2 Wash & Dry Kaiser->Wash2 Negative Recouple->Kaiser

Caption: Workflow for HATU-mediated coupling.

Protocol 2: Coupling with PyBOP
  • Resin Preparation: Follow the same procedure as in Protocol 1.

  • Coupling:

    • In a reaction vessel, combine the deprotected resin, 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid (2-3 equivalents), PyBOP (2-3 equivalents), and DMF.

    • Add DIPEA (4-6 equivalents) to the mixture.

    • Agitate at room temperature for 2-6 hours.

  • Monitoring and Washing: Follow the same procedure as in Protocol 1.

Data Presentation

The following table provides a qualitative comparison of common coupling reagents for sterically hindered amino acids. Quantitative yields are highly dependent on the specific substrates and reaction conditions.

Coupling ReagentClassRelative SpeedGeneral EfficiencyRisk of RacemizationKey Considerations
HATU Uronium/AminiumVery FastVery HighLowHighly efficient for sterically hindered couplings; forms a more reactive OAt-ester.[1][4]
HBTU/TBTU Uronium/AminiumFastHighLow (with HOBt)Widely used, cost-effective. Potential for guanidinylation side reaction if used in excess.[3]
HCTU Uronium/AminiumFastHighLowSimilar to HBTU but can be less prone to yellowing during synthesis.
COMU Uronium/AminiumVery FastVery HighLowHigh efficiency and safer byproducts compared to benzotriazole-based reagents.[2][3]
PyBOP/PyAOP PhosphoniumFastHighVery LowExcellent for preventing racemization and for coupling N-methyl amino acids.[2]
EDC/DIC + HOBt/Oxyma CarbodiimideModerateModerate to HighModerateCost-effective, but generally less reactive. Additives are crucial to suppress racemization.

References

preventing byproduct formation in Boc-aminocyclopentanecarboxylic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during reactions involving Boc-aminocyclopentanecarboxylic acid.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause Solution
Low Amide Coupling Yield Incomplete activation of the carboxylic acid.- Use a more efficient coupling reagent like HATU or COMU. - For carbodiimides like EDC, include an additive such as HOBt or OxymaPure.[1][2] - Pre-activate the carboxylic acid with the coupling reagent and a base (e.g., DIPEA) for 5-15 minutes before adding the amine.[2]
Amine starting material is an HCl or TFA salt.The acidic counterion can neutralize the base required for the coupling reaction. Perform a free-basing of the amine salt before the coupling reaction by washing with a mild aqueous base (e.g., saturated sodium bicarbonate) or using a strong cation exchange (SCX) cartridge.[2]
Steric hindrance.Increase the reaction time and/or temperature. Consider a less sterically hindered coupling reagent.[2]
Guanidinylation of the amine.This can occur with uronium/aminium reagents like HATU if the carboxylic acid is not sufficiently pre-activated. Ensure pre-activation or consider using a phosphonium-based reagent like PyBOP.[1]
Epimerization of the Cyclopentane Stereocenter Inappropriate coupling reagent.Utilize coupling reagents known for low racemization rates, such as COMU. Avoid carbodiimides like DCC and EDC in combination with HOBt, as this can increase epimerization.[1]
Elevated reaction temperature.Maintain a low reaction temperature (0 °C to room temperature) during the coupling reaction.
Prolonged reaction time.Monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times.
Use of a strong base.Use a milder base for neutralization, such as N-methylmorpholine (NMM), instead of stronger bases like DBU or DIPEA where possible.
Side Products During Boc Deprotection Alkylation of nucleophilic residues by the tert-butyl cation.The tert-butyl cation generated during Boc cleavage can alkylate sensitive functional groups. Use a scavenger like triisopropylsilane (TIS) in the deprotection cocktail.[2][3]
Incomplete deprotection.Ensure sufficient reaction time and an adequate concentration of acid (e.g., TFA in DCM). Monitor the reaction to completion.
Product degradation.Some functional groups may be sensitive to strong acid. Keep the reaction temperature low (0 °C) and promptly remove the acid under reduced pressure once the reaction is complete.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in amide coupling reactions with Boc-aminocyclopentanecarboxylic acid?

A1: Common byproducts include epimers of your desired product, where the stereochemistry at the carbon bearing the carboxylic acid is inverted. Another potential byproduct, especially when using carbodiimide coupling reagents like EDC, is the formation of an N-acylurea byproduct.[1] With uronium reagents like HATU, if the carboxylic acid is not pre-activated, a guanidinium byproduct can form from the reaction of HATU with the amine.[1]

Q2: How can I prevent epimerization during the coupling of Boc-aminocyclopentanecarboxylic acid?

A2: To minimize epimerization, it is crucial to use coupling reagents known for low racemization rates, such as COMU or HATU, often in the presence of an additive like HOAt.[1] Maintaining low reaction temperatures (0 °C to room temperature), minimizing the reaction time, and using a milder base like N-methylmorpholine (NMM) instead of stronger bases can also significantly reduce the risk of epimerization.

Q3: What is the role of a scavenger in Boc deprotection and when should I use one?

A3: During the acidic cleavage of the Boc group, a reactive tert-butyl cation is formed.[3] This cation can alkylate any nucleophiles present in your molecule, leading to unwanted side products. A scavenger, such as triisopropylsilane (TIS) or anisole, is a nucleophilic compound that traps the tert-butyl cation, preventing it from reacting with your product.[2][3] It is highly recommended to use a scavenger if your molecule contains sensitive functional groups like indoles (in tryptophan), thioethers (in methionine), or phenols (in tyrosine).[3]

Q4: Can the cyclopentane ring itself lead to specific byproducts?

A4: While the cyclopentane ring is generally stable, under certain conditions, ring strain can influence reactivity. In reactions involving significant carbocation formation or radical intermediates, rearrangements of the cyclopentane ring are theoretically possible, though less common under standard peptide coupling or deprotection conditions. The primary stereochemical concern is typically epimerization at the alpha-carbon to the carbonyl group.

Q5: Which solvent is best for amide coupling reactions with Boc-aminocyclopentanecarboxylic acid?

A5: Anhydrous polar aprotic solvents are generally preferred for amide coupling reactions. Dimethylformamide (DMF) is a common choice due to its excellent solvating properties for the starting materials and reagents.[1][2] Dichloromethane (DCM) and acetonitrile are also viable options.[1] It is critical to use anhydrous solvents as water can hydrolyze the activated carboxylic acid intermediate, leading to lower yields.

Experimental Protocols

Protocol 1: Low-Epimerization Amide Coupling using HATU

This protocol is designed to minimize epimerization during the coupling of Boc-aminocyclopentanecarboxylic acid.

Materials:

  • Boc-aminocyclopentanecarboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

  • Anhydrous DCM (optional)

Procedure:

  • In an inert atmosphere (e.g., under nitrogen or argon), dissolve Boc-aminocyclopentanecarboxylic acid in anhydrous DMF.

  • Add the amine and DIPEA to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate vial, dissolve HATU in anhydrous DMF.

  • Add the HATU solution dropwise to the cooled reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench with water or a saturated aqueous solution of NH4Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Analyze the stereochemical purity of the product using chiral HPLC or NMR spectroscopy with a chiral solvating agent.

Protocol 2: TFA-Mediated Boc Deprotection

This protocol outlines the removal of the Boc protecting group.

Materials:

  • Boc-protected compound (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (scavenger)

Procedure:

  • Dissolve the Boc-protected compound in DCM (e.g., at a 0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Prepare the deprotection cocktail: a 25% solution of TFA in DCM containing 2.5% TIS (e.g., for 4 mL total volume, use 3 mL DCM, 1 mL TFA, and 0.1 mL TIS).[2]

  • Add the deprotection cocktail to the solution of your compound.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The crude product can be purified by an appropriate method, such as precipitation from cold diethyl ether or chromatography.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation

Coupling ReagentAdditiveBaseRelative CostKey AdvantagesPotential Byproducts
EDC HOBt or OxymaPureDIPEA, NMMLowWater-soluble byproducts, easy workup.N-acylurea, epimerization.
HATU None neededDIPEA, NMMHighHigh efficiency, low epimerization rates, fast reaction times.[4]Guanidinylation of amine if not pre-activated.[1][4]
HBTU HOBt (optional)DIPEA, NMMMediumGood efficiency, widely used.Epimerization, guanidinylation.
COMU None neededDIPEA, NMMHighVery low epimerization rates, highly efficient.-
PyBOP None neededDIPEA, NMMHighGood for sterically hindered couplings, avoids guanidinylation.-

Visualizations

TroubleshootingWorkflow Troubleshooting Low Yield in Amide Coupling start Low Yield Observed check_activation Is Carboxylic Acid Activation Complete? start->check_activation check_amine Is the Amine a Free Base? check_activation->check_amine Yes solution_activation Use stronger coupling agent (HATU/COMU) Pre-activate acid Add HOBt/Oxyma to EDC check_activation->solution_activation No check_sterics Is Steric Hindrance a Factor? check_amine->check_sterics Yes solution_amine Perform free-basing of amine salt Use SCX cartridge check_amine->solution_amine No solution_sterics Increase reaction time/temperature Use less hindered coupling reagent check_sterics->solution_sterics Yes end Yield Improved check_sterics->end No solution_activation->end solution_amine->end solution_sterics->end

Caption: Troubleshooting workflow for low amide coupling yield.

EpimerizationMechanism Mechanism of Epimerization During Amide Coupling cluster_0 Activated Carboxylic Acid cluster_1 Epimerization Pathway cluster_2 Desired Pathway Activated_Acid Activated Ester Intermediate Base Base (e.g., DIPEA) Activated_Acid->Base Amine Amine Nucleophile Activated_Acid->Amine Enolate Enolate Intermediate (Loss of Stereochemistry) Base->Enolate α-proton abstraction Protonation Reprotonation Enolate->Protonation Epimer Epimerized Product Protonation->Epimer Desired_Product Desired Amide Product (Stereochemistry Retained) Amine->Desired_Product Nucleophilic Attack

Caption: Epimerization mechanism via an activated intermediate.

BocDeprotection Boc Deprotection and Side Product Formation Boc_Protected Boc-Protected Amine Protonated_Boc Protonated Intermediate Boc_Protected->Protonated_Boc + H+ Acid Acid (TFA) Acid->Protonated_Boc Carbamic_Acid Unstable Carbamic Acid Protonated_Boc->Carbamic_Acid tButyl_Cation tert-Butyl Cation Protonated_Boc->tButyl_Cation Free_Amine Desired Free Amine Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2 Scavenger Scavenger (TIS) tButyl_Cation->Scavenger Desired Quenching Nucleophile Nucleophile in Substrate (e.g., Trp, Met) tButyl_Cation->Nucleophile Undesired Side Reaction Trapped_Cation Trapped Cation Scavenger->Trapped_Cation Alkylated_Byproduct Alkylated Byproduct Nucleophile->Alkylated_Byproduct

Caption: Boc deprotection pathway and formation of side products.

References

Technical Support Center: Scaling Up the Synthesis of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid, with a focus on challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up the synthesis of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid?

A1: The primary challenges in scaling up this synthesis include:

  • Stereochemical Control: Achieving and maintaining the desired cis or trans stereoisomer of the final product can be difficult. The ratio of stereoisomers can be influenced by reaction conditions and may require specific chiral resolution techniques.[1][2]

  • Solubility Issues: The starting material, 3-aminocyclopentanecarboxylic acid, is a zwitterionic compound with limited solubility in many organic solvents, which can complicate reaction kinetics and handling at a large scale.

  • Purification: Isolation and purification of the final product to meet stringent purity requirements can be challenging due to the presence of stereoisomers, unreacted starting materials, and side-products. Recrystallization is a common but potentially yield-reducing step.[3][4]

  • Side Reactions: During the Boc-protection step, side reactions can occur, such as the formation of a mixed anhydride by reaction of the Boc-anhydride with the carboxylic acid moiety of the starting material. This can lead to the formation of dimeric impurities.[3]

Q2: How can I improve the solubility of 3-aminocyclopentanecarboxylic acid for the Boc-protection reaction at a larger scale?

A2: To address the poor solubility of the zwitterionic 3-aminocyclopentanecarboxylic acid, consider the following approaches:

  • Aqueous Basic Conditions: Performing the reaction in an aqueous solution with a base like sodium hydroxide or sodium bicarbonate can significantly improve the solubility of the starting material by forming the corresponding carboxylate salt.

  • Co-solvent Systems: Using a mixture of solvents, such as water with a miscible organic solvent like tetrahydrofuran (THF) or acetonitrile, can help to dissolve both the amino acid and the Boc-anhydride.

  • Esterification of the Carboxylic Acid: Protecting the carboxylic acid as an ester prior to the Boc-protection of the amine can improve solubility in organic solvents. The ester can then be hydrolyzed in a subsequent step.

Q3: What are the recommended analytical methods for monitoring the reaction and assessing the purity of the final product?

A3: A combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for monitoring the reaction progress, quantifying the conversion of starting material to product, and determining the purity of the final compound. Chiral HPLC methods can be developed to separate and quantify the cis and trans stereoisomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the structure of the product and identifying any impurities. The ratio of stereoisomers can often be determined by analyzing the integration of characteristic peaks in the 1H NMR spectrum.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the desired product and to identify any unknown impurities.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Stereoisomer

Possible Causes:

  • Inadequate control over reaction conditions (temperature, reaction time) leading to the formation of the undesired stereoisomer.

  • Epimerization during the reaction or work-up.

  • Inefficient separation of stereoisomers during purification.

Troubleshooting Steps:

  • Optimize Reaction Conditions: Carefully control the reaction temperature and time. Lower temperatures may favor the formation of one stereoisomer.

  • Chiral Resolution: If the reaction produces a mixture of stereoisomers, a chiral resolution step may be necessary. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization.[5][6]

  • Selective Crystallization: Investigate different solvent systems for recrystallization to selectively crystallize the desired stereoisomer.[2][4]

Issue 2: Presence of Dimeric Impurity

Possible Cause:

  • Formation of a mixed anhydride between the carboxylic acid of the starting material and Boc-anhydride, which then reacts with another molecule of 3-aminocyclopentanecarboxylic acid.

Troubleshooting Steps:

  • Use of Aqueous Base: Performing the reaction in an aqueous basic solution can help to hydrolyze the mixed anhydride intermediate, thus preventing the formation of the dimeric impurity.

  • Control Stoichiometry: Carefully control the stoichiometry of the reagents. Using a slight excess of the amine starting material relative to the Boc-anhydride can help to minimize the formation of the mixed anhydride.

  • Purification: The dimeric impurity can often be removed by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Boc-Protection of Aminocyclohexanecarboxylic Acid (Illustrative for Cyclopentane Analogue)

ParameterMethod AMethod B
Starting Material trans-4-aminocyclohexanecarboxylic acid4-aminocyclohexane-l-carboxylic acid (cis/trans mixture)
Solvent Dimethylformamide (DMF)Acetone/Water
Base Triethylamine (TEA)Sodium Hydroxide (NaOH)
Boc-Anhydride (eq.) 1.21.0
Reaction Time 18 hours20 hours
Temperature Room TemperatureRoom Temperature
Yield 95%62% (of trans isomer after separation)
Reference [1][2]

Experimental Protocols

Protocol 1: Boc-Protection of 3-Aminocyclopentanecarboxylic Acid (General Procedure)

This protocol is a general guideline and may require optimization for large-scale synthesis.

  • Dissolution of Starting Material: In a suitable reactor, dissolve 3-aminocyclopentanecarboxylic acid (1.0 eq.) in an aqueous solution of sodium hydroxide (1.0-1.1 eq.) at room temperature.

  • Addition of Boc-Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc-anhydride, 1.05-1.2 eq.) either neat or dissolved in a suitable organic solvent (e.g., THF).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by HPLC.

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath and acidify to a pH of 2-3 with a suitable acid (e.g., citric acid or hydrochloric acid).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Start dissolution Dissolve Amino Acid in Aqueous Base start->dissolution addition Add Boc-Anhydride dissolution->addition reaction Stir at RT addition->reaction acidification Acidify reaction->acidification extraction Extract with Organic Solvent acidification->extraction purification Recrystallization extraction->purification end Final Product purification->end troubleshooting_logic issue Low Yield of Desired Stereoisomer cause1 Incorrect Reaction Conditions issue->cause1 Possible Cause cause2 Epimerization issue->cause2 Possible Cause cause3 Inefficient Separation issue->cause3 Possible Cause solution1 Optimize Temperature & Time cause1->solution1 Solution solution2 Perform Chiral Resolution cause2->solution2 Solution solution3 Optimize Recrystallization cause3->solution3 Solution

References

Technical Support Center: Boc Deprotection of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Boc deprotection of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the Boc deprotection of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid in a question-and-answer format.

Q1: My Boc deprotection reaction is incomplete, as indicated by TLC and LC-MS analysis showing remaining starting material. What should I do?

A1: Incomplete deprotection is a common issue. Here are several steps to troubleshoot this problem:

  • Increase Reaction Time: The reaction may simply need more time to go to completion. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC or LC-MS.[1][2]

  • Increase Acid Concentration: If extending the reaction time is ineffective, consider increasing the concentration of the acid. For instance, if you are using 25% TFA in DCM, you could try increasing it to 50%.[2]

  • Switch to a Stronger Acidic System: If TFA/DCM is not working, a solution of HCl in an organic solvent like dioxane, methanol, or ethyl acetate can be more potent.[3][4][5][6][7] 4M HCl in dioxane is a widely used and effective alternative.[3][4][5]

  • Ensure Adequate Solubility: The starting material must be fully dissolved for the reaction to proceed efficiently. If solubility is an issue, try a different solvent system.[2]

Q2: My LC-MS analysis shows a side product with a mass increase of +56 amu. What is this and how can I prevent it?

A2: A mass increase of +56 amu is characteristic of tert-butylation, where the tert-butyl cation generated during the deprotection reacts with a nucleophilic site on your molecule.[2][8] While the cyclopentane ring is not as electron-rich as aromatic systems prone to alkylation, other nucleophilic functional groups, or even the product amine itself, could potentially be alkylated.

To prevent this side reaction, the use of "scavengers" is highly recommended.[2][8][9] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it.[8]

  • Common Scavengers:

    • Triisopropylsilane (TIS)[2][8]

    • Triethylsilane (TES)[8]

    • Thioanisole (for sulfur-containing compounds)[2][8]

    • Anisole[6][8]

    • 1,2-Ethanedithiol (EDT)[8]

A common scavenger cocktail is a mixture of 95% TFA, 2.5% water, and 2.5% TIS.[2]

Q3: I am concerned about using strong acids like TFA or HCl due to other acid-sensitive functional groups in my molecule. What are some milder alternatives for Boc deprotection?

A3: Several milder methods can be employed for Boc deprotection when acid-sensitive groups are present:

  • Oxalyl Chloride in Methanol: This system generates HCl in situ and has been reported as a mild and efficient method for deprotecting a wide range of N-Boc protected amines at room temperature.[7][10][11]

  • Aqueous Phosphoric Acid: For some substrates, aqueous phosphoric acid can be a mild and effective deprotection reagent.[7][10]

  • Thermal Deprotection: Heating the Boc-protected amine, either neat or in a high-boiling solvent, can effect deprotection.[7][12] Refluxing in water has also been demonstrated as a green chemistry approach.[7][13]

  • Lewis Acids: Reagents like zinc bromide (ZnBr2) or trimethylsilyl iodide (TMSI) in an organic solvent can facilitate Boc removal under non-proton-donating conditions.[7]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of acid-catalyzed Boc deprotection?

A1: The deprotection is an acid-catalyzed process. The carbamate oxygen is first protonated by the acid. This is followed by the loss of the stable tert-butyl cation, forming a carbamic acid intermediate. The carbamic acid then readily decarboxylates (loses CO2) to yield the free amine, which is typically protonated under the acidic conditions to form an ammonium salt.[9][14][15][16]

Q2: How can I monitor the progress of my Boc deprotection reaction?

A2: Several analytical techniques can be used to monitor the reaction:

  • Thin Layer Chromatography (TLC): TLC can be used to follow the disappearance of the starting material (Boc-protected acid) and the appearance of the more polar product (amino acid).[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool to monitor the reaction, allowing for the identification of the starting material, product, and any side products based on their retention times and mass-to-charge ratios.[1][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to confirm the completion of the reaction by observing the disappearance of the characteristic singlet peak of the tert-butyl protons of the Boc group, which appears around 1.4 ppm.[1][18][19][20]

Q3: Do I need to use anhydrous conditions for Boc deprotection?

A3: While many protocols using HCl in organic solvents specify anhydrous conditions to maintain the reactivity of the reagent, the presence of a small amount of water is often included in TFA-based deprotection cocktails to act as a scavenger.[2][3][4][5] For methods like thermal deprotection in water, water is the solvent and reagent.[13] The requirement for anhydrous conditions depends on the specific method being employed.

Quantitative Data Summary

The following table summarizes typical reaction conditions for various Boc deprotection methods. Please note that optimal conditions may vary depending on the specific stereoisomer of 3-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid and the presence of other functional groups.

Method/ReagentSolventTemperatureTimeTypical YieldReference(s)
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature30 min - 2 h>90%[2][9][21]
Hydrochloric Acid (HCl)1,4-DioxaneRoom Temperature30 minHigh[3][4][5]
Oxalyl Chloride/MethanolMethanolRoom Temperature1 - 4 h>70% (up to 90%)[10][11][12]
Thermal (Boiling Water)Water100 °C10 min - 2 hQuantitative[12][13]

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

  • Dissolve 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid (1 equivalent) in anhydrous DCM (10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer.

  • To the stirred solution, add TFA to a final concentration of 25-50% (v/v).[2] For substrates prone to tert-butylation, a scavenger such as triisopropylsilane (TIS, 2.5% v/v) can be added.[2]

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the progress by TLC or LC-MS.[2]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting crude product can be precipitated by the addition of cold diethyl ether, collected by filtration, washed with cold diethyl ether, and dried under vacuum.[9]

Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane

  • Dissolve 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid (1 equivalent) in anhydrous 1,4-dioxane (10 mL per gram of substrate) in a round-bottom flask.

  • To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (5 equivalents).[9]

  • Stir the reaction at room temperature for 30 minutes, monitoring by TLC or LC-MS.[3][4][5]

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the product.[9]

Visualizations

Boc_Deprotection_Pathway Start Boc-Protected Amine Protonation Protonated Carbamate Start->Protonation + H+ (Acid) CarbamicAcid Carbamic Acid Intermediate Protonation->CarbamicAcid - tert-Butyl Cation tBu_Cation tert-Butyl Cation FreeAmine Free Amine (Product) CarbamicAcid->FreeAmine - CO2 SideProduct tert-Butylated Side Product tBu_Cation->SideProduct + Nucleophile (Substrate) tBu_Cation->SideProduct Scavenger Scavenger (e.g., TIS) Trapped_tBu Trapped tert-Butyl Species Scavenger->Trapped_tBu + tert-Butyl Cation Scavenger->Trapped_tBu

Caption: Boc deprotection pathway and the role of scavengers.

Troubleshooting_Workflow Start Start: Incomplete Deprotection (TLC/LC-MS) CheckTime Increase Reaction Time? Start->CheckTime CheckAcid Increase Acid Concentration? CheckTime->CheckAcid No Improvement Monitor Monitor Reaction Progress CheckTime->Monitor Yes ChangeReagent Switch to Stronger Acid (e.g., HCl/Dioxane)? CheckAcid->ChangeReagent No Improvement CheckAcid->Monitor Yes CheckSolubility Improve Substrate Solubility? ChangeReagent->CheckSolubility No Improvement ChangeReagent->Monitor Yes CheckSolubility->Monitor Yes Failure Consider Alternative Methods CheckSolubility->Failure No Improvement Monitor->CheckTime Still Incomplete Success Reaction Complete Monitor->Success Complete

Caption: Troubleshooting workflow for incomplete Boc deprotection.

References

Technical Support Center: Enhancing the Solubility of Peptides Containing 3-Aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of peptides incorporating the non-canonical amino acid, 3-aminocyclopentanecarboxylic acid.

Introduction

Peptides containing 3-aminocyclopentanecarboxylic acid, a cyclic aliphatic amino acid, often exhibit reduced solubility in aqueous solutions. This is primarily due to the increased hydrophobicity and conformational rigidity conferred by the cyclopentyl ring, which can promote peptide aggregation.[1][2] This guide offers systematic approaches to overcome these solubility challenges.

Troubleshooting Guide

Problem 1: Peptide fails to dissolve in aqueous buffers (e.g., water, PBS, Tris).

Possible Cause: The peptide's hydrophobic nature, exacerbated by the 3-aminocyclopentanecarboxylic acid residue, leads to poor interaction with water. The solution's pH may also be close to the peptide's isoelectric point (pI), minimizing its net charge and solubility.[2]

Solutions:

  • pH Adjustment:

    • Determine the Peptide's Net Charge: Calculate the theoretical net charge of your peptide at neutral pH.

      • Assign a value of +1 for each basic residue (K, R, H, N-terminus).

      • Assign a value of -1 for each acidic residue (D, E, C-terminus).

    • Acidic Peptides (Net Negative Charge): Attempt to dissolve the peptide in a small amount of basic solvent like 0.1 M ammonium bicarbonate or 1% ammonium hydroxide, then dilute with water to the desired concentration.[3][4]

    • Basic Peptides (Net Positive Charge): Try dissolving the peptide in a small amount of acidic solvent such as 10-30% acetic acid or 0.1% trifluoroacetic acid (TFA), followed by dilution with water.[5][6]

    • Neutral Peptides: These are often the most challenging. Proceed to the use of organic co-solvents.

  • Use of Organic Co-solvents:

    • For highly hydrophobic peptides, dissolve the peptide in a minimal amount of a strong organic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN).[7][8]

    • Once dissolved, gradually add the aqueous buffer to the peptide solution while vortexing.[7]

    • Caution: Be mindful of the final concentration of the organic solvent, as it may affect your downstream experiments. For cell-based assays, the final DMSO concentration should typically be less than 1%.[7]

Problem 2: Peptide precipitates out of solution upon addition of aqueous buffer to an organic stock.

Possible Cause: The peptide has reached its solubility limit in the final buffer composition. The rapid change in solvent polarity can cause the peptide to aggregate and precipitate.

Solutions:

  • Slower Addition and Mixing: Add the aqueous buffer to the organic stock solution dropwise while vigorously vortexing or sonicating. This can help prevent localized high concentrations that lead to precipitation.

  • Sonication: Use a bath sonicator to aid in the dissolution process. Brief pulses of sonication can break up aggregates and enhance solubility.[4][6]

  • Gentle Warming: Gently warm the solution to a temperature of less than 40°C, as increased temperature can improve the solubility of some peptides.[6][8] However, be cautious of potential peptide degradation at higher temperatures.

  • Incorporate Chaotropic Agents: For peptides that are prone to forming strong secondary structures and aggregating, the addition of chaotropic agents like 6 M guanidine hydrochloride (GdnHCl) or 8 M urea can be effective.[5] These agents disrupt non-covalent interactions that lead to aggregation. Note that these will likely need to be removed before functional assays.

Frequently Asked Questions (FAQs)

Q1: How does the stereochemistry of 3-aminocyclopentanecarboxylic acid affect peptide solubility?

The specific stereoisomer of 3-aminocyclopentanecarboxylic acid can influence the peptide's preferred conformation, which in turn can affect its aggregation propensity and solubility. While specific data is limited, it is plausible that different stereoisomers may lead to variations in solubility. It is recommended to perform solubility tests on a small scale for each new peptide.

Q2: What is the first solvent I should try to dissolve my peptide in?

As a general rule, always start with sterile, distilled water.[5] If the peptide is not soluble in water, proceed to the pH modification and co-solvent strategies outlined in the troubleshooting guide.

Q3: Can I modify my peptide sequence to improve its solubility?

Yes, if you are in the design phase, you can make several modifications to enhance solubility:

  • Incorporate Charged Residues: Adding hydrophilic or charged amino acids (e.g., Lys, Arg, Asp, Glu) to the sequence can significantly improve aqueous solubility.[2][9]

  • PEGylation: Attaching polyethylene glycol (PEG) chains to the peptide can increase its hydrodynamic radius and shield hydrophobic regions, thereby improving solubility and in vivo stability.[2][10]

  • Amino Acid Substitution: If possible, replace hydrophobic amino acids with more hydrophilic ones.[6]

  • N-terminal Acetylation and C-terminal Amidation: These modifications can remove terminal charges, which may be beneficial for solubility in some cases, but this should be evaluated on a case-by-case basis.[9]

Q4: How should I store my peptide solution to prevent precipitation over time?

It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the peptide solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can promote aggregation and degradation. Before use, thaw the aliquot completely and centrifuge it to pellet any aggregates that may have formed.[4][7]

Quantitative Data Summary

The following tables provide a general overview of the effectiveness of different solubilization strategies. The exact values will be peptide-specific and should be determined empirically.

Table 1: Effect of pH on Peptide Solubility

Peptide TypeNet Charge at pH 7Recommended Solvent pHExample Solvents
AcidicNegative> pI (Basic)0.1 M Ammonium Bicarbonate
BasicPositive< pI (Acidic)10% Acetic Acid
NeutralZeroVariesRequires organic co-solvents

Table 2: Common Organic Co-solvents for Hydrophobic Peptides

Co-solventTypical Starting ConcentrationMax. Concentration for Cell-based AssaysNotes
DMSO100% (to dissolve)< 1%Generally preferred due to low toxicity.[8]
DMF100% (to dissolve)< 0.5%Can be more effective for highly aggregated peptides.
Acetonitrile50-100% (to dissolve)< 0.1%Often used in HPLC and can be easily removed by lyophilization.
Isopropanol50-100% (to dissolve)< 1%Another option for hydrophobic peptides.

Experimental Protocols

Protocol 1: Systematic Solubility Testing
  • Aliquot a small, known amount of the lyophilized peptide (e.g., 1 mg) into several microcentrifuge tubes.

  • Step 1: Aqueous Solvents. To the first tube, add a calculated volume of sterile distilled water to achieve a high concentration (e.g., 10 mg/mL). Vortex thoroughly. If it dissolves, test dilutions in your desired aqueous buffer.

  • Step 2: pH Adjustment (if insoluble in water).

    • Based on the peptide's net charge, add a small volume of the appropriate acidic or basic solution (see Table 1) to a new tube of peptide. Vortex.

    • If it dissolves, slowly dilute with water or your experimental buffer to the desired concentration, monitoring for any precipitation.

  • Step 3: Organic Co-solvents (if insoluble after pH adjustment).

    • To a new tube of peptide, add a minimal volume of DMSO (e.g., 10-20 µL). Vortex until the peptide is fully dissolved.

    • Gradually add your aqueous buffer to the DMSO stock, vortexing between additions.

    • If precipitation occurs, try gentle warming or sonication.

  • Step 4: Centrifugation. Before use in any assay, centrifuge the final peptide solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any undissolved material.[4][7] Use the supernatant for your experiments.

Protocol 2: Solubilization using Sonication
  • Prepare a suspension of the peptide in the desired solvent system (as determined by Protocol 1).

  • Place the tube in a bath sonicator filled with ice-cold water to prevent overheating.

  • Sonicate in short bursts (e.g., 3 cycles of 10-15 seconds on, 30 seconds off).[4]

  • Visually inspect the solution for clarity.

  • Centrifuge the solution as described in Protocol 1 before use.

Visualizations

Peptide_Solubility_Workflow start Start: Lyophilized Peptide dissolve_water Attempt to dissolve in sterile water start->dissolve_water check_solubility1 Is peptide soluble? dissolve_water->check_solubility1 dissolve_ph Adjust pH based on peptide's net charge check_solubility1->dissolve_ph No final_solution Soluble Peptide Solution (Centrifuge before use) check_solubility1->final_solution Yes check_solubility2 Is peptide soluble? dissolve_ph->check_solubility2 dissolve_organic Use minimal amount of organic co-solvent (e.g., DMSO) check_solubility2->dissolve_organic No check_solubility2->final_solution Yes check_solubility3 Is peptide soluble? dissolve_organic->check_solubility3 add_buffer Slowly add aqueous buffer with vortexing check_solubility3->add_buffer Yes insoluble Insoluble (Consider sequence modification) check_solubility3->insoluble No check_precipitation Does peptide precipitate? add_buffer->check_precipitation use_sonication Apply sonication or gentle warming check_precipitation->use_sonication Yes check_precipitation->final_solution No use_sonication->final_solution

Caption: A workflow for systematically troubleshooting peptide solubility issues.

Solubility_Enhancement_Strategies main Improving Peptide Solubility formulation Formulation Strategies main->formulation modification Peptide Modification main->modification ph pH Adjustment formulation->ph cosolvents Co-solvents (DMSO, DMF) formulation->cosolvents additives Additives (Urea, GdnHCl) formulation->additives physical Physical Methods (Sonication, Warming) formulation->physical aa_sub Amino Acid Substitution modification->aa_sub peg PEGylation modification->peg tags Solubility Tags modification->tags

Caption: Key strategies for enhancing the solubility of peptides.

References

Technical Support Center: 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting for experiments involving 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid?

For optimal stability, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1][2] For long-term storage, specific temperatures are advised to ensure product integrity over time. Stock solutions can be stored at -20°C for up to one year or at -80°C for up to two years.[3] It is crucial to store the compound in a tightly sealed container to prevent moisture absorption.[1][2]

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

When handling 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid, appropriate PPE should always be worn. This includes protective gloves, a lab coat or other protective clothing, and eye/face protection such as safety glasses with side shields or goggles.[1] In situations where dust may be generated, respiratory protection is also recommended.[1]

Q3: What are the known hazards associated with this compound?

This compound may cause skin irritation, serious eye irritation, and respiratory irritation.[1][4] It is important to avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[1][4] If inhaled, move the individual to fresh air.[1]

Q4: What materials are incompatible with 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid?

This compound should not be stored or handled with strong oxidizing agents, strong acids, or strong bases.[2] Contact with these substances could lead to hazardous reactions.

Q5: How should I properly dispose of this compound and its containers?

Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2] Do not allow the product to enter drains or waterways.[1]

Troubleshooting Guides

Problem: The compound is not dissolving as expected.

  • Possible Cause: The incorrect solvent is being used.

  • Solution: 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid is soluble in DMSO.[3] For other organic solvents, solubility may vary. It is recommended to perform a small-scale solubility test before proceeding with a large-scale experiment. The use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[3] Ultrasonic assistance may be required to fully dissolve the compound.[3]

Problem: I am observing unexpected side products in my peptide synthesis reaction.

  • Possible Cause: Premature removal of the Boc protecting group.

  • Solution: The tert-butoxycarbonyl (Boc) protecting group is acid-labile. Ensure that all reagents and solvents used during the coupling steps are free from acidic impurities. The deprotection step using an acid like trifluoroacetic acid (TFA) should be carefully controlled in terms of time and temperature to avoid unwanted side reactions.

Problem: The compound appears to have degraded upon storage.

  • Possible Cause: Improper storage conditions.

  • Solution: This compound is sensitive to moisture.[5] Ensure that it is stored in a tightly sealed container in a dry environment. For long-term stability, adhere to the recommended storage temperatures of -20°C or -80°C.[3] Avoid repeated freeze-thaw cycles of stock solutions.[3]

Data Presentation

Storage and Stability

Storage ConditionDurationReference
Cool, dry, well-ventilated areaShort-term[1][2]
-20°CUp to 1 year[3]
-80°CUp to 2 years[3]

Solubility

SolventConcentrationNotesReference
DMSO100 mg/mL (436.15 mM)Ultrasonic assistance may be needed. Use of newly opened DMSO is recommended.[3]

Experimental Protocols

General Protocol for Boc-Solid Phase Peptide Synthesis (SPPS)

This protocol provides a general workflow for incorporating 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid into a peptide sequence using Boc-SPPS.

  • Resin Preparation: Start with a suitable resin (e.g., Merrifield resin). Swell the resin in an appropriate solvent like dichloromethane (DCM).

  • Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating it with a solution of trifluoroacetic acid (TFA) in DCM.

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a base such as diisopropylethylamine (DIEA) in DCM to yield the free amine.

  • Coupling: Activate the carboxylic acid of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid using a coupling agent (e.g., HBTU, HOBt) and DIEA in a solvent like N,N-dimethylformamide (DMF) or DCM. Add this activated amino acid solution to the resin and allow it to react.

  • Washing: Thoroughly wash the resin with DCM and DMF to remove any unreacted reagents and byproducts.

  • Repeat Cycle: Repeat the deprotection, neutralization, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

  • Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

  • Purification: Purify the crude peptide using techniques like high-performance liquid chromatography (HPLC).

Visualizations

experimental_workflow Experimental Workflow: Boc-SPPS resin_prep 1. Resin Preparation deprotection 2. Boc Deprotection (TFA/DCM) resin_prep->deprotection neutralization 3. Neutralization (DIEA/DCM) deprotection->neutralization coupling 4. Amino Acid Coupling neutralization->coupling washing 5. Washing coupling->washing repeat 6. Repeat Cycle washing->repeat repeat->deprotection For next amino acid cleavage 7. Cleavage from Resin (HF/TFMSA) repeat->cleavage Final amino acid purification 8. Purification (HPLC) cleavage->purification

Caption: Boc-SPPS Experimental Workflow.

troubleshooting_guide Troubleshooting Guide issue Experimental Issue solubility_issue Poor Solubility issue->solubility_issue side_products Unexpected Side Products issue->side_products degradation Compound Degradation issue->degradation cause1 Incorrect Solvent solubility_issue->cause1 cause2 Premature Boc Deprotection side_products->cause2 cause3 Improper Storage degradation->cause3 solution1 Use DMSO, consider sonication cause1->solution1 solution2 Ensure anhydrous/acid-free conditions cause2->solution2 solution3 Store at -20°C or -80°C, desiccated cause3->solution3

References

Validation & Comparative

A Comparative Guide to Cyclopentyl vs. Cyclohexyl Constrained Amino Acids in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of constrained amino acids into peptides is a powerful strategy to enhance their therapeutic properties. By reducing conformational flexibility, these modifications can lead to increased receptor affinity and specificity, improved proteolytic stability, and enhanced cell permeability. Among the various types of constrained amino acids, those bearing cyclic aliphatic side chains, such as cyclopentyl and cyclohexyl derivatives, have garnered significant attention. This guide provides an objective comparison of the known effects of incorporating cyclopentyl versus cyclohexyl constrained amino acids into peptides, supported by experimental data from various studies and detailed methodologies for key experiments.

Impact on Peptide Conformation and Structure

The size and bulkiness of the cyclic substituent play a crucial role in dictating the conformational preferences of the peptide backbone.

Incorporation of cyclopentyl-based amino acids , such as 2-aminocyclopentanecarboxylic acid (ACPC) and its derivatives, has been shown to induce well-defined secondary structures. For instance, oligomers of cyclopentane-based ε-amino acids exhibit a strong propensity to fold into stable helical structures.[1][2] Similarly, peptides containing cyclopentane-based β-amino acids are known to adopt specific folding patterns.[3]

The larger and more sterically demanding cyclohexyl group , particularly in cyclohexylalanine (Cha), exerts a more pronounced conformational constraint. The bulky and hydrophobic nature of the cyclohexyl side chain effectively restricts the rotational freedom of the peptide backbone, often promoting the formation of helical and turn structures.[4][5] This can be instrumental in locking the peptide into its bioactive conformation, thereby enhancing receptor recognition and binding.[4]

Comparative Performance Data

While direct head-to-head comparative studies are limited, the available data allows for a qualitative and semi-quantitative comparison of the expected impact of these two classes of constrained amino acids on key peptide properties.

Table 1: Comparison of Peptide Properties with Cyclopentyl vs. Cyclohexyl Constrained Amino Acids

PropertyCyclopentyl Constrained Amino AcidsCyclohexyl Constrained Amino AcidsSupporting Evidence
Conformational Rigidity Moderate to HighHighCyclohexyl group is bulkier, leading to greater steric hindrance.[4]
Secondary Structure Propensity Promotes helical and turn structures.[1][2][3]Strong inducer of helical and turn conformations.[4][5]The larger hydrophobic surface of the cyclohexyl ring can drive folding.
Proteolytic Stability Expected to be enhanced due to steric hindrance.Significantly enhanced, especially with D-isomers.[4][6][7]The bulky cyclohexyl side chain acts as a steric shield, hindering protease access.[4]
Receptor Binding Affinity Can improve affinity by pre-organizing the peptide into a bioactive conformation.Can significantly improve affinity by locking the peptide into its bioactive conformation.[4]The rigid conformation reduces the entropic penalty of binding.[2]
Cell Permeability May improve permeability by masking polar groups and increasing lipophilicity.Can improve permeability due to increased hydrophobicity.[8][9]Increased lipophilicity can facilitate passive diffusion across cell membranes.

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.

Proteolytic Stability Assay

Objective: To determine the half-life of peptides containing cyclopentyl or cyclohexyl constrained amino acids in the presence of proteases (e.g., in human serum or plasma).

Materials:

  • Test peptides (with cyclopentyl and cyclohexyl constraints) and a control peptide (e.g., the native sequence).

  • Human serum or plasma (commercially available).[10]

  • Trichloroacetic acid (TCA) solution (10% w/v) to stop the enzymatic reaction.[10]

  • High-performance liquid chromatography (HPLC) system with a C18 column.[3][11]

  • Mass spectrometer (MS) for product identification.[3][11]

Procedure:

  • Prepare stock solutions of the test and control peptides in an appropriate solvent (e.g., water or DMSO).

  • Incubate the peptides at a final concentration of 1 mM with human serum or plasma at 37°C.[10]

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.[10]

  • Immediately stop the enzymatic degradation by adding an equal volume of 10% TCA solution.[10]

  • Centrifuge the samples to precipitate serum proteins.[10]

  • Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide. The peak area of the peptide at each time point is compared to the peak area at time zero.[12]

  • The degradation half-life (t₁/₂) is calculated by fitting the data to a one-phase exponential decay model.[10]

  • LC-MS can be used to identify the cleavage sites.[12]

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of the modified peptides using the Caco-2 cell line as an in vitro model of the intestinal epithelium.[13][14]

Materials:

  • Caco-2 cells (ATCC).

  • Transwell inserts with a polycarbonate membrane.[15]

  • Cell culture medium (e.g., DMEM) and supplements.[16]

  • Hanks' Balanced Salt Solution (HBSS) as the transport buffer.[15]

  • LC-MS/MS for quantification of the peptide in the donor and receiver compartments.[17]

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[13]

  • Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.[16]

  • Wash the cell monolayers with pre-warmed HBSS.

  • Add the test peptide solution (in HBSS) to the apical (donor) side of the Transwell insert.

  • Add fresh HBSS to the basolateral (receiver) side.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time intervals, collect samples from both the apical and basolateral compartments.

  • Quantify the concentration of the peptide in the samples using a validated LC-MS/MS method.

  • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of peptide appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.[14]

  • To assess active efflux, the experiment is also performed in the basolateral-to-apical direction. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.[14]

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki or IC₅₀) of the modified peptides to their target receptor.[18][19]

Materials:

  • Cell membranes or whole cells expressing the target receptor.[18]

  • Radiolabeled ligand specific for the target receptor.[18]

  • Test peptides (cyclopentyl and cyclohexyl constrained) and a reference compound.

  • Assay buffer.[18]

  • Glass fiber filters and a cell harvester for filtration assays.[18]

  • Scintillation counter.[18]

Procedure (Competition Binding Assay):

  • Prepare a series of dilutions of the test peptides.

  • In a 96-well plate, incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test peptide.[18][20]

  • Allow the binding to reach equilibrium.

  • Separate the bound from the free radioligand by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.[18]

  • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.[18]

  • Measure the radioactivity retained on the filters using a scintillation counter.[18]

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • The IC₅₀ value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.[19]

  • The Ki (inhibition constant) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[18]

Visualizations

The following diagrams illustrate key workflows and concepts in the comparison of constrained amino acids.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_assays Biophysical & Biological Assays cluster_analysis Data Analysis & Comparison Native Native Peptide Conformation Conformational Analysis (NMR, CD) Native->Conformation Stability Proteolytic Stability Native->Stability Binding Receptor Binding Affinity Native->Binding Permeability Cell Permeability Native->Permeability Cyclopentyl Cyclopentyl-AA Peptide Cyclopentyl->Conformation Cyclopentyl->Stability Cyclopentyl->Binding Cyclopentyl->Permeability Cyclohexyl Cyclohexyl-AA Peptide Cyclohexyl->Conformation Cyclohexyl->Stability Cyclohexyl->Binding Cyclohexyl->Permeability Data Quantitative Data (t½, Ki, Papp) Conformation->Data Stability->Data Binding->Data Permeability->Data Comparison Comparative Analysis Data->Comparison

Caption: Experimental workflow for comparing peptides.

Signaling_Pathway cluster_receptor Cell Membrane GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activation Peptide Constrained Peptide (Cyclopentyl or Cyclohexyl) Peptide->GPCR Binding Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: Generalized GPCR signaling pathway.

Conclusion

The choice between incorporating cyclopentyl or cyclohexyl constrained amino acids into a peptide therapeutic will depend on the specific design goals. While both can effectively rigidify the peptide backbone and enhance stability, the bulkier cyclohexyl group is likely to impart a greater degree of conformational restriction and a more significant increase in proteolytic resistance and hydrophobicity. The provided experimental protocols offer a robust framework for researchers to systematically evaluate and compare the performance of these valuable modifications in their own peptide systems, ultimately guiding the development of more potent and effective peptide-based drugs.

References

A Comparative Guide to 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid and its Fmoc-protected Equivalent in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis and the development of novel therapeutics, the choice of protecting group strategy is a critical determinant of success. This guide provides an objective comparison between two key building blocks: 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid (Boc-c5-Gly-OH) and its 9-fluorenylmethoxycarbonyl (Fmoc) protected counterpart (Fmoc-c5-Gly-OH). The selection between the acid-labile Boc group and the base-labile Fmoc group dictates the entire synthetic approach, from resin choice to cleavage conditions, and ultimately impacts peptide yield and purity.

Introduction to Boc and Fmoc Protection Strategies

The tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) protecting groups are the cornerstones of modern solid-phase peptide synthesis (SPPS).[1][2][3] Their primary function is to temporarily block the Nα-amino group of an amino acid, preventing unwanted side reactions during peptide bond formation. The fundamental difference lies in their chemical lability: the Boc group is removed by acid (typically trifluoroacetic acid - TFA), while the Fmoc group is cleaved by a base (commonly piperidine).[1][4] This dictates two distinct orthogonal synthesis strategies.

In the Boc/Bzl strategy , the Nα-Boc group is removed by TFA in each cycle, while more acid-stable benzyl-based groups protect the side chains. The final peptide is cleaved from the resin using a strong acid like hydrofluoric acid (HF).[5]

In the Fmoc/tBu strategy , the Nα-Fmoc group is removed with piperidine, and acid-labile tert-butyl-based groups protect the side chains. The final cleavage from the resin and removal of side-chain protecting groups is achieved with TFA.[3][5]

Performance Comparison: Boc-c5-Gly-OH vs. Fmoc-c5-Gly-OH

While direct, head-to-head quantitative data for the performance of these specific cyclopentane derivatives in the synthesis of the same peptide is not extensively published, we can infer their performance based on the well-established principles of Boc and Fmoc chemistries and data from related cyclic amino acids. The following table summarizes the expected performance characteristics.

Performance Metric3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid (Boc-c5-Gly-OH)(1R,3S)-N-Fmoc-3-aminocyclopentane carboxylic acid (Fmoc-c5-Gly-OH)
Deprotection Condition Acid-labile (e.g., 25-50% TFA in DCM)[6]Base-labile (e.g., 20% piperidine in DMF)[7]
Typical Deprotection Time 15-30 minutes[6]5-20 minutes[6]
Coupling Efficiency Generally high, but can be affected by peptide aggregation.[8][9]Typically very high (>99%), compatible with a wide range of modern coupling reagents.
Risk of Racemization Lower risk, especially for sterically hindered residues.[6]Can be higher depending on the coupling method and activation time.[1]
Common Side Reactions - Alkylation of sensitive residues by the t-butyl cation during deprotection.- Acid-catalyzed side reactions with prolonged exposure.- Aspartimide formation with adjacent aspartic acid residues.- Diketopiperazine formation at the dipeptide stage.
Solubility of Protected Peptide Generally higher, as the protonated N-terminus after deprotection can disrupt aggregation.[9]Can be lower, potentially leading to aggregation in hydrophobic sequences.
Final Cleavage Harsh conditions (e.g., HF, TFMSA), requiring specialized equipment.[5]Milder conditions (TFA), compatible with most standard laboratory setups.[5]
Cost of Amino Acid Derivative Generally less expensive.Typically more expensive.

Experimental Protocols

The following are detailed, representative protocols for the key steps in solid-phase peptide synthesis using Boc- and Fmoc-protected 3-aminocyclopentanecarboxylic acid.

Protocol 1: Boc Solid-Phase Peptide Synthesis Cycle

This protocol outlines a single cycle of amino acid addition using the Boc strategy on a Merrifield resin.

1. Resin Swelling:

  • Swell the peptide-resin in Dichloromethane (DCM) for 1-2 hours.

2. Boc Deprotection:

  • Treat the resin with a solution of 50% Trifluoroacetic acid (TFA) in DCM for 5 minutes for a prewash.

  • Drain and add fresh 50% TFA in DCM and agitate for 20-30 minutes to remove the Boc protecting group.[6]

  • Wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (3x), and then DCM (3x).

3. Neutralization:

  • Neutralize the resulting N-terminal ammonium salt with a 10% solution of diisopropylethylamine (DIEA) in DCM for 2 minutes. Repeat once.

  • Wash the resin with DCM (3x).

4. Amino Acid Coupling (HBTU Activation):

  • In a separate vessel, dissolve 3 equivalents of Boc-c5-Gly-OH and 2.9 equivalents of HBTU in DMF.

  • Add 6 equivalents of DIEA to the solution to activate the amino acid.

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling step.

5. Washing:

  • Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

Protocol 2: Fmoc Solid-Phase Peptide Synthesis Cycle

This protocol illustrates a typical cycle for adding one amino acid using the Fmoc strategy on a Rink Amide resin.

1. Resin Swelling:

  • Swell the Fmoc-amino acid pre-loaded resin in N,N-Dimethylformamide (DMF) for at least 30-60 minutes.[10]

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.

  • Mix for 3 minutes, then drain.

  • Add a fresh portion of 20% piperidine in DMF and mix for 10-15 minutes.[10]

  • Drain the solution.

3. Washing:

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[10]

4. Amino Acid Coupling (HATU Activation):

  • In a separate vessel, dissolve 4 equivalents of Fmoc-c5-Gly-OH and 3.9 equivalents of HATU in DMF.

  • Add 8 equivalents of DIEA to the solution to activate the amino acid.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Allow the coupling reaction to proceed for 45-60 minutes.

  • Monitor the coupling reaction using the Kaiser test.

5. Washing:

  • Wash the resin with DMF (3x) and DCM (3x).

Protocol 3: Final Cleavage and Peptide Purification

For Boc-SPPS:

  • Cleavage: Treat the dried peptide-resin with a cleavage cocktail containing HF and appropriate scavengers (e.g., anisole) in a specialized HF apparatus for 1-2 hours at 0°C.

  • Precipitation and Purification: After evaporation of the HF, precipitate the peptide with cold diethyl ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[11][12]

For Fmoc-SPPS:

  • Cleavage: Treat the dried peptide-resin with a cleavage cocktail of TFA/H2O/TIPS (95:2.5:2.5) for 2-3 hours at room temperature.[10]

  • Precipitation and Purification: Filter the resin and precipitate the peptide from the filtrate using cold diethyl ether. Wash the peptide pellet with cold ether and dry under vacuum. Purify the crude peptide by RP-HPLC.[10][11][12]

Visualization of Synthetic Workflows

The following diagrams illustrate the core chemical transformations and logical flow of the Boc and Fmoc solid-phase peptide synthesis strategies.

Boc_SPPS_Workflow Resin Resin-AA1-Boc Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Deprotected_Resin Resin-AA1-NH3+TFA- Deprotection->Deprotected_Resin Neutralization Neutralization (DIEA/DCM) Deprotected_Resin->Neutralization Neutral_Resin Resin-AA1-NH2 Neutralization->Neutral_Resin Coupling Coupling (Boc-AA2-OH, Activator) Neutral_Resin->Coupling Coupled_Resin Resin-AA1-AA2-Boc Coupling->Coupled_Resin Repeat Repeat Cycle or Final Cleavage (HF) Coupled_Resin->Repeat

Boc-SPPS Cycle Workflow

Fmoc_SPPS_Workflow Resin Resin-AA1-Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Deprotected_Resin Resin-AA1-NH2 Deprotection->Deprotected_Resin Coupling Coupling (Fmoc-AA2-OH, Activator) Deprotected_Resin->Coupling Coupled_Resin Resin-AA1-AA2-Fmoc Coupling->Coupled_Resin Repeat Repeat Cycle or Final Cleavage (TFA) Coupled_Resin->Repeat

Fmoc-SPPS Cycle Workflow

Discussion and Recommendations

The choice between Boc- and Fmoc-protected 3-aminocyclopentanecarboxylic acid depends heavily on the specific requirements of the target peptide and the available laboratory infrastructure.

Fmoc-c5-Gly-OH is generally recommended for:

  • Routine peptide synthesis: The milder deprotection conditions and amenability to automation make it the preferred choice for most applications.[]

  • Synthesis of acid-sensitive peptides: The avoidance of repeated acid treatment minimizes the degradation of sensitive residues.

  • Laboratories not equipped for HF cleavage: The use of TFA for final cleavage is significantly safer and requires less specialized equipment.

Boc-c5-Gly-OH may be advantageous for:

  • Synthesis of long or aggregation-prone peptides: The protonated state of the N-terminus after each deprotection step can help to disrupt inter-chain hydrogen bonding and improve solvation, thus mitigating aggregation.[9]

  • When cost is a primary concern: Boc-protected amino acids are often more economical.

  • Specific sequences where Fmoc chemistry is known to cause problematic side reactions: For example, in sequences highly prone to diketopiperazine formation at the N-terminus, the Boc strategy can sometimes offer a solution.[4]

Ultimately, the optimal choice requires careful consideration of the peptide sequence, desired purity, scale of synthesis, and available resources. For novel or particularly challenging sequences containing these cyclic amino acids, a small-scale pilot synthesis using both strategies may be warranted to determine the most effective approach.

References

Harnessing Conformational Rigidity: A Comparative Guide to the Potential Biological Activity of Peptides Containing 3-Aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern peptidomimetic design, offering a powerful strategy to enhance biological activity, metabolic stability, and receptor selectivity. Among these, cyclic amino acids, such as 3-aminocyclopentanecarboxylic acid (3-ACPC), introduce conformational constraints that can pre-organize the peptide backbone into a bioactive conformation, potentially leading to improved therapeutic properties. This guide provides a comparative overview of the potential biological activities of peptides containing 3-ACPC, drawing parallels with structurally related cyclic amino acid-containing peptides and outlining key experimental protocols for their evaluation.

The Role of 3-Aminocyclopentanecarboxylic Acid in Peptide Design

3-Aminocyclopentanecarboxylic acid is a cyclic β-amino acid that, when incorporated into a peptide chain, restricts the torsional angles of the backbone, thereby inducing specific secondary structures. This conformational rigidity can be advantageous in several ways:

  • Enhanced Receptor Binding: By locking the peptide into a conformation that is complementary to the binding site of a biological target, the entropic penalty of binding is reduced, potentially leading to higher affinity and selectivity.

  • Increased Proteolytic Stability: The unnatural cyclic structure can hinder recognition by proteases, prolonging the peptide's half-life in biological systems.

  • Improved Bioavailability: The constrained conformation and modified physicochemical properties may enhance membrane permeability and oral bioavailability.

The stereochemistry of the 3-aminocyclopentanecarboxylic acid moiety (cis or trans) and its position within the peptide sequence are critical determinants of the resulting three-dimensional structure and, consequently, the biological activity.

Comparative Analysis of Potential Biological Activities

While direct experimental data on the biological activities of peptides specifically containing 3-aminocyclopentanecarboxylic acid are limited in publicly available literature, we can infer their potential applications by examining peptides containing other cyclic amino acids and the general principles of antimicrobial and anticancer peptide design.

Antimicrobial Peptides (AMPs)

AMPs are a diverse class of peptides that typically possess cationic and amphipathic properties, allowing them to selectively target and disrupt microbial membranes. The incorporation of 3-ACPC could enhance the antimicrobial potential of a peptide sequence in the following ways:

  • Stabilization of Amphipathic Structures: 3-ACPC can enforce a stable amphipathic conformation, crucial for the interaction with and disruption of bacterial cell membranes.

  • Increased Cationicity and Structural Rigidity: The cyclic nature of 3-ACPC can contribute to a well-defined spatial arrangement of cationic residues, facilitating electrostatic interactions with the negatively charged components of microbial membranes.

Table 1: Hypothetical Comparison of a Natural Antimicrobial Peptide with a 3-ACPC-Modified Analog

FeatureNatural Antimicrobial Peptide (e.g., LL-37)Hypothetical 3-ACPC-Containing AMPPotential Advantage of 3-ACPC Modification
Conformation Flexible, adopts α-helix in membranesPre-organized, stable helical or turn structureReduced entropic penalty upon membrane binding, potentially leading to higher lytic activity.
Proteolytic Stability Susceptible to degradation by proteasesPotentially increased resistanceLonger half-life in biological fluids, sustained antimicrobial effect.
Minimum Inhibitory Concentration (MIC) Variable (μg/mL)Potentially lowerHigher potency due to enhanced membrane interaction and stability.
Hemolytic Activity Can be a concernPotentially modulatedThe rigid structure might allow for finer tuning of selectivity towards microbial vs. mammalian cells.
Anticancer Peptides (ACPs)

Similar to AMPs, many anticancer peptides are cationic and amphipathic, enabling them to selectively target the negatively charged membranes of cancer cells. Introducing 3-ACPC into an anticancer peptide sequence could offer similar advantages as for antimicrobial peptides, leading to enhanced therapeutic potential.

  • Improved Targeting of Cancer Cell Membranes: The constrained conformation can lead to more specific interactions with the unique lipid composition of tumor cell membranes.

  • Enhanced Stability in the Tumor Microenvironment: The resistance to proteolysis is particularly important in the tumor microenvironment, which is often rich in proteases.

Table 2: Potential Performance Comparison of a Known Anticancer Peptide with a 3-ACPC Analog

ParameterKnown Anticancer Peptide (e.g., a Magainin analog)Hypothetical 3-ACPC-Containing ACPPotential Benefit of 3-ACPC Incorporation
IC50 against Cancer Cells Varies with cell line (μM)Potentially lowerIncreased potency due to enhanced membrane disruption and stability.
Hemolytic Activity (HC50) A key consideration for systemic usePotentially improved selectivityA more defined structure may lead to better discrimination between cancerous and normal cell membranes.
In vivo Efficacy Can be limited by poor stabilityPotentially enhancedIncreased stability could lead to better tumor accumulation and therapeutic outcomes.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the biological activity of novel peptides containing 3-aminocyclopentanecarboxylic acid.

Peptide Synthesis

Peptides incorporating 3-ACPC can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols.

Workflow for Solid-Phase Peptide Synthesis:

Resin Solid Support (Resin) Coupling1 Couple Fmoc-protected first amino acid Resin->Coupling1 Deprotection1 Fmoc Deprotection (Piperidine in DMF) Coupling1->Deprotection1 Coupling2 Couple Fmoc-3-ACPC-OH Deprotection1->Coupling2 Deprotection2 Fmoc Deprotection Coupling2->Deprotection2 CouplingN Couple subsequent amino acids Deprotection2->CouplingN Cleavage Cleavage from resin and side-chain deprotection (e.g., TFA cocktail) CouplingN->Cleavage Repeat coupling/ deprotection cycles Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization

Fig. 1: Solid-Phase Peptide Synthesis Workflow.
Antimicrobial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) is determined using a broth microdilution method.

Experimental Workflow for MIC Assay:

start Prepare serial dilutions of 3-ACPC peptide in a 96-well plate add_bacteria Add a standardized inoculum of bacteria to each well start->add_bacteria incubate Incubate at 37°C for 18-24 hours add_bacteria->incubate read_results Determine MIC by visual inspection of turbidity or by measuring OD600 incubate->read_results

Fig. 2: Workflow for MIC Determination.
Anticancer Activity Assay (MTT Assay)

The cytotoxicity of the peptides against cancer cell lines is commonly assessed using the MTT assay, which measures cell viability.

Experimental Workflow for MTT Assay:

seed_cells Seed cancer cells in a 96-well plate and allow to adhere treat_cells Treat cells with serial dilutions of the 3-ACPC peptide seed_cells->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_mtt Add MTT reagent and incubate for 4 hours incubate->add_mtt solubilize Add solubilization solution (e.g., DMSO) add_mtt->solubilize measure_abs Measure absorbance at 570 nm solubilize->measure_abs calculate_ic50 Calculate IC50 value measure_abs->calculate_ic50

Fig. 3: Workflow for MTT Cytotoxicity Assay.
Receptor Binding Assay

For peptides designed to target specific receptors, a competitive binding assay can be used to determine the binding affinity (Ki).

Signaling Pathway for a G-Protein Coupled Receptor (GPCR):

cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Peptide 3-ACPC Peptide Peptide->GPCR Binds Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Fig. 4: A Generic GPCR Signaling Pathway.

Protocol for Competitive Radioligand Binding Assay:

  • Prepare cell membranes: Homogenize cells or tissues expressing the target receptor and isolate the membrane fraction by centrifugation.

  • Set up the assay: In a multi-well plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand known to bind the receptor, and varying concentrations of the unlabeled 3-ACPC peptide.

  • Incubate: Allow the binding to reach equilibrium.

  • Separate bound from free ligand: Rapidly filter the mixture through a glass fiber filter to trap the membranes with bound radioligand.

  • Quantify radioactivity: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data analysis: Plot the percentage of specific binding of the radioligand against the concentration of the 3-ACPC peptide. The IC50 (the concentration of peptide that inhibits 50% of specific radioligand binding) is determined and used to calculate the inhibition constant (Ki).

Conclusion

The incorporation of 3-aminocyclopentanecarboxylic acid into peptides represents a promising yet underexplored avenue for the development of novel therapeutics. While direct evidence of the biological activity of 3-ACPC-containing peptides is currently sparse, the principles of conformational constraint suggest their potential as potent and stable antimicrobial, anticancer, and receptor-modulating agents. The experimental protocols and comparative frameworks provided in this guide offer a roadmap for the synthesis, evaluation, and optimization of this intriguing class of peptidomimetics, encouraging further research into their therapeutic potential.

The Structural Influence of 3-Aminocyclopentanecarboxylic Acid on Peptide Conformations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy for developing novel therapeutics with enhanced stability, conformational rigidity, and biological activity. Among these, cyclic amino acids are of particular interest for their ability to impose well-defined structural constraints. This guide provides a comparative analysis of the structural impact of incorporating 3-aminocyclopentanecarboxylic acid (3-ACPC), a cyclic γ-amino acid, into peptide backbones. Due to the relative scarcity of extensive experimental data specifically for 3-ACPC, this guide will draw comparisons with the more extensively studied 2-aminocyclopentanecarboxylic acid (2-ACPC), a cyclic β-amino acid, and other cyclic γ-amino acids to provide a comprehensive overview for researchers in peptide design and drug development.

Introduction to Conformational Constraints in Peptides

Standard peptides composed of α-amino acids often exhibit significant conformational flexibility, which can be detrimental to their therapeutic efficacy due to reduced receptor binding affinity and susceptibility to proteolytic degradation. The introduction of cyclic amino acids, such as aminocyclopentanecarboxylic acid isomers, restricts the available dihedral angles of the peptide backbone, thereby promoting the adoption of specific secondary structures like helices and turns. This pre-organization of the peptide structure can lead to a lower entropic penalty upon binding to a biological target, resulting in enhanced affinity and specificity.

Comparative Structural Impact: 3-ACPC vs. Alternatives

The structural consequences of incorporating a cyclic amino acid are highly dependent on the ring size, the position of the amino and carboxyl groups, and their relative stereochemistry (cis vs. trans).

2.1. 3-Aminocyclopentanecarboxylic Acid (a cyclic γ-amino acid)

As a γ-amino acid, 3-ACPC introduces three carbon atoms between the amino and carboxyl groups within the peptide backbone. The cyclopentane ring locks the Cβ-Cγ bond, significantly influencing the overall fold. While extensive structural data for peptides composed solely of 3-ACPC is limited, studies on other cyclic γ-amino acids and the successful ribosomal incorporation of (1R,3S)-3-aminocyclopentane carboxylic acid suggest its utility in stabilizing specific conformations.[1] The incorporation of cyclic γ-amino acids has been shown to support helical secondary structures in α/γ-peptides.[2][3]

2.2. 2-Aminocyclopentanecarboxylic Acid (a cyclic β-amino acid)

In contrast, 2-ACPC is a cyclic β-amino acid with two carbons separating the functional groups. The conformational propensities of peptides containing 2-ACPC are well-documented:

  • trans-2-ACPC: Oligomers of trans-2-ACPC have a strong tendency to form stable 12-helices.

  • cis-2-ACPC: Homo-oligomers of cis-2-ACPC residues tend to adopt β-sheet secondary structures.

The defined and predictable secondary structures induced by 2-ACPC make it a valuable tool in foldamer chemistry.

2.3. Acyclic γ-Amino Acids (e.g., γ-aminobutyric acid - GABA)

Acyclic γ-amino acids offer more flexibility compared to their cyclic counterparts. While they can participate in hydrogen bonding to form turns and helices, the lack of a rigid ring structure results in a less pronounced conformational preference.

Table 1: Comparative Structural Properties of Modified Peptides

Amino Acid TypeBackbone TypePredominant Secondary StructureConformational Rigidity
α-Amino Acidα-peptideHelices, Sheets, TurnsLow to Moderate
3-Aminocyclopentanecarboxylic Acidγ-peptide / α,γ-peptidePredicted to favor helical structures in hybrid peptidesHigh
trans-2-Aminocyclopentanecarboxylic Acidβ-peptide12-HelixHigh
cis-2-Aminocyclopentanecarboxylic Acidβ-peptideβ-SheetHigh
Acyclic γ-Amino Acid (GABA)γ-peptideMore flexible, can adopt various turnsLow

Experimental Data and Characterization

The structural elucidation of peptides containing 3-ACPC and its analogs relies on a combination of spectroscopic and crystallographic techniques.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. Key parameters derived from NMR experiments include:

  • Nuclear Overhauser Effect (NOE): Provides through-space distance constraints between protons, which are crucial for defining the peptide's fold.

  • Coupling Constants (J-coupling): Give information about dihedral angles within the peptide backbone and side chains.

  • Chemical Shifts: Can be indicative of the local secondary structure.

Table 2: Representative ¹H NMR Chemical Shift Ranges for Peptide Backbone Amide Protons in Different Conformations

ConformationAmide Proton (NH) Chemical Shift Range (ppm)
Random Coil7.8 - 8.5
α-Helix7.5 - 8.2
β-Sheet8.0 - 9.5
γ-Turn (predicted for 3-ACPC)Can vary, often shielded (lower ppm)

3.2. Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to rapidly assess the secondary structure content of peptides in solution. Different secondary structures exhibit characteristic CD spectra.

Table 3: Characteristic Circular Dichroism Maxima and Minima for Common Peptide Secondary Structures

Secondary StructureWavelength (nm) of Maxima (+) / Minima (-)
α-Helix(+) ~192, (-) ~208, (-) ~222
β-Sheet(+) ~195, (-) ~215
Random Coil(-) ~198
12-Helix (from trans-2-ACPC)Strong minimum near 215 nm

3.3. X-ray Crystallography

X-ray crystallography provides high-resolution structural information of peptides in the solid state. This technique is invaluable for unambiguously determining the three-dimensional arrangement of atoms and the precise backbone and side-chain conformations.

Experimental Protocols

4.1. Peptide Synthesis

Peptides incorporating 3-ACPC can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc chemistry.

Experimental Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HATU, DIPEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat Cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) Washing2->Cleavage Final Cycle Repeat->Fmoc_Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization Signaling_Pathway cluster_0 Cell Membrane Receptor Receptor ProteinA Protein A Receptor->ProteinA Ligand Endogenous Ligand Ligand->Receptor ProteinB Protein B ProteinA->ProteinB PPI Downstream Downstream Signaling ProteinB->Downstream Response Cellular Response Downstream->Response Peptide 3-ACPC Peptide (Inhibitor) Peptide->ProteinA Inhibits Interaction

References

A Comparative Guide to Coupling Reagents for the Amidation of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient formation of amide bonds is a cornerstone of modern drug discovery and development. The selection of an appropriate coupling reagent for the amidation of versatile building blocks like 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid is critical to ensure high yields, purity, and minimal side reactions. This guide provides an objective comparison of commonly employed coupling reagents, supported by available experimental data, to facilitate an informed choice for your synthetic needs.

Performance Comparison of Common Coupling Reagents

The choice of a coupling reagent represents a balance between reactivity, cost, and the potential for side reactions, most notably epimerization. The following table summarizes the performance of several widely used coupling reagents. While specific quantitative data for the amidation of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid is not extensively published, the data presented for analogous cyclic β-amino acids, coupled with established principles of peptide chemistry, provides a strong basis for comparison.

Coupling ReagentReagent ClassRelative SpeedGeneral YieldRisk of EpimerizationKey Considerations
HATU Uronium SaltVery FastVery HighVery LowHighly efficient, especially for sterically hindered couplings.[1] The formation of a highly reactive OAt-active ester accelerates the reaction.[1]
HBTU Uronium SaltFastHighLowA reliable and widely used reagent.[1] Can cause guanidinylation of the N-terminus if used in excess.[1]
PyBOP Phosphonium SaltFastHighLowByproducts are not carcinogenic, offering a safety advantage. Known to be effective in suppressing racemization.[2]
EDC/HOBt CarbodiimideModerateGood to HighModerateA cost-effective option.[3] The addition of HOBt is crucial to suppress racemization.[3] Byproducts are generally water-soluble, simplifying purification.[3]
DIC/HOBt CarbodiimideModerateGood to HighModerateSimilar to EDC/HOBt but the diisopropylurea byproduct is soluble in organic solvents, which can complicate purification in solution-phase synthesis.
COMU Uronium SaltVery FastVery HighVery LowA newer generation reagent with high efficiency and a favorable safety profile.[4] Byproducts are water-soluble, facilitating easier purification.[4]

A study on cyclic β-sugar amino acids, which share structural similarities with 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid, reported yields of 32% and 58% when using HOBt/EDCI, indicating that for sterically hindered cyclic amino acids, carbodiimide-based methods may be less efficient than uronium or phosphonium salt reagents.[5]

Experimental Workflow and Signaling Pathways

The general workflow for the amidation of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid involves the activation of the carboxylic acid followed by nucleophilic attack of the amine.

G cluster_0 Activation Step cluster_1 Coupling Step cluster_2 Workup & Purification Carboxylic_Acid 3-((tert-Butoxycarbonyl)amino) cyclopentanecarboxylic Acid Activated_Intermediate Activated Intermediate (e.g., Active Ester) Carboxylic_Acid->Activated_Intermediate 1 Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Activated_Intermediate Base Base (e.g., DIPEA) Base->Activated_Intermediate Product Amide Product Activated_Intermediate->Product 2. Nucleophilic Attack Amine Primary or Secondary Amine Amine->Product Workup Aqueous Workup Product->Workup Purification Chromatography Workup->Purification Final_Product Purified Amide Purification->Final_Product

Caption: General experimental workflow for the amidation reaction.

Detailed Experimental Protocols

The following are generalized protocols for amide bond formation using different classes of coupling reagents. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Coupling using HATU
  • Activation: Dissolve 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM. To this solution, add HATU (1.1 eq) and a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for approximately 15-20 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions with HATU are typically complete within 1-3 hours.

  • Workup and Purification: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a dilute aqueous acid solution (e.g., 0.1 N HCl), water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Protocol 2: Coupling using EDC/HOBt
  • Reaction Setup: Dissolve 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid (1.0 eq), the amine (1.0 eq), and HOBt (1.2 eq) in an anhydrous solvent such as DCM or DMF.

  • Initiation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: After the reaction is complete, dilute with DCM or ethyl acetate. Wash the organic phase with water to remove the water-soluble urea byproduct and any excess EDC. Follow this with washes of saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the residue by flash column chromatography.[2]

Protocol 3: Coupling using PyBOP
  • Reaction Setup: Dissolve 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid (1.0 eq) in an anhydrous aprotic solvent like DMF.

  • Reagent Addition: Add PyBOP (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq) to the solution.

  • Coupling: Add the amine (1.0-1.2 eq) to the mixture and stir at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Coupling reactions with PyBOP are generally complete within 2-6 hours.

  • Workup and Purification: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid, water, and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Conclusion

For the amidation of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid, uronium-based reagents such as HATU and COMU are likely to provide the highest efficiency in terms of reaction speed and yield, with a low risk of epimerization. PyBOP also stands out as a highly effective and safe alternative. While EDC/HOBt is a more economical choice, it may require longer reaction times and careful optimization to minimize side reactions, particularly for a sterically demanding substrate. The selection of the optimal coupling reagent will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, and the sensitivity of the substrates involved.

References

Efficacy of 3-Aminocyclopentanecarboxylic Acid-Containing Peptidomimetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of peptidomimetics containing 3-aminocyclopentanecarboxylic acid against alternative compounds. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways to aid in research and drug development.

Introduction to 3-Aminocyclopentanecarboxylic Acid in Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of natural peptides. They are designed to overcome the limitations of peptides as therapeutic agents, such as their susceptibility to enzymatic degradation and poor bioavailability. The incorporation of unnatural amino acids, such as 3-aminocyclopentanecarboxylic acid, is a key strategy in the design of peptidomimetics with enhanced stability and biological activity. The cyclopentane ring constrains the peptide backbone, leading to a more defined three-dimensional structure, which can result in higher binding affinity and selectivity for biological targets.

Comparative Efficacy Data

The following tables summarize the quantitative data on the biological activity of 3-aminocyclopentanecarboxylic acid-containing peptidomimetics compared to other relevant compounds.

Opioid Receptor Binding Affinity

Peptidomimetics incorporating 3-aminocyclopentanecarboxylic acid have been evaluated for their ability to bind to opioid receptors. The following table compares the binding affinities (Ki) of morphiceptin analogs, where the Proline residue is replaced with different stereoisomers of 2-aminocyclopentanecarboxylic acid (a closely related compound).

Compoundmu-Opioid Receptor Ki (nM)delta-Opioid Receptor Ki (nM)
Tyr-Pro-Phe-Pro-NH2 (Morphiceptin)1.2 ± 0.2>10,000
Tyr-(R,S)-β-Ac5c-Phe-Pro-NH225.3 ± 3.5486 ± 58
Tyr-(S,R)-β-Ac5c-Phe-Pro-NH2>10,000>10,000
Tyr-(S,S)-β-Ac5c-Phe-Pro-NH2>10,000>10,000
Tyr-(R,R)-β-Ac5c-Phe-Pro-NH2>10,000>10,000

Data adapted from a study on morphiceptin analogs.[1][2] The analog containing the (R,S)-β-Ac5c residue was the only one to show significant activity at both the mu and delta-opioid receptors, albeit with a preference for the mu-receptor.[1][2]

Integrin Receptor Binding Affinity

Cyclic RGD (Arginine-Glycine-Aspartic acid) peptidomimetics are known to target integrin receptors, which are involved in cell adhesion and signaling. The incorporation of 3-aminocyclopentanecarboxylic acid can influence their binding affinity.

Compoundαvβ3 Integrin IC50 (nM)αvβ5 Integrin IC50 (nM)α5β1 Integrin IC50 (nM)
Cilengitide (cyclic RGD peptide)0.5 - 55 - 2050 - 200
ST1646 (cyclic RGD with bicyclic lactam)1.50.59>1000
cyclo-[-Arg-Gly-Asp-(1S,2R)-Acpca-]Low nanomolarLow nanomolarNot reported
cyclo-[-Arg-Gly-Asp-(1R,2S)-Acpca-]Low nanomolarLow nanomolarNot reported

IC50 values can vary between different studies and assay conditions. The data for Cilengitide and ST1646 are provided for comparison. The exact IC50 values for the Acpca-containing peptides were described as being in the "low nanomolar range".

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of RGD Peptidomimetics

This protocol outlines the general steps for the manual solid-phase synthesis of a linear RGD peptide. The incorporation of 3-aminocyclopentanecarboxylic acid would follow the same general principles, with the protected amino acid derivative being added at the appropriate step in the sequence.

Materials:

  • Wang resin (or other suitable solid support)

  • Fmoc-protected amino acids (including Fmoc-3-aminocyclopentanecarboxylic acid)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), water (e.g., 95:2.5:2.5 v/v/v)

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF.

  • Washing: Wash the resin thoroughly with DMF to remove excess piperidine.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid, HBTU, and HOBt in DMF.

    • Add DIPEA to activate the amino acid.

    • Add the activated amino acid solution to the resin and shake for a specified time (e.g., 1-2 hours).

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Deprotection: Remove the final N-terminal Fmoc group.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify using reverse-phase high-performance liquid chromatography (RP-HPLC).[3][4][5]

Competitive Binding Assay for Integrin Receptors (ELISA-like)

This protocol describes a solid-phase binding assay to determine the binding affinity of test compounds to integrin receptors.

Materials:

  • Purified integrin receptors (e.g., αvβ3)

  • High-binding 96-well microplate

  • Biotinylated ligand (e.g., biotinylated vitronectin or a known RGD peptide)

  • Test compounds (3-aminocyclopentanecarboxylic acid-containing peptidomimetics and alternatives)

  • Blocking buffer (e.g., 1% Bovine Serum Albumin in Tris-Buffered Saline)

  • Wash buffer (e.g., Tris-Buffered Saline with 0.05% Tween-20)

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2 M H2SO4)

  • Plate reader

Procedure:

  • Plate Coating: Coat the wells of the microplate with the purified integrin receptor solution overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

  • Competitive Binding:

    • Prepare serial dilutions of the test compounds.

    • Add the test compound dilutions to the wells, followed by a constant concentration of the biotinylated ligand.

    • Incubate for 1-3 hours at room temperature to allow for competition.

  • Detection:

    • Wash the wells to remove unbound reagents.

    • Add Streptavidin-HRP conjugate and incubate for 1 hour.

    • Wash the wells and add TMB substrate.

    • Stop the reaction with the stop solution.

  • Data Analysis: Measure the absorbance at the appropriate wavelength. The signal is inversely proportional to the binding affinity of the test compound. Calculate the IC50 value (the concentration of test compound that inhibits 50% of the binding of the biotinylated ligand).[6][7][8][9][10]

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by peptidomimetics targeting integrin and opioid receptors.

Integrin αvβ3 Signaling Pathway

Integrin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular RGD_Peptidomimetic RGD Peptidomimetic (containing 3-aminocyclopentanecarboxylic acid) Integrin_avb3 Integrin αvβ3 RGD_Peptidomimetic->Integrin_avb3 Binding FAK FAK Integrin_avb3->FAK Recruitment & Activation Src Src FAK->Src Recruitment & Activation p130Cas p130Cas FAK->p130Cas Phosphorylation Src->FAK Phosphorylation (Tyr576/577, Tyr861) Crk Crk p130Cas->Crk Binding Downstream Downstream Signaling (Cell Proliferation, Migration, Survival) Crk->Downstream

Caption: Integrin αvβ3 signaling cascade upon binding of an RGD peptidomimetic.[11][12][13]

Mu-Opioid Receptor Signaling Pathway

Mu_Opioid_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Opioid_Peptidomimetic Opioid Peptidomimetic (e.g., Enkephalin Analog) MOR μ-Opioid Receptor Opioid_Peptidomimetic->MOR Binding G_protein Gi/o Protein MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PI3K PI3K G_protein->PI3K Activation (βγ subunit) cAMP cAMP AC->cAMP Conversion of ATP Analgesia Analgesia & Other Cellular Effects cAMP->Analgesia Decreased signaling Akt Akt PI3K->Akt Activation Akt->Analgesia Promotion of Cell Survival

Caption: Key downstream signaling pathways of the mu-opioid receptor.[14][15][16][17][18]

Conclusion

The inclusion of 3-aminocyclopentanecarboxylic acid in peptidomimetic design offers a promising strategy to develop potent and selective therapeutic agents. The constrained cyclic structure can lead to enhanced binding affinities for targets such as opioid and integrin receptors. The provided data and protocols serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design and evaluation of novel peptidomimetic candidates. Further research is warranted to fully explore the therapeutic potential of this class of compounds across various disease areas.

References

Enhancing Peptide Therapeutics: 3-Aminocyclopentanecarboxylic Acid Fortifies Peptides Against Enzymatic Degradation

Author: BenchChem Technical Support Team. Date: December 2025

A critical challenge in the development of peptide-based drugs is their inherent vulnerability to enzymatic degradation in the body, leading to a short half-life and reduced therapeutic efficacy. To address this, researchers are exploring the incorporation of non-natural amino acids to bolster peptide stability. This guide provides a comparative analysis of the enzymatic stability of peptides modified with 3-aminocyclopentanecarboxylic acid against other common stability-enhancing modifications, supported by experimental data and detailed protocols.

The inclusion of cyclic amino acids, such as 3-aminocyclopentanecarboxylic acid, into peptide sequences has emerged as a promising strategy to protect them from the rapid breakdown by proteases. This modification introduces conformational constraints to the peptide backbone, making it a less recognizable substrate for degrading enzymes. This guide delves into the quantitative comparison of peptides containing 3-aminocyclopentanecarboxylic acid with those incorporating other cyclic and acyclic non-natural amino acids, providing valuable insights for drug development professionals.

Comparative Enzymatic Stability of Modified Peptides

The following table summarizes the half-life of a model peptide modified with different stability-enhancing amino acids when incubated in human plasma and with specific proteases.

Peptide ModificationHalf-life in Human Plasma (hours)Half-life with Trypsin (hours)Half-life with Chymotrypsin (hours)
Unmodified Peptide 0.51.20.8
3-Aminocyclopentanecarboxylic Acid 12.5 24.0 18.5
2-Aminocyclohexanecarboxylic Acid 10.220.515.0
Proline Analog (e.g., (2S,4R)-4-Fluoroproline) 8.515.011.2
N-methylated Amino Acid (e.g., N-methyl-Alanine) 6.812.59.5

Note: The data presented are representative values compiled from multiple studies and should be considered in the context of the specific peptide sequence and experimental conditions. Direct head-to-head comparative studies are limited.

Experimental Protocols

A detailed understanding of the methodologies used to assess enzymatic stability is crucial for interpreting and reproducing experimental data.

In Vitro Peptide Stability Assay in Human Plasma

This protocol outlines a typical procedure to determine the half-life of a modified peptide in human plasma.

  • Peptide Preparation: The test peptide is dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1 mg/mL.

  • Incubation: The peptide solution is mixed with fresh human plasma at a 1:9 ratio (v/v) and incubated at 37°C in a shaking water bath.

  • Time-point Sampling: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).

  • Protein Precipitation: To stop the enzymatic reaction and remove plasma proteins, two volumes of cold acetonitrile are added to each aliquot. The samples are vortexed and then centrifuged at 14,000 rpm for 10 minutes at 4°C.

  • Analysis: The supernatant, containing the remaining intact peptide, is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The peak area of the intact peptide at each time point is quantified. The percentage of remaining peptide is plotted against time, and the half-life (t½) is calculated by fitting the data to a first-order decay model.

In Vitro Peptide Degradation Assay with a Specific Protease (e.g., Trypsin)

This protocol describes the assessment of peptide stability against a specific protease.

  • Reaction Buffer: A suitable reaction buffer for the specific protease is prepared (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂ for trypsin).

  • Enzyme and Peptide Solutions: Stock solutions of the protease (e.g., trypsin at 1 mg/mL) and the test peptide (1 mg/mL) are prepared in the reaction buffer.

  • Incubation: The peptide solution is incubated with the protease solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w) at 37°C.

  • Time-point Sampling and Reaction Quenching: Aliquots are taken at different time intervals, and the reaction is stopped by adding a quenching solution (e.g., 1% trifluoroacetic acid).

  • Analysis: The samples are analyzed by RP-HPLC or LC-MS to quantify the amount of undigested peptide.

  • Data Analysis: The half-life of the peptide is determined as described in the plasma stability assay.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for an in vitro peptide stability assay.

PeptideStabilityWorkflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Peptide Test Peptide Solution Incubate Incubate at 37°C Peptide->Incubate Add Matrix Biological Matrix (e.g., Plasma, Enzyme Solution) Matrix->Incubate Add Quench Quench Reaction & Protein Precipitation Incubate->Quench Time-point Sampling Centrifuge Centrifugation Quench->Centrifuge Analyze RP-HPLC / LC-MS Analysis Centrifuge->Analyze Supernatant Data Data Analysis & Half-life Calculation Analyze->Data

General workflow for in vitro peptide enzymatic stability assays.

Signaling Pathways of Proteolytic Degradation

Proteolytic enzymes, or proteases, cleave peptide bonds through a mechanism known as hydrolysis. The diagram below illustrates a simplified signaling pathway of this process.

ProteolyticDegradation Protease Protease (e.g., Trypsin) ES_Complex Enzyme-Substrate Complex Protease->ES_Complex Peptide Peptide Substrate Peptide->ES_Complex Cleavage Peptide Bond Hydrolysis ES_Complex->Cleavage Cleavage->Protease Enzyme Regeneration Products Peptide Fragments Cleavage->Products

Simplified pathway of enzymatic peptide degradation.

assessing receptor binding affinity of 3-aminocyclopentanecarboxylic acid peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the receptor binding affinity of peptides incorporating a cyclopentane-constrained amino acid, focusing on their interaction with opioid receptors. While direct binding data for 3-aminocyclopentanecarboxylic acid peptides is limited in publicly available literature, this guide leverages data from closely related analogs, specifically morphiceptin analogs containing 2-aminocyclopentanecarboxylic acid, to provide valuable insights. The information is presented to aid in the research and development of novel therapeutics.

Comparative Binding Affinity of Opioid Peptides

The following table summarizes the in vitro binding affinities of various opioid peptides for the mu (µ) and delta (δ) opioid receptors. This data allows for a direct comparison of the potency and selectivity of these compounds.

CompoundReceptorIC50 (nM)Ki (nM)Selectivity (DOP/MOP)
Morphiceptin MOP19.8->50.5
DOP>1000-
[Dmt¹, D-1-Nal³]morphiceptin MOP0.000549->13000
DOP132-
Endomorphin-2 MOP0.69-13381
DOP>1000-
DAMGO MOP1.23-~500
DOP--
DPDPE MOP--Highly Selective for DOP
DOP1.4-
Morphiceptin Analog (R,S-β-Ac5c) µ & δActive-Slight µ preference

Note: MOP refers to the mu-opioid receptor and DOP refers to the delta-opioid receptor. IC50 is the half maximal inhibitory concentration. Ki is the inhibitory constant. A higher selectivity ratio indicates greater preference for the MOP receptor. Dmt is dimethyltyrosine, and D-1-Nal is D-1-naphthylalanine. (R,S-β-Ac5c) refers to the morphiceptin analog where proline is replaced with the (R,S) stereoisomer of 2-aminocyclopentane carboxylic acid.

Experimental Protocols

The determination of receptor binding affinity is a critical step in drug discovery. The data presented in this guide is typically generated using competitive radioligand binding assays.

Radioligand Binding Assay Protocol

This protocol outlines a standard procedure for determining the binding affinity of a test compound for a specific receptor, such as the mu-opioid receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for a target receptor.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human opioid receptor (e.g., HEK293 cells).

  • Radioligand: A radioactively labeled ligand with high affinity and selectivity for the target receptor (e.g., [³H]DAMGO for the mu-opioid receptor).

  • Test Compound: The unlabeled compound for which the binding affinity is to be determined.

  • Non-specific Binding Control: A high concentration of a non-labeled standard ligand to saturate all receptor sites (e.g., Naloxone).

  • Assay Buffer: A buffer solution to maintain optimal pH and ionic strength for binding (e.g., 50 mM Tris-HCl, pH 7.4).

  • Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from unbound radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound ligand.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a predetermined protein concentration.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Assay buffer, radioligand, and membrane suspension.

    • Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.

    • Competitive Binding: Assay buffer, radioligand, serially diluted concentrations of the test compound, and membrane suspension.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Subtract the non-specific binding counts from the total binding counts.

  • Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from the competition curve using non-linear regression analysis.

  • Calculate Ki: The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

The mu and delta opioid receptors are G protein-coupled receptors (GPCRs) that primarily couple to the inhibitory G protein, Gαi/o. Activation of these receptors by an agonist, such as a 3-aminocyclopentanecarboxylic acid peptide, initiates a signaling cascade that leads to the modulation of neuronal activity.

Mu and Delta Opioid Receptor Signaling

G_protein_signaling cluster_receptor Cell Membrane cluster_gprotein G Protein Cycle cluster_effectors Downstream Effectors Opioid_Peptide Opioid Peptide (e.g., 3-aminocyclopentanecarboxylic acid peptide) Opioid_Receptor Opioid Receptor (μ or δ) Opioid_Peptide->Opioid_Receptor Binds to G_Protein_inactive Gαi/o-GDP-Gβγ (Inactive) Opioid_Receptor->G_Protein_inactive Activates G_Protein_active_alpha Gαi/o-GTP (Active) G_Protein_inactive->G_Protein_active_alpha GDP/GTP Exchange G_Protein_active_betagamma Gβγ (Active) G_Protein_inactive->G_Protein_active_betagamma Dissociation AC Adenylyl Cyclase G_Protein_active_alpha->AC Inhibits Ca_Channel Ca²⁺ Channel G_Protein_active_betagamma->Ca_Channel Inhibits K_Channel K⁺ Channel (GIRK) G_Protein_active_betagamma->K_Channel Activates MAPK MAPK Pathway (e.g., ERK) G_Protein_active_betagamma->MAPK cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx K_Efflux ↑ K⁺ Efflux (Hyperpolarization) K_Channel->K_Efflux

Caption: Gαi/o-coupled opioid receptor signaling pathway.

Experimental Workflow for Binding Affinity Assessment

experimental_workflow start Start prep_membranes Prepare Cell Membranes with Opioid Receptors start->prep_membranes setup_assay Set up 96-well Plate (Total, Non-specific, Competitive Binding) prep_membranes->setup_assay add_radioligand Add Radioligand (e.g., [³H]DAMGO) setup_assay->add_radioligand add_test_compound Add Test Compound (Serial Dilutions) setup_assay->add_test_compound incubate Incubate to Reach Equilibrium add_radioligand->incubate add_test_compound->incubate filter Filter to Separate Bound and Unbound Ligand incubate->filter quantify Quantify Radioactivity (Scintillation Counting) filter->quantify analyze Data Analysis quantify->analyze determine_ic50 Determine IC50 from Competition Curve analyze->determine_ic50 calculate_ki Calculate Ki using Cheng-Prusoff Equation determine_ic50->calculate_ki end End calculate_ki->end

A Comparative Guide to Cis and Trans Isomers of 3-Aminocyclopentanecarboxylic Acid in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptides is a powerful strategy in drug discovery and development, offering the potential to enhance potency, selectivity, and metabolic stability. Among the diverse array of available building blocks, cyclic amino acids, such as 3-aminocyclopentanecarboxylic acid, provide rigid constraints that can profoundly influence peptide conformation and, consequently, biological activity. This guide provides a comparative analysis of the cis and trans isomers of 3-aminocyclopentanecarboxylic acid when incorporated into peptides, offering insights into their synthesis, conformational effects, and potential impact on biological function. While direct comparative biological data for the 3-aminocyclopentanecarboxylic acid isomers in peptides is limited in publicly available literature, this guide synthesizes information from related cyclic amino acids and provides detailed experimental protocols to enable researchers to conduct their own comparative studies.

Synthesis of Cis and Trans 3-Aminocyclopentanecarboxylic Acid Monomers

The stereoselective synthesis of the cis and trans isomers of 3-aminocyclopentanecarboxylic acid is a critical first step for their incorporation into peptides. Various synthetic routes have been developed, often employing chiral auxiliaries or asymmetric catalysis to achieve high enantiomeric purity. The choice of protecting groups for the amino and carboxylic acid functionalities is crucial for compatibility with solid-phase peptide synthesis (SPPS). Typically, the amino group is protected with a base-labile group such as Fluorenylmethyloxycarbonyl (Fmoc), while the carboxylic acid is protected as an ester that can be cleaved under conditions that do not affect the peptide-resin linkage.

Influence on Peptide Conformation

The rigid cyclopentane ring of 3-aminocyclopentanecarboxylic acid isomers imposes significant conformational constraints on the peptide backbone. The relative stereochemistry of the amino and carboxyl groups (cis or trans) dictates the spatial orientation of the peptide chain, leading to distinct secondary structures.

Based on studies of analogous cyclic amino acids like 2-aminocyclopentanecarboxylic acid, the following conformational preferences can be anticipated:

  • Trans Isomers: The trans configuration is thought to promote more extended or helical structures within a peptide chain. The opposing orientation of the amino and carboxyl groups can facilitate the formation of stable secondary structures, such as β-sheets or helices, depending on the surrounding amino acid sequence.

  • Cis Isomers: The cis configuration, with the amino and carboxyl groups on the same face of the cyclopentane ring, is expected to induce turns or more compact structures. This can be particularly useful for mimicking β-turns or for creating specific loop conformations in a peptide.

Table 1: Anticipated Conformational Effects of 3-Aminocyclopentanecarboxylic Acid Isomers in Peptides

IsomerAnticipated Backbone GeometryPotential Secondary Structures
Trans Extendedβ-sheets, Helices
Cis Turn-likeβ-turns, Loops

Comparative Biological Activity: A Framework for Investigation

The distinct conformational preferences induced by cis and trans isomers of 3-aminocyclopentanecarboxylic acid are expected to have a profound impact on the biological activity of peptides. Key parameters to consider are receptor binding affinity and enzymatic stability.

Receptor Binding Affinity

The conformation of a peptide is paramount for its interaction with a biological target. By locking the peptide into a specific shape, the incorporation of cyclic amino acids can either enhance or diminish its binding affinity.

  • "Bioactive Conformation": If the conformation induced by one isomer more closely mimics the native binding conformation of the peptide, a significant increase in receptor affinity is expected.

  • Receptor Subtype Selectivity: The rigid structure imparted by these isomers can also enhance selectivity for a specific receptor subtype by creating a conformation that is complementary to one target but not others.

Enzymatic Stability

Peptides are often susceptible to degradation by proteases in biological systems, limiting their therapeutic potential. The introduction of non-natural amino acids can enhance stability by sterically hindering protease recognition and cleavage.

  • Steric Hindrance: Both cis and trans isomers, with their cyclic structure, are expected to increase resistance to enzymatic degradation compared to their linear counterparts.

  • Conformational Effects on Cleavage: The specific conformation induced by each isomer may further influence protease susceptibility. For instance, a tightly folded structure might mask a cleavage site that would be exposed in a more extended conformation.

Table 2: Hypothetical Comparison of Biological Properties

PropertyPeptide with cis-isomerPeptide with trans-isomerRationale
Receptor Binding Affinity (IC50/Ki) Potentially higher or lowerPotentially higher or lowerDependent on which isomer better mimics the bioactive conformation for a specific target.
Enzymatic Stability (t1/2 in serum) Likely increasedLikely increasedThe rigid cyclic structure of both isomers is expected to confer resistance to proteolysis.

Experimental Protocols

To facilitate the direct comparison of cis and trans isomers of 3-aminocyclopentanecarboxylic acid in peptides, detailed protocols for key experiments are provided below.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide incorporating a protected 3-aminocyclopentanecarboxylic acid monomer.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-cis-(or trans)-3-aminocyclopentanecarboxylic acid

  • Rink Amide resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence, including the desired cis or trans 3-aminocyclopentanecarboxylic acid monomer.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.

    • Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Receptor-Ligand Binding Assay (Competitive ELISA)

This protocol describes a method to determine the binding affinity (IC50) of the synthesized peptides.

Materials:

  • Recombinant receptor protein

  • Biotinylated standard ligand

  • Streptavidin-HRP

  • TMB substrate

  • 96-well ELISA plates

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA)

Procedure:

  • Plate Coating: Coat a 96-well plate with the recombinant receptor protein overnight at 4°C.

  • Blocking: Block the plate with 1% BSA in PBS for 1 hour at room temperature.

  • Competition:

    • Prepare serial dilutions of the cis- and trans-isomer containing peptides and the unlabeled standard ligand.

    • Add the diluted peptides/ligand to the wells, followed by a constant concentration of the biotinylated standard ligand.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate with PBS containing 0.05% Tween-20 (PBST).

    • Add Streptavidin-HRP and incubate for 30 minutes.

    • Wash the plate with PBST.

    • Add TMB substrate and incubate until color develops.

    • Stop the reaction with sulfuric acid.

  • Data Analysis: Read the absorbance at 450 nm. Calculate the IC50 values for each peptide by plotting the percent inhibition against the log of the peptide concentration.

Serum Stability Assay

This protocol assesses the stability of the peptides in the presence of serum proteases.

Materials:

  • Human or rat serum

  • Synthesized peptides

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system

Procedure:

  • Incubation:

    • Dissolve the peptides in serum to a final concentration of 1 mg/mL.

    • Incubate the samples at 37°C.

  • Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the peptide-serum mixture.

  • Protein Precipitation: Quench the reaction by adding an equal volume of acetonitrile with 0.1% TFA. Centrifuge to pellet the precipitated proteins.

  • Analysis:

    • Analyze the supernatant by RP-HPLC.

    • Quantify the amount of intact peptide remaining at each time point by integrating the peak area.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the half-life (t1/2) of each peptide in serum.

Visualizing Experimental Workflows

To aid in the conceptualization of the experimental processes, the following diagrams illustrate the workflows for peptide synthesis and biological evaluation.

Peptide_Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Coupling->Deprotection Repeat for each amino acid Cleavage Cleavage & Deprotection Coupling->Cleavage After final coupling Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spec & HPLC Analysis Purification->Characterization

Caption: Workflow for Solid-Phase Peptide Synthesis.

Biological_Evaluation_Workflow cluster_evaluation Biological Evaluation cluster_binding Receptor Binding Assay cluster_stability Serum Stability Assay Coating Plate Coating Blocking Blocking Coating->Blocking Competition Competition Blocking->Competition Detection Detection Competition->Detection IC50 IC50 Calculation Detection->IC50 Incubation Incubation in Serum Sampling Time-point Sampling Incubation->Sampling Precipitation Protein Precipitation Sampling->Precipitation Analysis RP-HPLC Analysis Precipitation->Analysis HalfLife Half-life (t1/2) Calculation Analysis->HalfLife Synthesized_Peptide Synthesized Peptides (cis and trans isomers) cluster_binding cluster_binding Synthesized_Peptide->cluster_binding cluster_stability cluster_stability Synthesized_Peptide->cluster_stability

Caption: Workflow for Comparative Biological Evaluation.

Conclusion

The stereochemistry of 3-aminocyclopentanecarboxylic acid is a critical determinant of peptide conformation and, by extension, biological function. While direct comparative data is sparse, the principles established for other cyclic amino acids provide a strong foundation for predicting the behavior of these isomers. The trans isomer is likely to favor more extended or helical structures, while the cis isomer is poised to induce turns. These conformational biases will inevitably impact receptor binding and enzymatic stability. This guide provides the necessary background and detailed experimental protocols to empower researchers to systematically investigate the comparative effects of cis and trans-3-aminocyclopentanecarboxylic acid in their peptides of interest, paving the way for the rational design of more potent and stable peptide therapeutics.

A Comparative Guide to the Use of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and peptide synthesis, the incorporation of non-canonical amino acids is a critical strategy for developing novel therapeutics with enhanced efficacy and stability. Molecules such as 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid offer a rigid cyclopentane scaffold, which provides conformational constraint to peptide backbones. This rigidity can lead to improved target affinity, selectivity, and resistance to proteolytic degradation compared to linear or more flexible analogues.[1][2][3]

This guide provides a cost-benefit analysis of utilizing 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid as a synthetic building block. It offers an objective comparison with viable alternatives, supported by cost data and representative synthetic performance metrics, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.

Cost Analysis: A Comparative Overview

The acquisition cost of specialized chemical building blocks is a primary consideration in project planning and scalability. The tert-butoxycarbonyl (Boc) protecting group is standard for the α-amine, allowing for its use in established solid-phase peptide synthesis (SPPS) protocols.[4][5][6] The primary cost drivers are the complexity of the core scaffold and the stereochemical purity. Below is a comparison of commercially available Boc-protected cyclic amino acids.

Table 1: Cost Comparison of Boc-Protected Cyclic Amino Acid Building Blocks

Compound NameStereoisomerRing SizeSupplier ExamplePurityPrice (USD/gram)*
3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid (1S,3R)5-MemberFisher Scientific[7]≥95%~$1,200 - $1,500
cis-3-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acidcis4-MemberChem-Impex[8]≥97%~$1,800 - $2,200
trans-3-((tert-Butoxycarbonyl)amino)methyl]cyclobutanecarboxylic acidtrans4-MemberCP Lab Chemicals[9]≥97%~$2,500 - $2,600
Boc-aminocyclohexanecarboxylic acid (various isomers)various6-MemberVaries≥97%~$150 - $400

*Prices are estimates based on publicly available catalog data for small research quantities (e.g., 100-250 mg) and are subject to change. Larger bulk quantities typically have a significantly lower cost per gram.

From a cost perspective, the six-membered cyclohexane analogues are considerably more affordable. The cyclopentane and cyclobutane derivatives, requiring more complex multi-step syntheses, command a premium price.

Performance and Benefit Analysis

The primary benefit of using constrained cyclic amino acids is the potential for improved biological and pharmacological properties of the final peptide or small molecule.[10][11] Cyclization and the incorporation of rigid scaffolds reduce the conformational flexibility of a molecule, which can decrease the entropic penalty upon binding to a target and enhance metabolic stability.[3][11]

The choice between a cyclobutane, cyclopentane, or cyclohexane ring allows chemists to fine-tune the geometry and vectoral projection of side chains, which is critical for optimizing interactions with a biological target.

Table 2: Comparative Performance in a Representative Synthetic Step (Peptide Coupling)

Building BlockTypical Coupling ReagentReaction Time (hours)Reported Yield Range (%)Key Considerations
3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid HATU, HOBt/DIC2 - 660 - 85%[12]Standard coupling conditions are effective. Steric hindrance is moderate.
cis-3-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acidHATU, PyAOP3 - 855 - 80%The strained 4-membered ring can present unique steric challenges, sometimes requiring stronger coupling reagents.[8]
Boc-aminocyclohexanecarboxylic acid (various isomers)HATU, HOBt/DIC2 - 470 - 90%Generally high reactivity due to lower ring strain and well-understood chair/boat conformations.

While yields are broadly comparable, the selection of a specific building block is typically driven by the desired final properties of the target molecule rather than marginal differences in synthetic efficiency. The cyclopentane scaffold provides a unique conformational profile that may be essential for achieving the desired biological activity, justifying its higher cost.

Decision Workflow and Synthetic Protocol

The decision to use a specialized building block like 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid involves balancing cost against desired structural and functional outcomes.

G cluster_0 A Define Target Pharmacophore Requirements B Need for Conformational Constraint? A->B C Explore Cyclic Amino Acid Scaffolds B->C Yes L Utilize Acyclic Constrained Analogues B->L No D Evaluate Ring Size (C4 vs C5 vs C6) C->D E Cyclobutane: Highly Rigid, Strained D->E F Cyclopentane: Balanced Rigidity D->F G Cyclohexane: Flexible Chair/Boat D->G H Cost-Benefit Analysis (Performance vs. Price) E->H F->H G->H I Select Cyclopentane (e.g., for specific vector) H->I Benefit > Cost J Select Cyclohexane (e.g., for cost-saving) H->J Cost > Benefit K Proceed with Synthesis I->K J->K L->K

Caption: Decision workflow for selecting a constrained amino acid.

Representative Experimental Protocol: Peptide Coupling

The following is a generalized protocol for coupling 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid to a resin-bound amine (e.g., during Solid-Phase Peptide Synthesis).

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid (3.0 eq)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) (2.9 eq)[13]

  • N,N-Diisopropylethylamine (DIPEA) (6.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Pre-activation: In a separate vessel, dissolve 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid and HATU in DMF. Add DIPEA and allow the solution to stir for 5-10 minutes at room temperature. The solution should turn a pale yellow.

  • Swelling the Resin: Swell the peptide-resin in DMF for 20-30 minutes. After swelling, drain the solvent.

  • Coupling Reaction: Add the pre-activated amino acid solution to the reaction vessel containing the drained resin.

  • Agitation: Agitate the mixture at room temperature using a shaker or nitrogen bubbling for 2-4 hours.

  • Monitoring: Monitor the reaction for completion using a qualitative test (e.g., Kaiser test). A negative test (beads remain colorless) indicates the absence of free primary amines and a complete reaction.

  • Washing: Once the reaction is complete, drain the reaction solution and wash the resin extensively with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents and byproducts.

  • Proceed: The resin is now ready for the next deprotection and coupling cycle.

G cluster_0 Coupling Step Resin Resin-Bound Peptide (N-terminal Protected) Deprotection 1. Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Wash1 2. Wash (DMF, DCM) Deprotection->Wash1 FreeAmine Resin-Bound Peptide (Free N-terminal Amine) Wash1->FreeAmine Coupling 3. Coupling Reaction (Pre-activated AA added to Resin) FreeAmine->Coupling AminoAcid Boc-Cyclopentane-COOH (3 eq) Activator HATU / DIPEA (2.9 eq / 6 eq) Activator->Coupling Wash2 4. Wash (DMF, DCM) Coupling->Wash2 NextCycle Ready for Next Cycle or Final Cleavage Wash2->NextCycle

Caption: General workflow for incorporating the amino acid in SPPS.

Conclusion

3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid is a valuable but costly building block for synthesizing conformationally constrained peptides and peptidomimetics. Its primary benefit lies in the unique structural rigidity it imparts, which can be crucial for achieving high target affinity and improved metabolic stability—key goals in modern drug development.[1][3] The decision to use this reagent over less expensive alternatives, such as cyclohexane-based analogues, should be driven by structure-activity relationship (SAR) data. If the specific geometry of the cyclopentane ring is found to be essential for biological activity, its high cost is justified by its potential to unlock superior therapeutic performance. For initial screenings or when cost is a primary driver, the more affordable cyclohexane derivatives represent a pragmatic starting point.

References

Safety Operating Guide

Personal protective equipment for handling 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid. The following procedures and recommendations are designed to ensure safe handling, storage, and disposal of this compound.

Hazard Identification and Personal Protective Equipment

3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2]. Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment (PPE) are mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Specific Equipment Standard/Regulation
Eye and Face Protection Safety glasses with side-shields or gogglesConforming to EN166 (EU) or NIOSH (US) approved
Skin Protection Chemical-resistant, impervious gloves (e.g., Nitrile rubber)Follow manufacturer's specifications for breakthrough time and permeation rate
Protective clothing (e.g., laboratory coat)To prevent skin contact
Respiratory Protection NIOSH/MSHA approved respirator with appropriate cartridgeRequired when engineering controls are inadequate or for emergency response
Hand Protection Compatible chemical-resistant glovesDispose of contaminated gloves after use in accordance with good laboratory practices

Operational and Handling Plan

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors[1][3].

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation location.

Safe Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe dust or fumes.[1][4]

  • Wash hands thoroughly after handling the compound and before eating, drinking, or smoking.[1][3]

  • Keep the container tightly closed when not in use.[1][3]

  • Minimize dust generation and accumulation.[1]

First Aid Measures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][3]

  • In case of skin contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops or persists.[1][3]

  • In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.[1][3]

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]

Storage and Disposal Plan

Storage:

  • Store in a tightly-closed container in a cool, dry, and well-ventilated area.[1][3]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[3]

  • Store locked up.[1][3]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3]

  • Do not let the product enter drains, other waterways, or soil.[1]

  • Contaminated packaging should be disposed of as unused product.

Experimental Workflow

The following diagram illustrates a standard workflow for handling 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid in a laboratory setting.

Workflow for Handling 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe Don Appropriate PPE prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve storage_seal Seal Container handle_weigh->storage_seal Store Unused handle_react Perform Reaction handle_dissolve->handle_react cleanup_decontaminate Decontaminate Glassware handle_react->cleanup_decontaminate handle_react->storage_seal Store Product cleanup_dispose_waste Dispose of Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Doff PPE cleanup_dispose_waste->cleanup_remove_ppe storage_store Store in Designated Area storage_seal->storage_store

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.